5-Nitro-1H-indazole-7-carboxylic acid
Description
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Properties
IUPAC Name |
5-nitro-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHZWSGEIJEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362578 | |
| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883290-89-9 | |
| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Nitro-1H-indazole-7-carboxylic acid chemical properties
An In-depth Technical Guide to 5-Nitro-1H-indazole-7-carboxylic Acid: Properties, Synthesis, and Applications
Foreword
As a Senior Application Scientist, my focus extends beyond mere data provision. This guide is crafted to deliver a deeper understanding of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore not just what its properties are, but why these properties make it a valuable scaffold. The methodologies described are grounded in established chemical principles, providing a robust framework for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, where the logic behind each synthetic step and the rationale for its application are clearly elucidated, empowering you to leverage this molecule's full potential.
Introduction: The Strategic Value of a Functionalized Indazole
This compound (CAS No. 883290-89-9) is a specialized chemical intermediate built upon the indazole core. The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in drug discovery, most notably for its role in numerous kinase inhibitors. This compound's value lies in its trifecta of functional handles:
-
The Indazole NH: Provides a site for N-alkylation or N-arylation, allowing for modulation of steric and electronic properties.
-
The Carboxylic Acid (C7): A versatile functional group for forming amides, esters, and other derivatives, crucial for creating libraries of compounds and improving pharmacokinetic profiles.
-
The Nitro Group (C5): A strong electron-withdrawing group that modifies the electronics of the aromatic system and can be readily reduced to a primary amine, opening a new vector for chemical elaboration.
This strategic arrangement of functional groups makes it a highly sought-after precursor for synthesizing complex molecules targeting a range of diseases, particularly in oncology and inflammation.[1]
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, key properties have been reported by commercial suppliers. For context, data for the closely related parent compound, 5-Nitro-1H-indazole, is provided where direct data is unavailable.
| Property | Value / Description | Source(s) |
| CAS Number | 883290-89-9 | [2] |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Melting Point | Data not available. For context, the parent compound 5-Nitro-1H-indazole melts at 208–209 °C. | [3] |
| Solubility | No quantitative data available. Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | |
| pKa | No experimental data available. The presence of the electron-withdrawing nitro group would make the carboxylic acid more acidic than a typical benzoic acid. |
Synthesis and Purification: A Proposed Pathway
A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a highly plausible and efficient route can be designed based on established methods for synthesizing the 1H-indazole-7-carboxylic acid precursor, followed by a standard aromatic nitration.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Protocol 1: Synthesis of 1H-Indazole-7-carboxylic acid (Precursor)
This protocol is adapted from established procedures for similar indazole syntheses. The core concept involves the cyclization of a substituted aniline derivative.
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
-
Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-methyl-3-nitrobenzoate.
Step 2: Reductive Cyclization Causality: This step first reduces the nitro group to an amine, which is then diazotized and undergoes intramolecular cyclization to form the indazole ring.
-
Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in acetic acid.
-
Add iron powder (3.0-4.0 eq) portion-wise, monitoring the internal temperature.
-
Heat the mixture to 60-70 °C for 1-2 hours to complete the reduction to the aniline.
-
Cool the mixture to 0-5 °C and slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 10 °C.
-
Stir for 1 hour at low temperature, then allow to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove iron salts and concentrate the filtrate.
-
Purify the resulting methyl 1H-indazole-7-carboxylate by column chromatography.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve methyl 1H-indazole-7-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Stir at room temperature overnight or heat gently to accelerate the hydrolysis.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1N HCl to a pH of ~4-5, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield pure 1H-indazole-7-carboxylic acid.
Protocol 2: Nitration to this compound (Target)
Causality: The indazole ring is activated towards electrophilic aromatic substitution. The C5 position is a common site for nitration.
-
Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.
-
Add 1H-indazole-7-carboxylic acid (1.0 eq) portion-wise, ensuring it dissolves completely.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Chemical Reactivity and Derivatization Pathways
The true utility of this compound lies in its capacity for selective modification at its three key functional sites.
Caption: Key derivatization reactions of the target molecule.
-
Reactions at the Carboxylic Acid: The C7-carboxyl group is the most common site for derivatization. Standard amide coupling conditions (e.g., using EDC/HOBt or HATU) with a diverse range of amines can generate large libraries for structure-activity relationship (SAR) studies. Esterification, for example to the known methyl ester, can be achieved using thionyl chloride in methanol.[4]
-
Reactions at the Nitro Group: The C5-nitro group can be cleanly reduced to the corresponding 5-amino derivative using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (Fe or SnCl₂ in HCl). This resulting aniline is a versatile intermediate for further reactions, including diazotization followed by Sandmeyer reactions, reductive aminations, or amide/sulfonamide formation.
-
Reactions at the Indazole Nitrogen (N1): The indazole NH is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated. This site is often modified to block hydrogen bond donation or to introduce groups that probe specific pockets in a biological target.
Applications in Research and Drug Development
This scaffold is primarily utilized as an intermediate in the synthesis of high-value, biologically active molecules.[1]
-
Pharmaceutical Development: It is a key building block for potential anti-inflammatory and analgesic drugs. The indazole core is a well-established pharmacophore in kinase inhibitors used in oncology.[1][4][5] The functional groups allow for the precise tuning of properties required for potent and selective enzyme inhibition. For example, the carboxylic acid can form critical hydrogen bonds in an enzyme's active site, while other parts of the molecule are modified to ensure selectivity.
-
Biochemical Research: As a nitroaromatic compound, it can be used in studies to understand the mechanism of action of nitro-containing drugs, whose activity is often linked to bioreduction within target cells.[1]
-
Agrochemicals and Material Science: The reactive nature of the molecule also lends it to applications in developing novel herbicides, pesticides, and advanced organic materials with tailored electronic properties.[4][6]
Spectroscopic Characterization Insights
While a published spectrum for the title compound is unavailable, we can predict its ¹H NMR features based on the known spectrum of its precursor, 1H-indazole-7-carboxylic acid , and established substituent effects.
¹H NMR of 1H-Indazole-7-carboxylic acid (in d6-DMSO):
-
δ 13.1 (br s, 2H, COOH & NH)
-
δ 8.21 (s, 1H, H3)
-
δ 8.06 (dd, 1H, H6)
-
δ 7.97 (dd, 1H, H4)
-
δ 7.23 (t, 1H, H5)
Predicted ¹H NMR Changes for this compound:
-
H5 Proton: The signal for the proton at C5 (δ 7.23) would disappear.
-
H4 and H6 Protons: The strong electron-withdrawing nitro group at C5 would significantly deshield the adjacent protons at C4 and C6, causing their signals to shift downfield (to a higher ppm value). The coupling patterns would also simplify, with the H4 and H6 protons likely appearing as doublets.
-
H3 Proton: A smaller downfield shift would also be expected for the H3 proton.
A researcher synthesizing this compound should look for the disappearance of the upfield triplet and the appearance of two new, strongly deshielded doublets in the aromatic region of the spectrum.
Safety and Handling
No specific material safety data sheet (MSDS) with detailed toxicology is available for this compound. Therefore, safety precautions should be based on the closely related and well-documented compound, 5-Nitroindazole .[3]
-
Hazard Classification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and water. If swallowed or inhaled, seek immediate medical attention.
Conclusion
This compound represents a sophisticated chemical tool. While not an end-product itself, its true value is realized in its potential for elaboration. The strategic placement of three distinct and reactive functional groups on a privileged medicinal scaffold makes it an exceptionally powerful platform for generating novel chemical entities. This guide provides the foundational knowledge—from its core properties to logical synthetic strategies and reactivity patterns—to empower chemists to effectively integrate this building block into their research and development programs.
References
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ARKIVOC. (2012). General Papers 2012 (ix) 195-203. Retrieved from [Link]
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Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. Retrieved from [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.2c00242. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link]
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A-Technical-Guide-to-5-Nitro-1H-indazole-7-carboxylic-acid-Molecular-Structure-and-Applications
Abstract: This technical guide provides an in-depth examination of 5-Nitro-1H-indazole-7-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and established synthetic and analytical methodologies. The guide emphasizes the compound's critical role as a key building block in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. The content herein is curated for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound (CAS No. 883290-89-9) has emerged as a particularly valuable derivative.[2][3][4] Its unique structural arrangement, featuring an indazole core functionalized with both a nitro group and a carboxylic acid, imparts specific electronic and steric properties that are highly advantageous for designing targeted inhibitors of enzymes like PARP.[2][5] The presence of the electron-withdrawing nitro group and the versatile carboxylic acid handle makes it an ideal starting material for the synthesis of complex pharmaceutical agents, enabling chemists to modulate properties such as solubility, binding affinity, and metabolic stability.[2]
Physicochemical Properties and Molecular Structure
The molecular integrity and behavior of this compound are defined by its distinct structural features and resulting physicochemical properties.
Core Molecular Structure
The molecule is built upon a bicyclic indazole ring system, which consists of a fused benzene and pyrazole ring. Key functional groups are attached at specific positions:
-
5-Nitro Group (-NO₂): An electron-withdrawing group that significantly influences the electronic properties of the indazole ring, impacting its reactivity and potential for intermolecular interactions.
-
7-Carboxylic Acid Group (-COOH): A versatile functional group that can act as a hydrogen bond donor and acceptor. It provides a key site for synthetic modification, allowing for the attachment of other molecular fragments to build more complex structures.
-
1H-Indazole: The tautomeric form with the hydrogen atom on the N1 position of the pyrazole ring is generally favored.
The combination of these groups results in a molecule with a unique reactivity profile, making it a sought-after intermediate in multi-step organic syntheses.[2]
Physicochemical Data Summary
Quantitative data for this compound is crucial for its application in experimental settings. The table below summarizes its key properties.
| Property | Value | Source |
| CAS Number | 883290-89-9 | [3][4] |
| Molecular Formula | C₈H₅N₃O₄ | [2] |
| Molecular Weight | 207.15 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development. This section outlines a general workflow from synthesis to structural confirmation.
General Synthetic Approach
While multiple specific synthetic routes exist, a common strategy involves the cyclization of a suitably substituted aniline derivative. For instance, a typical pathway might start from a substituted toluene, proceed through nitration and oxidation steps, followed by diazotization and intramolecular cyclization to form the indazole ring. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve high yields. A generalized synthesis of a related compound, 5-nitroindazole, involves the diazotization of 2-amino-5-nitrotoluene in acetic acid with sodium nitrite.[6] This highlights a common strategy for forming the indazole ring system from an aniline precursor.
Experimental Workflow: Synthesis & Verification
The following diagram illustrates a logical workflow for the synthesis and subsequent analytical validation of this compound. This self-validating system ensures the material's identity and purity before its use in further applications.
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5-Nitro-1H-indazole-7-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising an indazole core, a directing nitro group, and a reactive carboxylic acid handle—makes it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen reactions, provide a detailed experimental protocol, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
The synthesis of a substituted indazole often involves the formation of the pyrazole ring onto a pre-functionalized benzene precursor. A common and effective strategy is the intramolecular cyclization of an ortho-methyl aniline derivative via diazotization.
Our retrosynthetic analysis of the target molecule, This compound (1) , identifies 3-Amino-2-methyl-5-nitrobenzoic acid (2) as the key immediate precursor. The indazole ring can be constructed from this precursor through a diazotization reaction followed by intramolecular cyclization. Precursor (2) , in turn, can be synthesized from 2-Methyl-3,5-dinitrobenzoic acid (3) via a selective reduction of the nitro group at the C3 position. This starting material is commercially available or can be prepared from 2-methylbenzoic acid.
This two-step approach is strategically sound as it utilizes well-established and high-yielding transformations, allowing for reliable access to the target compound.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Insights
The forward synthesis involves two critical transformations: selective reduction and diazotization-cyclization.
Step 1: Selective Reduction of 2-Methyl-3,5-dinitrobenzoic acid
The primary challenge in this step is the selective reduction of one nitro group in the presence of another. The nitro group at the C3 position (ortho to the methyl group) is sterically more hindered but electronically activated for nucleophilic attack by the reducing agent compared to the C5 nitro group. Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are commonly employed for such selective reductions due to their mild nature and chemoselectivity.
Mechanism: The reaction proceeds via a series of single-electron transfers from the sulfide reagent to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine. The controlled conditions prevent the reduction of the second nitro group.
Step 2: Intramolecular Cyclization of 3-Amino-2-methyl-5-nitrobenzoic acid
This transformation is a variation of the classic indazole synthesis from o-toluidine derivatives.[2] The process is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite and a protic acid, typically glacial acetic acid.[3][4]
Mechanism:
-
Diazotization: The primary aromatic amine of precursor (2) attacks the nitrosonium ion (NO⁺) generated from nitrous acid, forming an N-nitrosamine intermediate. Subsequent proton transfers and dehydration yield a highly reactive diazonium salt.
-
Cyclization: The ortho-methyl group, activated by the aromatic system, acts as an internal nucleophile. A proton is abstracted from the methyl group, and the resulting carbanionic character facilitates an attack on the terminal nitrogen of the diazonium group. This ring-closing step forms the indazole ring system, eliminating water in the process. This intramolecular reaction is favored due to the proximity of the reacting groups.
Caption: Overall workflow of the synthesis process.
Experimental Protocols
Disclaimer: These protocols are based on established chemical literature for analogous transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 3-Amino-2-methyl-5-nitrobenzoic acid (2)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-3,5-dinitrobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: While stirring, add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 - 2.0 eq) in water portion-wise to the flask. An exothermic reaction may be observed; maintain the temperature below 50 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the mixture to room temperature and filter to remove any solid sulfur byproducts. Reduce the volume of the filtrate under vacuum to remove the ethanol.
-
Isolation: Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-Amino-2-methyl-5-nitrobenzoic acid as a solid.
Protocol 2: Synthesis of this compound (1)
-
Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-2-methyl-5-nitrobenzoic acid (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice-salt bath.[3]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred, cold acetic acid solution over 30-45 minutes, ensuring the temperature remains below 5 °C.[4][5]
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 24-72 hours. The progress of the cyclization can be monitored by TLC.[4][5]
-
Isolation: Concentrate the reaction mixture on a rotary evaporator under reduced pressure.[4] Add cold water to the resulting residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acetic acid and salts, and dry in a vacuum oven at 60-70 °C. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
Data Summary
The following table outlines the key parameters for the proposed synthetic pathway. Yields are estimates based on similar reactions reported in the literature and may vary.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield | Product Appearance |
| 1 | 2-Methyl-3,5-dinitrobenzoic acid | Na₂S·9H₂O | Ethanol/Water | Reflux | 2 - 4 | 75 - 85% | Yellow to orange solid |
| 2 | 3-Amino-2-methyl-5-nitrobenzoic acid | NaNO₂, Glacial Acetic Acid | Glacial Acetic Acid | 0 → RT | 24 - 72 | 70 - 80% | Pale yellow to light brown solid |
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology relies on fundamental, well-understood organic reactions, ensuring reproducibility. The first step leverages a chemoselective reduction, while the second employs a classic diazotization-cyclization cascade to construct the desired indazole core. This in-depth guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable compound for applications in drug discovery and advanced materials development.
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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A Technical Guide to the Synthesis and Characterization of 5-Nitro-1H-indazole-7-carboxylic acid
Introduction: The Significance of the Indazole Scaffold in Modern Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its rigid structure and capacity for diverse functionalization allow it to interact with a wide array of biological targets.[1] This has led to the development of numerous indazole-containing compounds with applications ranging from oncology to neurodegenerative disease. Within this important class of molecules, 5-Nitro-1H-indazole-7-carboxylic acid stands out as a particularly valuable building block.
The strategic placement of the nitro group and the carboxylic acid function imparts unique electronic properties and provides two distinct handles for further synthetic modification.[2] The electron-withdrawing nature of the nitro group enhances the reactivity of the indazole core, while the carboxylic acid serves as a versatile anchor point for amide bond formation, esterification, or conversion to other functional groups.[2][3] Consequently, this molecule is a key intermediate in the synthesis of complex pharmaceutical agents, particularly anti-inflammatory and analgesic drugs, and is also explored in biochemical research and the development of novel organic materials.[2] This guide provides an in-depth look at the logical synthesis, properties, and applications of this critical chemical entity.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 883290-89-9 | [2][4][5][6] |
| Molecular Formula | C₈H₅N₃O₄ | [2] |
| Molecular Weight | 207.15 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=C(C=C(C2=C1C=NN2)C(=O)O)N+(=O)O- | [4] |
Rational Synthesis Pathway: A Multi-Step Approach
The discovery and development of a robust synthetic route are paramount. While a direct, single-step synthesis is not commonly reported, a logical and efficient multi-step pathway can be constructed from commercially available starting materials. This process relies on a sequence of well-established organic transformations, beginning with the functionalization of a simple aromatic precursor.
The chosen pathway begins with 2-methyl-3-nitrobenzoic acid, a key starting material. Its synthesis is well-documented and provides a reliable entry point to the required substitution pattern. The subsequent steps involve reduction, a second regioselective nitration, and finally, a diazotization-cyclization cascade to construct the indazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and rationale for each procedural choice.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid from m-Toluic Acid
-
Principle: This step involves the electrophilic aromatic substitution (nitration) of m-toluic acid. The methyl and carboxylic acid groups are ortho- and meta-directing, respectively. Performing the reaction at very low temperatures is critical to selectively favor nitration at the C2 position and minimize the formation of byproducts.[7]
-
Procedure:
-
To a stirred solution of fuming nitric acid, slowly add powdered m-toluic acid portion-wise, maintaining the internal temperature between -30°C and -15°C using a suitable cooling bath.[7]
-
The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the crude product to precipitate.
-
The solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.
-
The crude product, 2-methyl-3-nitrobenzoic acid, can be purified by recrystallization.
-
Step 2: Synthesis of 2-Amino-3-methylbenzoic acid
-
Principle: This transformation involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this purpose, utilizing a noble metal catalyst like Palladium on carbon (Pd/C) to facilitate the reaction with hydrogen gas.[8]
-
Procedure:
-
Charge a hydrogenation vessel with 2-methyl-3-nitrobenzoic acid and a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Pd/C (typically 5-10% by weight).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis.
-
Once the reaction is complete, carefully vent the vessel and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.
-
Step 3: Synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid
-
Principle: A second nitration is performed. The activating amino group and the methyl group direct the incoming nitro group to the C5 position, which is para to the strongly activating amino group.
-
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in concentrated sulfuric acid at low temperature (0-5°C).
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not rise significantly.
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter, wash with cold water, and dry the resulting solid, 2-amino-3-methyl-5-nitrobenzoic acid.[9]
-
Step 4: Synthesis of this compound
-
Principle: This final step is the hallmark of indazole synthesis from ortho-substituted anilines. The primary amino group is converted into a diazonium salt using sodium nitrite in an acidic medium.[10][11] The resulting diazonium salt is unstable and undergoes intramolecular cyclization, attacking the adjacent methyl group to form the five-membered pyrazole ring of the indazole system. Subsequent tautomerization yields the aromatic indazole.
-
Procedure:
-
Suspend 2-amino-3-methyl-5-nitrobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt intermediate.
-
Stir the mixture in the cold for approximately 30-60 minutes after the addition is complete.
-
Gently warm the reaction mixture. As the temperature rises, the cyclization will occur, often accompanied by the evolution of gas.
-
The product, this compound, will precipitate from the solution.
-
Cool the mixture, collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Core Chemistry and Structural Representation
The formation of the indazole ring in the final step is a classic example of diazotization followed by intramolecular cyclization. This powerful transformation is fundamental to the synthesis of many nitrogen-containing heterocyclic compounds.
Caption: Formation of the indazole ring from the key amine precursor.
Applications in Research and Development
The utility of this compound extends across multiple scientific disciplines, underscoring its importance as a versatile chemical intermediate.
-
Pharmaceutical Development: This compound is a pivotal starting material for synthesizing more complex molecules with potential therapeutic value. Its structure is frequently incorporated into drug candidates targeting inflammatory pathways and pain reception.[2][12] The carboxylic acid moiety provides a convenient point for coupling to other molecules to create libraries of compounds for screening.[13][14]
-
Biochemical Research: The presence of a nitro group makes it a useful tool for studying the biological mechanisms of nitro-aromatic compounds.[2] Researchers can utilize it to probe enzyme active sites or as a precursor for fluorescent probes to investigate cellular processes.[15]
-
Material Science and Agrochemicals: Beyond medicine, this indazole derivative is investigated for its potential in creating novel organic materials, such as polymers or coatings with specific electronic or photonic properties.[2] It also finds application in the development of next-generation agrochemicals, including herbicides and pesticides.[2]
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An In-depth Technical Guide to 5-Nitro-1H-indazole-7-carboxylic acid (CAS 883290-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-indazole-7-carboxylic acid is a pivotal, yet sparsely documented, heterocyclic building block in the landscape of modern medicinal and materials chemistry. Its unique trifunctional architecture—comprising an indazole core, a regioselective nitro group, and a carboxylic acid handle—renders it a highly versatile intermediate for the synthesis of complex molecular entities. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole ring system, while the carboxylic acid provides a convenient point for derivatization, making this compound a subject of interest in the development of novel therapeutic agents and advanced materials.[1][2] This guide synthesizes the available information to provide a comprehensive technical overview, including a proposed synthetic pathway, key chemical properties, and a discussion of its current and potential applications, grounded in the established chemistry of related indazole derivatives.
Chemical Identity and Properties
This compound is a yellow solid at room temperature.[2] The presence of both a hydrogen-bond donor (the indazole N-H and the carboxylic acid O-H) and multiple hydrogen-bond acceptors (the nitro and carbonyl oxygens, and the pyrazolic nitrogen) suggests it has a high melting point and moderate solubility in polar organic solvents. The carboxylic acid function is expected to significantly impact the molecule's aqueous solubility at physiological pH.[3]
| Property | Value | Source |
| CAS Number | 883290-89-9 | [2] |
| Molecular Formula | C₈H₅N₃O₄ | [2] |
| Molecular Weight | 207.15 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Purity (Typical) | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [2] |
Proposed Synthesis Pathway
Step 1: Synthesis of 1H-indazole-7-carboxylic acid
The synthesis of the indazole-7-carboxylic acid core can be achieved via the diazotization and intramolecular cyclization of an appropriate anthranilic acid derivative, such as methyl 2-amino-3-methylbenzoate, followed by hydrolysis of the resulting ester.[1][4]
Experimental Protocol: Synthesis of 1H-indazole-7-carboxylic acid [1][4]
-
Formation of Methyl 1H-indazole-7-carboxylate:
-
To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable organic solvent (e.g., chloroform or toluene) is added potassium acetate (0.3-0.5 equivalents) and acetic anhydride (2-2.5 equivalents).[1][4]
-
The mixture is heated, and isoamyl nitrite (2-2.2 equivalents) is added dropwise. The reaction is then refluxed until completion, as monitored by Thin Layer Chromatography (TLC).[1][4]
-
Upon cooling, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated to yield the crude methyl 1H-indazole-7-carboxylate.[4]
-
-
Hydrolysis to 1H-indazole-7-carboxylic acid:
-
The crude methyl 1H-indazole-7-carboxylate is dissolved in a mixture of methanol and a strong aqueous base, such as potassium hydroxide or lithium hydroxide.[1]
-
The solution is stirred at room temperature or heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).[1]
-
The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of 4-5.5.[1]
-
The precipitated product, 1H-indazole-7-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[1]
-
Step 2: Nitration of 1H-indazole-7-carboxylic acid
The nitration of the indazole ring is a well-established transformation. The nitro group is typically directed to the 5-position due to the electronic nature of the bicyclic system. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.
Proposed Experimental Protocol: Nitration to this compound
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 1H-indazole-7-carboxylic acid (1 equivalent) portion-wise, ensuring the temperature remains low.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.
Analytical Characterization (Predicted)
While specific spectral data for this compound is not publicly available, characteristic features can be predicted based on its structure and data from analogous compounds.[5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the three protons on the benzene ring. The presence of the electron-withdrawing nitro and carboxylic acid groups would shift these signals downfield. A broad singlet corresponding to the N-H proton of the indazole ring would also be present, as well as a singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[8][9] A strong carbonyl (C=O) stretch would be observed around 1710-1760 cm⁻¹.[8] Additionally, characteristic peaks for N-O stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and N-H stretching would be present.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (207.15 g/mol ).
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Indazole Core: The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[10][11][12]
-
The Nitro Group: The 5-nitro group acts as a strong electron-withdrawing group, which can activate the indazole ring for certain nucleophilic substitution reactions.[13] More importantly, the nitro group can be readily reduced to an amino group, providing a key synthetic handle to introduce a wide variety of substituents and build molecular complexity. This amino intermediate is crucial for the synthesis of many targeted therapeutic agents.
-
The Carboxylic Acid Group: The 7-carboxylic acid functionality is a versatile handle for further derivatization. It can be converted into esters, amides, or acid chlorides, allowing for the attachment of this indazole scaffold to other molecules of interest through standard coupling reactions.[14] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies and for improving pharmacokinetic properties.
Key Application Areas:
-
Pharmaceutical Development: This compound is a key intermediate for synthesizing novel therapeutic agents.[2][15] Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, and anti-cancer drugs.[2][11] The 5-nitroindazole moiety is also explored for its antiprotozoal activity.[16][17]
-
Agrochemicals: It serves as a building block in the formulation of new herbicides and pesticides.[2][15]
-
Materials Science: The unique electronic properties conferred by the nitroindazole system make it a candidate for the development of novel organic electronic and photonic materials.[2][15]
Safety and Handling
Specific safety data for this compound is not widely published. However, based on the safety data for the closely related compound 5-nitroindazole, the following precautions should be observed.[7]
-
Hazard Statements (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
This compound represents a valuable and versatile chemical intermediate. While detailed, peer-reviewed literature on its synthesis and characterization is limited, its constituent parts suggest a straightforward, albeit unoptimized, synthetic pathway. The strategic placement of the nitro and carboxylic acid groups on the biologically significant indazole scaffold provides chemists with a powerful tool for the design and synthesis of novel compounds with potential applications spanning from pharmaceuticals to materials science. Further research into the optimized synthesis and detailed characterization of this compound would be a valuable contribution to the field.
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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Physical and chemical properties of 5-Nitro-1H-indazole-7-carboxylic acid
An In-depth Technical Guide to 5-Nitro-1H-indazole-7-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical entity in modern medicinal chemistry and materials science. Its rigid bicyclic core, substituted with both an electron-withdrawing nitro group and a versatile carboxylic acid handle, imparts a unique combination of reactivity, stability, and biological recognition potential. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and the underlying scientific principles that dictate its behavior. The information presented herein is intended to empower researchers to leverage this compound's full potential in synthetic applications, from novel therapeutic agents to advanced organic materials.
Chemical Identity and Core Structure
This compound is characterized by an indazole ring system, which consists of fused benzene and pyrazole rings. The key functional groups, a nitro group at position 5 and a carboxylic acid at position 7, are crucial to its chemical personality.
The presence of these groups creates a molecule with distinct electronic properties. The nitro group is strongly electron-withdrawing, which influences the acidity of the carboxylic acid and the N-H proton of the pyrazole ring. The carboxylic acid provides a reactive site for amide bond formation, esterification, and other derivatizations, making it an essential building block in synthetic chemistry.[1]
Molecular Structure:
Caption: Logical relationship of functional groups in this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1][2] |
| CAS Number | 883290-89-9 | [2][3] |
| PubChem CID | 1384031 | [1][4] |
| Storage Conditions | Store at 0-8 °C | [1] |
Causality Behind Properties:
-
Appearance: The yellow color is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system that absorb light in the blue-violet region of the spectrum.
-
Molecular Weight: The precise molecular weight is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
-
Storage: The recommended storage at refrigerated temperatures suggests a potential for slow degradation at ambient temperatures over long periods, a common precaution for complex organic molecules.
Spectral and Analytical Data
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the acidic protons of the carboxylic acid and the N-H group. The chemical shifts of the aromatic protons will be influenced by the strong deshielding effect of the nitro group.
-
¹³C NMR (Carbon NMR): The carbon spectrum will reveal signals for each of the eight unique carbon atoms in the molecule. The carbon attached to the nitro group (C5) and the carboxylic acid group (C7) will be significantly downfield due to the electron-withdrawing nature of these substituents.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₅N₃O₄.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch (from carboxylic acid): A broad band around 2500-3300 cm⁻¹.
-
N-H stretch (from indazole): A moderate peak around 3300-3500 cm⁻¹.
-
C=O stretch (from carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.
-
N-O stretch (from nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile building block.[1] Its reactivity is primarily centered around the carboxylic acid group and the indazole ring itself.
-
Carboxylic Acid Derivatization: The -COOH group is readily converted into a variety of other functional groups. This is the most common synthetic pathway, allowing the molecule to be coupled with amines, alcohols, or other nucleophiles to build more complex structures, particularly in the synthesis of potential pharmaceutical agents.[1][4]
-
Indazole Ring Chemistry: The indazole N-H can be alkylated or acylated. The aromatic ring can also undergo further substitution reactions, though the conditions must be carefully chosen due to the deactivating effect of the nitro group.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂). This transformation is significant as it introduces a new nucleophilic site and a point for further diversification, drastically altering the molecule's electronic properties and biological activity.
Caption: Key synthetic pathways for this compound.
Applications in Research and Development
This compound is not an end-product but a critical intermediate. Its value lies in its role as a scaffold for building more complex, biologically active molecules.
-
Pharmaceutical Development: It serves as a key intermediate in synthesizing novel therapeutic agents.[1] The indazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in drugs targeting a range of diseases. The functional groups allow for its incorporation into molecules designed as anti-inflammatory, analgesic, and oncological agents.[1][4][7]
-
Biochemical Research: It is used in studies to understand the mechanisms of action of nitro-containing compounds and their effects on biological systems.[1][4]
-
Materials Science: Researchers are investigating its potential in creating novel organic electronic and photonic devices, where the defined electronic properties of the molecule can be exploited.[1][4]
-
Agrochemicals: The compound finds applications in the development of new herbicides and pesticides.[1][4]
Experimental Protocol: Solubility Determination
Objective: To determine the approximate solubility of this compound in various solvents, a critical parameter for reaction setup, purification, and formulation.
Principle: The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility. A saturated solution is created by adding an excess of the solid to a solvent and allowing it to equilibrate. The concentration of the dissolved solid in the supernatant is then measured.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Accurately weigh an excess amount of the compound (e.g., 20 mg) into several vials.
-
Solvent Addition: Add a precise volume of each test solvent (e.g., 2.0 mL) to the vials.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be visible.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Alternatively, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Self-Validation:
-
Visual Confirmation: Ensure excess solid remains at the end of the experiment, confirming saturation.
-
Time to Equilibrium: Run a pilot study with samples taken at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration is no longer changing and equilibrium has been reached.
-
Instrument Calibration: A valid calibration curve for the analytical instrument is mandatory for accurate quantification.
Conclusion
This compound is a compound of significant scientific interest, underpinned by a robust chemical structure that offers a wealth of synthetic possibilities. Its physicochemical properties are a direct consequence of the interplay between the indazole core and its nitro and carboxylic acid substituents. A thorough understanding of its properties, reactivity, and analytical profile is paramount for any researcher aiming to utilize this versatile building block for the creation of next-generation pharmaceuticals, agrochemicals, or advanced materials.
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
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1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem. [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 5-Nitro-1H-indazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-indazole-7-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] As a derivative of the indazole scaffold, which is a key structural motif in a variety of biologically active molecules, this compound is of considerable interest for the development of novel therapeutic agents.[2] The presence of both a nitro group and a carboxylic acid moiety on the indazole ring system imparts unique electronic and chemical properties, making it a valuable building block in organic synthesis.[1][3]
Accurate structural elucidation and characterization are paramount in the research and development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The information presented herein is based on established principles of spectroscopy and data from closely related nitroindazole derivatives.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is characterized by a bicyclic indazole core, with a nitro group at the 5-position and a carboxylic acid at the 7-position. This arrangement of functional groups dictates the molecule's spectroscopic behavior.
Key Structural Features:
-
Indazole Core: Aromatic bicyclic system composed of a benzene ring fused to a pyrazole ring.
-
Carboxylic Acid (-COOH): An acidic functional group that will exhibit characteristic IR and NMR signals.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that influences the electronic environment of the aromatic ring, impacting NMR chemical shifts and exhibiting distinct IR absorptions.
-
N-H Proton: The proton on the pyrazole ring nitrogen is exchangeable and its observation in NMR can be solvent-dependent.
The integrated application of NMR, IR, and MS allows for an unambiguous confirmation of the molecular structure. The following sections will detail the expected data from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which is suitable for observing the exchangeable N-H and carboxylic acid protons.[4]
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton, and the carboxylic acid proton. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| COOH | ~13.0 - 14.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and exchange.[5] |
| NH | ~11.0 - 12.0 | Broad Singlet | - | The indazole N-H proton is also acidic and its signal is often broad. Its chemical shift is solvent and concentration dependent.[6] |
| H-4 | ~8.5 - 8.7 | Doublet | ~2.0 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be split by the meta-coupled H-6. |
| H-6 | ~8.2 - 8.4 | Doublet | ~2.0 | This proton is situated between the nitro and carboxylic acid groups and will also be deshielded. It will be split by the meta-coupled H-4. |
| H-3 | ~8.0 - 8.2 | Singlet | - | The proton at the 3-position of the indazole ring typically appears as a singlet. |
¹³C NMR (Carbon-13 NMR) Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronic effects of the attached functional groups.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | ~165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[5] |
| C-5 | ~145 - 150 | The carbon bearing the nitro group is expected to be significantly deshielded. |
| C-7a | ~140 - 145 | A quaternary carbon in the aromatic system, part of the ring junction. |
| C-3a | ~135 - 140 | The other quaternary carbon at the ring junction. |
| C-3 | ~130 - 135 | The carbon at the 3-position of the indazole ring. |
| C-4 | ~120 - 125 | Aromatic CH carbon. |
| C-6 | ~115 - 120 | Aromatic CH carbon. |
| C-7 | ~110 - 115 | The carbon attached to the carboxylic acid group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[5][7] |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring.[8] |
| N-H (Indazole) | 3100-3300 | Medium, Broad | N-H stretching vibration, often broad and can overlap with the O-H band. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency.[5] |
| C=C (Aromatic) | 1580-1620 | Medium | Stretching vibrations of the carbon-carbon bonds within the aromatic rings.[8] |
| N-O (Nitro Group) | 1500-1550 (asymmetric) | Strong | Asymmetric stretching vibration of the nitro group. |
| N-O (Nitro Group) | 1330-1370 (symmetric) | Strong | Symmetric stretching vibration of the nitro group. |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.[9]
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₈H₅N₃O₄[1]
-
Molecular Weight: 207.15 g/mol [1]
-
Molecular Ion Peak (M⁺): An m/z of 207 is expected for the molecular ion. For aromatic nitro compounds, the molecular ion peak is often prominent.[10]
-
Key Fragmentation Patterns:
-
Loss of -OH (M-17): A peak at m/z 190, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.[11]
-
Loss of -COOH (M-45): A significant peak at m/z 162, resulting from the cleavage of the carboxylic acid group.[10]
-
Loss of -NO₂ (M-46): A peak at m/z 161, corresponding to the loss of the nitro group.
-
Loss of -CO (M-28): Fragmentation of the acylium ion (formed after loss of -OH) can lead to the loss of carbon monoxide, resulting in a peak at m/z 162.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is suitable for this type of compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is a synergistic process where data from each spectroscopic technique is used to build a complete picture. The following diagram illustrates this workflow.
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An In-depth Technical Guide to the Solubility of 5-Nitro-1H-indazole-7-carboxylic Acid
This guide provides a comprehensive technical overview of the solubility of 5-Nitro-1H-indazole-7-carboxylic acid, a critical parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining and understanding its solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in pharmaceutical research, serving as a versatile intermediate in the synthesis of various bioactive molecules.[1] Its molecular structure, featuring both a nitro group and a carboxylic acid moiety, suggests a complex physicochemical profile that directly influences its behavior in biological systems.[1] Poor aqueous solubility is a primary contributor to low bioavailability for orally administered drugs, making a thorough understanding of a compound's solubility essential from the earliest stages of drug discovery.[2][3][4] This guide will provide a robust framework for characterizing the solubility of this compound across a range of relevant solvent systems.
Physicochemical Properties of this compound
A comprehensive understanding of the intrinsic properties of this compound is fundamental to interpreting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Functional Groups | Carboxylic acid, Nitro group, Indazole ring | [1] |
| Predicted Acidity | The carboxylic acid group suggests the compound is a weak acid. Its solubility is therefore expected to be pH-dependent. | Inferred |
| Predicted Lipophilicity | The related compound, 5-nitro-1H-indazole, has a calculated XLogP3 of 2, suggesting moderate lipophilicity. The addition of a carboxylic acid group will likely decrease the overall lipophilicity. | [5] |
The presence of the carboxylic acid functional group is a key determinant of the pH-dependent solubility of this compound. As a weak acid, its solubility is expected to be at its minimum at a pH more than 2 units below its pKa (the intrinsic solubility) and will increase as the pH rises above the pKa due to the formation of the more soluble carboxylate salt.[6]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a weak acid like this compound, the total solubility (S_total) in an aqueous solution is the sum of the concentration of the unionized species (the intrinsic solubility, S₀) and the ionized species. This relationship is governed by the Henderson-Hasselbalch equation.
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute is measured.[6][7]
Experimental Determination of Thermodynamic Solubility
This section outlines a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound.
Materials and Equipment
-
This compound (purity ≥ 98%)[1]
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of standard solutions of known concentrations for generating a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples and the standard solutions by a validated HPLC-UV method. The concentration of this compound in the saturated solution is determined from the calibration curve.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | pH (for aqueous) | Solubility (µg/mL) | Solubility (mM) |
| Water | ~3-4 (unbuffered) | Experimental Value | Calculated Value |
| PBS | 5.0 | Experimental Value | Calculated Value |
| PBS | 7.4 | Experimental Value | Calculated Value |
| Ethanol | N/A | Experimental Value | Calculated Value |
| Methanol | N/A | Experimental Value | Calculated Value |
| DMSO | N/A | Experimental Value | Calculated Value |
The expected trend for aqueous solubility is an increase with increasing pH, consistent with the behavior of a weak acid. Solubility in organic solvents will depend on the polarity and hydrogen bonding capabilities of the solvent.
Causality Behind Experimental Choices
-
Choice of Shake-Flask Method: This method is chosen for its reliability in determining thermodynamic equilibrium solubility, which represents the true maximum dissolved concentration under a given set of conditions.[7][8]
-
Equilibration Time: A 24-48 hour equilibration period is selected to ensure that the system reaches a true thermodynamic equilibrium.[6] Shorter times may result in an underestimation of the solubility.
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[6]
-
Purity of the Compound: The use of a highly purified compound is essential, as impurities can affect the measured solubility.[6]
-
Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.[9]
Self-Validating Systems and Trustworthiness
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.[6]
-
Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method.
-
Multiple Time Points (Optional): To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.
-
Approaching Equilibrium from Supersaturation (Optional): For a more rigorous validation, equilibrium can be approached from a supersaturated state.[6] This involves preparing a saturated solution at an elevated temperature and then allowing it to cool and equilibrate at the target temperature. The final solubility should be the same as that obtained by approaching from undersaturation.
Conclusion
This technical guide provides a comprehensive framework for the determination and understanding of the solubility of this compound. By following the detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reliable solubility data that is essential for the successful development of this compound as a potential therapeutic agent. A thorough characterization of its solubility profile will enable informed decisions regarding formulation strategies and the design of preclinical studies.
References
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- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 435–437.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236–259.
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A Technical Guide to the Research Potential of 5-Nitro-1H-indazole-7-carboxylic acid
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on the untapped potential of a specific derivative, 5-Nitro-1H-indazole-7-carboxylic acid. While direct research on this molecule is limited, its structural features—a nitro group and a carboxylic acid appended to the indazole core—suggest several promising avenues for investigation. By analyzing structure-activity relationships of analogous compounds, we can rationally design research programs to explore its utility in oncology, neuroscience, and infectious diseases. This document provides a technical framework for such exploration, outlining key research areas, proposing detailed experimental protocols, and offering insights into the causal logic behind these scientific pathways.
Introduction: The Indazole Scaffold and Key Functional Groups
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern drug discovery.[3][4] Its derivatives are known to exhibit a vast range of biological effects, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV activities.[1][5] The therapeutic versatility of this scaffold is largely due to its ability to be readily functionalized, allowing for fine-tuning of its physicochemical and pharmacological properties.
Our subject, this compound, possesses two critical functional groups that inform our proposed research strategy:
-
The Nitro Group (at position 5): Nitroaromatic compounds are well-established as bioreductive prodrugs, particularly in oncology and infectious disease research.[6] The low-oxygen environment (hypoxia) characteristic of solid tumors or anaerobic bacteria contains nitroreductase enzymes that can reduce the nitro group. This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are cytotoxic and can damage DNA and other vital macromolecules.[6]
-
The Carboxylic Acid Group (at position 7): This functional group significantly influences the molecule's polarity, solubility, and ability to interact with biological targets. It can act as a hydrogen bond donor and acceptor, or as a coordination point for metal ions in enzyme active sites. Furthermore, the carboxylic acid provides a synthetic handle for creating esters, amides, and other derivatives to build a compound library for structure-activity relationship (SAR) studies.[7]
This guide will delineate three primary research thrusts for this compound based on these intrinsic properties.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is essential for experimental design, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | [8] |
| Molecular Weight | 207.15 g/mol | [8] |
| Appearance | Yellow solid | [8] |
| Purity | ≥ 98% (HPLC) | [8] |
| CAS Number | 883290-89-9 | [8][9] |
| Storage Conditions | Store at 0-8 °C | [8] |
Proposed Research Area I: Oncology - A Hypoxia-Activated Prodrug
The indazole scaffold is heavily featured in oncology, with derivatives acting as kinase inhibitors, anti-proliferative agents, and inhibitors of hypoxia-inducible factor-1 (HIF-1).[10] The presence of the 5-nitro group specifically suggests a compelling hypothesis: This compound may function as a hypoxia-activated prodrug for targeted cancer therapy.
Rationale: Solid tumors often outgrow their blood supply, creating a hypoxic microenvironment. This is a key differentiator from healthy, well-oxygenated tissues. Enzymes highly expressed in these hypoxic zones can selectively reduce the nitro group, activating the drug only where it's needed most. This targeted activation minimizes systemic toxicity, a major challenge in chemotherapy. Studies on other nitroindazoles have shown significant antiproliferative activity against lung carcinoma cell lines, with the nitro group being a key contributor to cytotoxicity.[6]
Logical Workflow for Oncology Investigation
Caption: Workflow for evaluating the compound as a hypoxia-activated anticancer agent.
Detailed Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay
This protocol details a standard method to determine if the compound's cytotoxic effects are enhanced under hypoxic conditions.
Objective: To compare the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line under normal oxygen (normoxia) and low oxygen (hypoxia) conditions.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29 colon adenocarcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Standard CO₂ incubator (21% O₂, 5% CO₂)
-
Hypoxic incubator or chamber (1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Seeding: Seed HT-29 cells into two identical 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours in a standard CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM) in complete medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation:
-
Place one plate in the standard incubator (Normoxia).
-
Place the second plate in the hypoxic incubator (Hypoxia).
-
Incubate both plates for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to calculate the IC50 value for both normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia indicates selective activity.
Proposed Research Area II: Neuroscience - Nitric Oxide Synthase (NOS) Inhibition
Indazole derivatives are potent modulators of neuronal signaling pathways. Specifically, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[11][12] Nitric oxide (NO) is a critical neurotransmitter, and its dysregulation is implicated in neurodegenerative diseases and excitotoxicity.[11]
Rationale: this compound shares the core nitroindazole structure with the known nNOS inhibitor 7-nitroindazole.[11] It is plausible that it could also interact with the heme active site of the enzyme, potentially acting as an inhibitor. Investigating this interaction could position the compound as a lead for developing therapeutics for conditions like stroke, Parkinson's disease, or anxiety.[12] The 7-carboxylic acid group offers a point for modification to improve selectivity and pharmacokinetic properties.
Signaling Pathway: nNOS and Peroxynitrite Formation
Caption: Proposed inhibition of neuronal nitric oxide synthase (nNOS) by the title compound.
Detailed Experimental Protocol: nNOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, to quantify nNOS activity.
Objective: To determine if this compound inhibits the enzymatic activity of purified nNOS.
Materials:
-
Recombinant human nNOS enzyme
-
This compound
-
7-Nitroindazole (positive control inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with required cofactors: NADPH, FAD, FMN, BH₄, and calmodulin)
-
L-Arginine (substrate)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine in water)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a nitrite standard curve (0-100 µM) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor (this compound or 7-Nitroindazole) at various concentrations. Include a no-inhibitor control.
-
nNOS enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-Arginine to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 50 µL of Griess Reagent Part A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Read the absorbance at 540 nm.
-
Analysis: Use the nitrite standard curve to calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Proposed Research Area III: Infectious Diseases - Antimicrobial & Antiparasitic Agent
Nitro-heterocyclic compounds are a vital part of the arsenal against infectious diseases. Their mechanism often involves the reductive activation of the nitro group by microbial enzymes, leading to the formation of radicals that damage cellular components.[6] Research has highlighted the potential of nitroindazoles against parasites like Leishmania and various bacteria and fungi.[3][6][13]
Rationale: The 5-nitroindazole core of the title compound is a strong candidate for antimicrobial and antiparasitic activity. The mechanism is likely analogous to its proposed anticancer action—bioreductive activation within the pathogen. Various indazole derivatives have shown promise as antibacterial and antifungal agents, and combining the indazole scaffold with a nitro group could lead to potent new therapeutics.[6][14] For instance, sulfonamide derivatives of 5-nitro-1H-indazole have demonstrated significant activity against S. aureus bacteria and A. niger fungi.[14]
Screening Workflow for Antimicrobial Potential
Caption: A streamlined workflow for assessing the antimicrobial and antiparasitic activity.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microbe.
Objective: To quantify the in vitro potency of this compound against a panel of clinically relevant microbes.
Materials:
-
This compound
-
Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Microbial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. Start from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Controls: Prepare wells for:
-
Positive Control: Serial dilution of a standard antibiotic.
-
Growth Control: Broth with microbial inoculum only.
-
Sterility Control: Broth only.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by adding a viability indicator like resazurin (blue to pink indicates growth).
-
Data Recording: Record the MIC value in µg/mL. A lower MIC indicates higher potency.
Conclusion and Future Directions
This compound is a molecule of significant, albeit underexplored, potential. Its structure inherently suggests three robust and clinically relevant research avenues. The presence of the nitro group points strongly towards applications as a bioreductive prodrug in oncology and infectious diseases, while the core indazole scaffold is a proven pharmacophore for targeting enzymes in the central nervous system, such as nNOS.
The carboxylic acid at position 7 is a key strategic advantage, providing a reactive handle for synthetic chemists to perform lead optimization. Future work should focus on creating a small, focused library of derivatives (e.g., methyl esters, amides) to establish structure-activity relationships and improve potency, selectivity, and drug-like properties.[7] The protocols and workflows outlined in this guide provide a validated, logical, and scientifically rigorous foundation for initiating this exciting research program.
References
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Wikipedia. 7-Nitroindazole. Available from: [Link]
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Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 24(4), 1146-1150. Available from: [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available from: [Link]
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Deng, M., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 18(14), 1184-1199. Available from: [Link]
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Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29281-29307. Available from: [Link]
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Belhassan, K., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Conference: 1er Colloque Maghrébin sur la Chimie des Hétérocycliques. Available from: [Link]
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El-Ghozzi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23838. Available from: [Link]
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ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]
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A Technical Guide to the Biological Activity of 5-Nitro-1H-indazole-7-carboxylic Acid Derivatives
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized indazole, 5-Nitro-1H-indazole-7-carboxylic acid, and its derivatives. The presence of the electron-withdrawing nitro group and the synthetically versatile carboxylic acid moiety makes this core an exceptional starting point for the development of novel therapeutic agents.[3][4] We will explore the synthesis, mechanism of action, and diverse biological activities of these derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents, providing field-proven insights and detailed experimental protocols for their evaluation.
The this compound Core: A Strategic Starting Point
The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is a cornerstone of modern drug discovery. Its derivatives are key components in marketed drugs and clinical trial candidates for treating a range of diseases from cancer to inflammation.[1][2]
The this compound molecule is particularly noteworthy for two key reasons:
-
Enhanced Reactivity: The nitro group at the 5-position and the carboxylic acid at the 7-position significantly influence the electronic properties of the indazole ring, enhancing its reactivity and potential for specific biological interactions.[3][4]
-
Synthetic Versatility: The carboxylic acid group serves as a critical synthetic handle. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic generation of a library of derivatives with diverse physicochemical properties.[4] This adaptability is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
The general workflow for leveraging this core molecule involves its initial synthesis followed by diversification, as illustrated below.
Caption: General synthetic workflow for derivative generation.
Anticancer and Antineoplastic Properties
While the indazole scaffold is broadly recognized for its anticancer potential, derivatives of 5-nitroindazole have shown specific promise.[2][5] Studies have demonstrated that certain derivatives exhibit moderate antineoplastic activity against various cancer cell lines.[6]
A study involving new 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles revealed notable activity. Three specific compounds from this series showed moderate antineoplastic effects against renal (TK-10) and colon (HT-29) cancer cell lines.[6]
| Derivative Class | Cell Line | Observed Activity | Source |
| 3-hydroxy-1-(dialkylamino)alkyl-5-nitroindazoles | TK-10 (Renal Cancer) | Moderate Antineoplastic | [6] |
| 3-hydroxy-1-(dialkylamino)alkyl-5-nitroindazoles | HT-29 (Colon Cancer) | Moderate Antineoplastic | [6] |
The mechanism behind this activity often involves the inhibition of key cellular pathways. Indazole derivatives are known to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for cancer cell proliferation and survival.[2]
Antimicrobial and Antiprotozoal Efficacy
The 5-nitroindazole core has been a fruitful scaffold for the development of agents targeting infectious diseases, including those caused by bacteria, fungi, and protozoa.
Antiprotozoal Activity
Research has highlighted the significant efficacy of 5-nitroindazole derivatives against protozoan parasites.
-
Trichomonacidal Activity: Five distinct derivatives demonstrated remarkable activity against Trichomonas vaginalis at a concentration of 10 µg/mL.[6]
-
Antichagasic Activity: Three compounds from the same series exhibited interesting activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
| Pathogen | Derivative Type | Effective Concentration | Source |
| Trichomonas vaginalis | 3-alkoxy/hydroxy-5-nitroindazoles | 10 µg/mL | [6] |
| Trypanosoma cruzi | 3-hydroxy-5-nitroindazoles | Not specified | [6] |
Antibacterial and Antifungal Activity
The broader class of 5-nitroindazole derivatives, including sulfonamides and carbamates, has been explored for general antimicrobial properties. One study reported a potent compound with significant zones of inhibition against the bacterium Staphylococcus aureus (17.4 mm) and the fungus Aspergillus niger (19.4 mm), showcasing dual activity.[1]
Anti-inflammatory Potential and Mechanism of Action
This compound is a recognized intermediate in the synthesis of novel anti-inflammatory and analgesic drugs.[3] The anti-inflammatory action of indazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation.[7]
Studies on structurally related nitroindazoles, such as 6-nitroindazole, have validated this mechanism. 6-nitroindazole showed a concentration-dependent inhibition of COX-2, with an IC₅₀ value of 19.22 μM.[7] This inhibitory action on COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Caption: Inhibition of the COX-2 pathway by indazole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. Here, we provide representative protocols for both the synthesis of a derivative and the evaluation of its anti-inflammatory activity.
Protocol: Synthesis of N-benzyl-5-nitro-1H-indazole-7-carboxamide
This protocol details the conversion of the core carboxylic acid into a representative amide derivative using standard coupling chemistry.
Objective: To synthesize an amide derivative for biological screening.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBT (Hydroxybenzotriazole)
-
Benzylamine
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 10%
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equiv.) in anhydrous DMF under an inert atmosphere.
-
Activation: Add HOBT (1.2 equiv.) and EDC (1.2 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography to yield the pure N-benzyl-5-nitro-1H-indazole-7-carboxamide.
Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This widely used assay screens for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[8]
Objective: To determine the concentration-dependent inhibitory effect of a test compound on protein denaturation.
Caption: Workflow for the in vitro albumin denaturation assay.
Materials:
-
Test compounds (5-nitroindazole derivatives)
-
Diclofenac sodium (Standard drug)
-
Bovine Serum Albumin (BSA), 1% aqueous solution
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Spectrophotometer
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: For each concentration, prepare a 5 mL reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS (pH 6.3), and 2 mL of the test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL).
-
Control: Prepare a control solution containing the same mixture but with 2 mL of the vehicle (e.g., DMSO) instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the incubator to 51°C for 20 minutes.
-
Cooling: After heating, allow the samples to cool to room temperature.
-
Measurement: Measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] x 100
-
Conclusion and Future Outlook
Derivatives of this compound represent a versatile and potent class of compounds with demonstrated biological activities across multiple therapeutic areas. The functionalized core allows for extensive chemical modification, making it an ideal platform for developing targeted agents with improved efficacy and safety profiles. Future research should focus on elucidating specific molecular targets for the observed anticancer and antiprotozoal activities and optimizing the anti-inflammatory properties through SAR studies to develop next-generation COX-2 inhibitors.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
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Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. [Link]
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Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | Request PDF - ResearchGate. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]
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5-Nitro-1H-indazole-7-carboxylic Acid: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Importance of the Nitroindazole Scaffold
In the landscape of modern medicinal chemistry and materials science, the indazole core has been identified as a privileged scaffold, demonstrating a wide array of biological activities and valuable physicochemical properties.[1][2] Among the various substituted indazoles, 5-Nitro-1H-indazole-7-carboxylic acid stands out as a particularly strategic building block. Its unique electronic and structural features, arising from the presence of both an electron-withdrawing nitro group and a versatile carboxylic acid handle, make it a highly valuable intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, key synthetic transformations, and applications, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in organic synthesis.
| Property | Value | Reference |
| CAS Number | 883290-89-9 | [3] |
| Molecular Formula | C₈H₅N₃O₄ | |
| Molecular Weight | 207.15 g/mol | |
| Appearance | Yellow solid | |
| Purity | ≥ 98% (HPLC) | |
| Storage Conditions | 0-8 °C, sealed in a dry environment |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be predicted based on the analysis of closely related nitroindazole derivatives.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The protons ortho and meta to the nitro group will be shifted downfield due to its electron-withdrawing nature. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atoms attached to the nitro group and the carboxylic acid group will be significantly deshielded.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carboxylic acid carbonyl group (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band in the region of 3300-2500 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.15 g/mol ).
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its application as a building block. While a specific protocol for this exact molecule is not widely published, a common strategy for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by cyclization. A plausible synthetic route could start from 2-amino-3-methyl-5-nitrobenzoic acid.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Protocol (Adapted from the Synthesis of 5-Nitroindazole)
The following protocol is adapted from the well-established synthesis of 5-nitroindazole and serves as a guiding framework.[6][7] Optimization of reaction conditions would be necessary for the specific synthesis of the carboxylic acid derivative.
Step 1: Diazotization and Cyclization
-
Dissolution: Dissolve 2-amino-3-methyl-5-nitrobenzoic acid in glacial acetic acid in a flask equipped with a mechanical stirrer.
-
Cooling: Cool the solution in an ice bath to maintain a temperature between 15-20°C.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred benzoic acid solution, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, continue stirring for an additional 15-30 minutes to ensure complete diazotization.
-
Cyclization: Allow the reaction mixture to stand at room temperature for an extended period (e.g., 24-72 hours) to facilitate intramolecular cyclization.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its three key functional components: the indazole N-H, the carboxylic acid group, and the nitro group.
Caption: Key reaction sites of this compound.
Key Transformations and Protocols
1. Amide Bond Formation: The carboxylic acid moiety is readily converted to an amide, a common linkage in pharmaceutical agents.
-
Protocol: Amide Coupling
-
Activation: Activate the carboxylic acid of this compound using a suitable coupling agent (e.g., HBTU, HATU, or EDC/HOBt) in an aprotic solvent like DMF or DCM.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Base: Include a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Perform a standard aqueous work-up to remove excess reagents and byproducts, followed by purification of the product by column chromatography or recrystallization.
-
2. Esterification: The carboxylic acid can be converted to its corresponding ester, which can be a useful intermediate or a final product.[8][9]
-
Protocol: Fischer Esterification
-
Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Work-up: After cooling, pour the reaction mixture into water or a saturated sodium bicarbonate solution to neutralize the acid and precipitate the ester.
-
Purification: Collect the solid ester by filtration and purify by recrystallization.
-
3. Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a key functional group for further derivatization.
-
Protocol: Catalytic Hydrogenation
-
Catalyst: Suspend this compound and a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the amino-indazole derivative.
-
Application in Drug Discovery: The Indazole Scaffold in PARP Inhibitors
The indazole scaffold is a cornerstone in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[10][11] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10] While the direct use of this compound in the synthesis of marketed PARP inhibitors like Niraparib or Talazoparib is not explicitly detailed in readily available literature, its structural motifs are highly relevant.[12][13] For instance, the indazole-7-carboxamide core is a key pharmacophore in Niraparib.[2][13]
Caption: Hypothetical synthetic pathway towards a PARP inhibitor utilizing the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for structurally related compounds like 5-nitroindazole and 1H-indazole-7-carboxylic acid, the following guidelines are recommended:[14][6][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
-
Toxicity: The toxicological properties of this specific compound have not been extensively studied. However, related indazole derivatives may cause skin and eye irritation.[14][15] Ingestion may cause gastrointestinal irritation.[15]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its strategic placement of a nitro group and a carboxylic acid on the indazole scaffold allows for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. As the demand for novel therapeutics, including targeted agents like PARP inhibitors, continues to grow, the importance of key intermediates such as this compound is set to increase, making it a valuable tool for synthetic and medicinal chemists.
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Theoretical Foundations and Computational Insights into 5-Nitro-1H-indazole-7-carboxylic acid: A Guide for Drug Discovery Professionals
Introduction: The Emerging Significance of 5-Nitro-1H-indazole-7-carboxylic acid
This compound is a heterocyclic compound of growing interest within the pharmaceutical and agrochemical sectors.[1][2] Its unique molecular architecture, featuring an indazole core substituted with a nitro group and a carboxylic acid, renders it a versatile intermediate for the synthesis of a diverse array of bioactive molecules.[1] This guide provides an in-depth exploration of the theoretical underpinnings of this compound, offering a framework for researchers to understand and predict its behavior, thereby accelerating its application in drug development and materials science.
The indazole scaffold is a privileged structure in medicinal chemistry, known to be a component in compounds with a wide range of biological activities. The addition of a nitro group at the 5-position and a carboxylic acid at the 7-position significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a compelling candidate for the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic drugs.[1]
This document will delve into the theoretical studies of this molecule, bridging computational chemistry with practical applications. We will explore its molecular structure, electronic properties, and spectroscopic signatures through the lens of computational modeling, and discuss how these theoretical insights can guide the rational design of new chemical entities.
Molecular Structure and Physicochemical Properties: A Theoretical Overview
The foundational step in understanding the chemical behavior of this compound is to establish its three-dimensional structure and electronic distribution. While a definitive experimental crystal structure is not publicly available, we can construct a robust theoretical model using computational methods.
Computational Methodology: The Rationale Behind the Approach
Density Functional Theory (DFT) is the method of choice for obtaining an accurate ground-state geometry and electronic structure of medium-sized organic molecules like this compound. The selection of a functional and basis set is critical for achieving a balance between computational cost and accuracy. For this system, a hybrid functional such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, is well-suited for describing the electronic effects of the nitro group and the carboxylic acid. A Pople-style basis set, such as 6-311++G(d,p), provides a good description of the electron distribution, including polarization and diffuse functions to account for the lone pairs on oxygen and nitrogen atoms and the potential for hydrogen bonding.
Experimental Protocol: Geometry Optimization Workflow
-
Initial Structure Generation: The molecule is first sketched using a molecular editor and a preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94).
-
DFT Geometry Optimization: The initial structure is then subjected to a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This calculation is performed in the gas phase to obtain the intrinsic properties of the molecule.
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable conformer.
dot
Caption: Workflow for obtaining the optimized ground-state geometry.
Predicted Molecular Geometry
The optimized geometry of this compound is expected to be largely planar due to the aromaticity of the indazole ring system. The nitro and carboxylic acid groups will likely exhibit some degree of torsion relative to the ring plane to minimize steric hindrance. The planarity of the nitro group with the benzene ring is a key feature in related nitro-indazole derivatives.[3] The carboxylic acid group's orientation will be crucial for its hydrogen bonding capabilities.
| Parameter | Predicted Value | Significance |
| C-NO2 bond length | ~1.45 Å | Indicates the strength of the connection between the nitro group and the ring. |
| C-COOH bond length | ~1.48 Å | Reflects the single bond character between the ring and the carboxylic acid. |
| Dihedral Angle (Ring-NO2) | < 10° | A small dihedral angle suggests significant electronic conjugation. |
| Dihedral Angle (Ring-COOH) | Variable | Influences intermolecular interactions and crystal packing. |
Electronic Properties and Reactivity: A Frontier Molecular Orbital Perspective
The electronic properties of this compound dictate its reactivity and potential as a pharmacophore. Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding these properties.
Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be delocalized over the electron-rich indazole ring, while the LUMO will likely be centered on the electron-withdrawing nitro group and the pyrazole part of the indazole ring.
The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.
dot
Caption: Relationship between FMOs and molecular properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atoms of the pyrazole ring. These are the most likely sites for electrophilic attack and hydrogen bond donation.
-
Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the indazole ring. These are sites for nucleophilic attack.
Spectroscopic Signatures: Bridging Theory and Experiment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory as the geometry optimization.
Experimental Protocol: Theoretical NMR Prediction
-
GIAO Calculation: Perform a GIAO calculation on the B3LYP/6-311++G(d,p) optimized geometry.
-
Chemical Shift Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H (N1-H) | > 13.0 | - | Highly deshielded due to its acidic nature and involvement in hydrogen bonding. |
| H (Carboxyl) | ~12.0 | - | Acidic proton, chemical shift is concentration and solvent dependent.[4] |
| H4 | ~8.5 | ~120 | Deshielded by the adjacent nitro group. |
| H6 | ~8.0 | ~115 | Influenced by the electron-withdrawing effects of the adjacent carboxylic acid. |
| C3 | - | ~135 | Typical chemical shift for a C-H in the pyrazole ring. |
| C4 | - | ~120 | Affected by the strong electron-withdrawing nitro group. |
| C5 | - | ~145 | Carbon directly attached to the nitro group, significantly deshielded. |
| C6 | - | ~115 | Influenced by the adjacent carboxylic acid. |
| C7 | - | ~125 | Carbon bearing the carboxylic acid group. |
| C (Carbonyl) | - | 165-175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[4] |
Infrared (IR) Spectroscopy
Theoretical IR spectra can be obtained from the frequency calculations performed after geometry optimization. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Indazole) | ~3100 | Stretching |
| C=O (Carboxylic Acid) | 1710-1760 | Stretching |
| N-O (Nitro) | 1500-1550 (asymmetric), 1300-1350 (symmetric) | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
Potential Applications in Drug Design: A Molecular Docking Perspective
The true value of theoretical studies lies in their ability to guide the drug discovery process. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.
Given the established biological activities of nitroindazole derivatives against protozoan diseases, a hypothetical docking study of this compound into the active site of a relevant enzyme, such as Leishmania cysteine peptidase A, can provide valuable insights.[5]
Experimental Protocol: Molecular Docking Workflow
-
Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the protein.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
dot
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT, FMO theory, and molecular docking, researchers can gain a deep understanding of its structural, electronic, and biological properties. These computational insights are not merely academic exercises; they provide a rational basis for the design of novel derivatives with enhanced therapeutic efficacy and tailored physicochemical properties.
The future of research on this promising molecule will undoubtedly involve a synergistic interplay between theoretical predictions and experimental validation. The synthesis of this compound and its derivatives, followed by thorough experimental characterization (including X-ray crystallography and detailed spectroscopic analysis), will be crucial for refining and validating the theoretical models presented here. Ultimately, this integrated approach will unlock the full potential of this compound as a valuable building block in the development of next-generation pharmaceuticals and advanced materials.
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Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC - PubMed Central. Retrieved from [Link]
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The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. Among these, the indazole core—a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring—stands out as a particularly versatile and fruitful scaffold in drug discovery.[1][2][3][4]
The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[5][6] This structural feature, combined with its unique electronic properties, allows for a diverse range of interactions with biological macromolecules. Consequently, indazole derivatives have been successfully developed to treat a wide array of diseases, demonstrating activities as anticancer, anti-inflammatory, antiemetic, and neuroprotective agents.[2][5][7] This is evidenced by the number of FDA-approved drugs that incorporate this core, including the kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the antiemetic Granisetron.[1][5][8][9][10]
This guide provides a comprehensive exploration of the indazole scaffold, from its fundamental physicochemical properties and synthesis to its functionalization, diverse biological applications, and the critical structure-activity relationships that guide modern drug design.
Core Attributes: Physicochemical and Structural Properties
The success of the indazole scaffold is not fortuitous; it is rooted in a unique combination of structural and electronic features that make it an ideal building block for bioactive molecules.
Tautomerism and Electronic Profile
The indazole ring's defining characteristic is its tautomerism. The 1H-tautomer is generally more stable and predominant, but the 2H-tautomer is also synthetically accessible and present in several key drugs like Niraparib.[4][5] The two tautomers possess distinct electronic distributions and dipole moments, which can be strategically exploited to fine-tune a molecule's binding properties and pharmacokinetic profile.[11] The scaffold contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form crucial interactions within protein binding pockets, most notably the hinge region of protein kinases.[4]
The Indazole as a Bioisostere
A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another to improve potency, selectivity, or metabolic properties. The indazole nucleus is an excellent bioisostere for other aromatic rings like indole and phenol.[4][12][13]
-
vs. Indole: While both can act as hydrogen bond donors, the indazole's additional nitrogen atom provides a hydrogen bond acceptor site, potentially forming an extra interaction with the target protein to enhance affinity.[4]
-
vs. Phenol: Replacing a phenol group with indazole can improve metabolic stability, as it is less susceptible to phase I and II metabolism, and can also modulate lipophilicity.[4][13]
This bioisosteric versatility allows chemists to "hop" from a known scaffold to the indazole core, often unlocking significant improvements in the drug-like properties of a lead compound.
Constructing the Core: Synthetic Strategies
The synthesis of the indazole ring system has evolved from classical methods to highly efficient modern catalytic approaches. The choice of strategy depends on the desired substitution pattern and the required scale.
Classical Synthesis Routes
Historically, methods like the Jacobson Indazole Synthesis have been employed, which typically involve the cyclization of precursors such as o-toluidine or o-aminoketones.[1][14] While foundational, these methods can sometimes lack generality or require harsh conditions.
Modern Catalytic Methodologies
Contemporary organic synthesis provides a toolkit of powerful, often milder, and more versatile methods for constructing the indazole core.
-
Palladium-Catalyzed Reactions: Intramolecular C-H amination reactions catalyzed by palladium offer a direct route to the 1H-indazole core from aminohydrazones.[5]
-
Copper-Catalyzed Reactions: Copper catalysis is widely used, for instance, in the cyclization of 2-halobenzonitriles with hydrazines or in one-pot, multi-component reactions that assemble the indazole ring with high efficiency.[1][11][15]
-
Metal-Free Approaches: To avoid potential metal contamination in final compounds, metal-free alternatives have been developed. These include iodine-mediated C-H amination and the use of hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) for oxidative C-N bond formation.[1][5]
The diagram below illustrates a generalized workflow for modern indazole synthesis, starting from a substituted aniline precursor.
Caption: Generalized workflow for indazole core synthesis.
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles
This protocol describes a metal-free synthesis of 1H-indazoles from arylhydrazones, a method noted for its mild conditions and good functional group tolerance.[1][5]
-
Arylhydrazone Formation: To a solution of the corresponding aryl ketone or aldehyde (1.0 mmol) in ethanol (10 mL), add hydrazine monohydrate (1.2 mmol). Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to obtain the crude arylhydrazone.
-
Oxidative Cyclization: Dissolve the crude arylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
PIFA Addition: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole derivative.
Diversification: Functionalization of the Indazole Scaffold
Once the core is synthesized, its strategic functionalization is paramount to achieving the desired biological activity. The indazole ring offers multiple positions for modification, each influencing the molecule's properties differently.
Caption: Key positions for functionalization on the 1H-indazole scaffold.
-
N1 and N2 Positions: Alkylation or arylation at the nitrogen atoms is a common first step in derivatization. Achieving regioselectivity between N1 and N2 can be challenging and often requires careful selection of reagents and reaction conditions.[16] These substituents are critical for modulating solubility, cell permeability, and interaction with the target protein.
-
C3 Position: The C3 position is often a key vector for introducing substituents that can probe deep into a binding pocket. Functionalization can be achieved through various methods, including lithiation followed by electrophilic quench or cross-coupling reactions.
-
Benzene Ring (C4-C7): Modifications on the fused benzene ring are crucial for tuning electronic properties and providing additional interaction points. Modern C-H functionalization techniques are particularly powerful for late-stage diversification at these positions, allowing for the rapid generation of analogues without re-synthesizing the entire core.[17][18]
Therapeutic Landscape: Biological Activities and Applications
The indazole scaffold is present in drugs targeting a remarkable range of diseases. This versatility underscores its privileged status.
Anticancer Therapy
Indazoles are particularly prominent in oncology, primarily as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
Tyrosine Kinase Inhibitors: Drugs like Pazopanib (Votrient®) and Axitinib (Inlyta®) target Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibiting angiogenesis (the formation of new blood vessels) that tumors rely on for growth.[1][5] Entrectinib (Rozlytrek®) is an inhibitor of TRK kinases as well as ALK and ROS1, used to treat cancers with specific genetic fusions.[8][10]
-
PARP Inhibitors: Niraparib (Zejula®) is an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. It is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5]
The diagram below depicts the simplified VEGFR signaling pathway and the point of inhibition by indazole-based drugs like Pazopanib.
Caption: Inhibition of the VEGFR pathway by Pazopanib.
Other Key Therapeutic Areas
Beyond cancer, indazoles have made a significant impact in other fields:
-
Anti-inflammatory: Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs).[1][5][6]
-
Antiemetic: Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation.[1][6][8]
-
Neuroprotection: Emerging research has identified indazole derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative diseases like Parkinson's.[19]
-
Cardiovascular: Some derivatives have been investigated for their potential in treating cardiovascular diseases, acting as antiarrhythmic or antihypertensive agents.[6]
Table 1: Selected FDA-Approved Indazole-Containing Drugs
| Drug Name | Brand Name | Target(s) | Therapeutic Indication |
| Pazopanib | Votrient® | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][5] |
| Axitinib | Inlyta® | VEGFR | Renal Cell Carcinoma[1][8] |
| Niraparib | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer[5] |
| Entrectinib | Rozlytrek® | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[8][10] |
| Granisetron | Kytril® | 5-HT₃ Receptor | Chemotherapy-induced nausea and vomiting[1][6] |
| Bendazac | Bendalina® | Aldose reductase | Anti-inflammatory, Anti-cataract agent[4][5] |
Guiding Design: Structure-Activity Relationship (SAR) Insights
The optimization of an indazole-based hit into a clinical candidate is driven by a deep understanding of its Structure-Activity Relationships (SAR). SAR studies systematically explore how modifying each part of the molecule affects its biological activity, selectivity, and pharmacokinetic properties.
-
Causality in Experimental Choices: The decision to modify a specific position is based on hypotheses. For example, if a compound shows good potency but poor solubility, a medicinal chemist might introduce a polar group at a solvent-exposed position like N1 or C5. If higher potency is desired, a group capable of forming new hydrogen bonds might be installed at the C3 position to interact more strongly with the target protein.
-
A Self-Validating System: SAR is an iterative process. A hypothesis is formed (e.g., "a methoxy group at C6 will increase potency"), a new compound is synthesized, and its activity is tested. The result (whether positive or negative) validates or refutes the hypothesis, providing crucial information that guides the next design cycle.
Table 2: Example SAR Summary for Indazole Arylsulfonamides as CCR4 Antagonists
This table summarizes findings from a study on indazole derivatives as antagonists for the chemokine receptor CCR4, illustrating how systematic modifications impact potency.[20]
| Position Modified | Substituent Type | Observation on Potency |
| N1 | meta-substituted benzyl groups | Most potent N1-substituents.[20] |
| N3-Sulfonamide | 5-chlorothiophene-2-sulfonamide | The most potent N3-substituent.[20] |
| C4 | Methoxy or hydroxyl groups | More potent than other C4 substituents.[20] |
| C5 | Small groups (e.g., H, F) | Only small groups were tolerated.[20] |
| C6 | Small groups (e.g., H, F) | Preferred over C5 or C7 substitution.[20] |
| C7 | Small groups (e.g., H, F) | Only small groups were tolerated.[20] |
These studies revealed that potency was highly sensitive to the substitution pattern around the entire scaffold, with specific positions like C6 being more permissive to modification than others like C5 or C7.[20]
Conclusion and Future Perspectives
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its unique combination of a rigid bicyclic framework, hydrogen bonding capabilities, and tunable physicochemical properties has secured its place as a cornerstone of modern drug discovery.[2][5] Its role as a bioisostere has enabled chemists to overcome challenges with other scaffolds, leading to the development of safer and more effective medicines.
The future for indazole chemistry remains bright. Ongoing research is focused on:
-
Novel Synthetic Methods: Developing even more efficient, green, and regioselective methods for the synthesis and functionalization of the indazole core.[1][21]
-
New Biological Targets: Exploring the potential of indazole derivatives against new and challenging biological targets beyond kinases and GPCRs.
-
Advanced Drug Modalities: Incorporating the indazole scaffold into emerging therapeutic platforms, such as Proteolysis Targeting Chimeras (PROTACs), molecular glues, and covalent inhibitors, to address previously "undruggable" targets.
As our understanding of disease biology deepens, the versatility and proven track record of the indazole scaffold ensure that it will continue to be a source of innovative therapies for years to come.[2][3]
References
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Cai, H., Li, S., Zhang, Y., & Zhang, W. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3321. [Link]
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Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]
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Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Boddapati, S. N. M., Chalapaka, B., Kola, A. E., & Jonnalagadda, S. B. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(3). [Link]
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Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. [Link]
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Shaik, F., B, R. S., & N, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
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Lin, H. R., Chen, Y. L., & Chen, C. H. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(2), 251-264. [Link]
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Napolitano, J. G., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(23), 10666-10680. [Link]
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IGI Global. (n.d.). Synthesis, Properties, and Biological Activities of Indazole. [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(53), 33355-33363. [Link]
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Wang, S., et al. (2024). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 22(1), 21-38. [Link]
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ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]
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Sharma, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 1-1. [Link]
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Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 258, 115352. [Link]
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Duan, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 5-Nitro-1H-indazole-7-carboxylic acid
Introduction: The Role and Reactivity of 5-Nitro-1H-indazole-7-carboxylic acid
This compound (CAS No. 883290-89-9) is a vital intermediate in modern synthetic chemistry, particularly valued in pharmaceutical and materials science research.[1] Its unique molecular architecture, featuring an indazole core functionalized with both a nitro group and a carboxylic acid, provides a versatile platform for constructing complex, biologically active molecules.[1] This compound serves as a critical building block in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs, and is instrumental in biochemical research exploring the mechanisms of nitro compounds.[1]
The inherent reactivity conferred by its functional groups, however, necessitates a thorough understanding of its stability profile to ensure its integrity during storage, handling, and downstream applications. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage and handling protocols, and details experimental workflows for its stability assessment.
Physicochemical Profile and Inherent Stability Characteristics
The stability of this compound is intrinsically linked to its chemical structure. The molecule's properties are a composite of its three key components: the indazole ring, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety.
| Property | Value | Source |
| CAS Number | 883290-89-9 | Chem-Impex[1] |
| Molecular Formula | C₈H₅N₃O₄ | Chem-Impex[1] |
| Molecular Weight | 207.15 g/mol | Chem-Impex[1] |
| Appearance | Yellow solid | Chem-Impex[1] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
The nitro group significantly influences the electronic properties of the indazole ring, making the compound susceptible to specific degradation pathways. Nitroaromatic compounds are known for their recalcitrance to oxidative degradation due to the electron-withdrawing nature of the nitro group.[2] Conversely, they can be sensitive to light and reductive conditions.[3][4] The carboxylic acid group introduces pH-dependent solubility and the potential for salt formation or decarboxylation under thermal stress.
Critical Factors Influencing Compound Stability
A proactive approach to stability requires understanding the environmental and chemical stressors that can compromise the compound's purity and integrity.
Caption: A standardized workflow for conducting a forced degradation study on this compound.
Detailed Protocol for Forced Degradation
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by regulatory guidelines.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Purified Water (Type I)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV/MS system, photostability chamber, oven.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Causality: This provides a homogenous sample for consistent stress application.
-
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. Causality: Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Maintain the sample at room temperature, monitoring for degradation at various time points (e.g., 2, 8, 24 hours), as base-catalyzed reactions can be rapid.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the sample at room temperature, protected from light, for 24 hours. Causality: Protecting from light prevents confounding degradation from photolytic and oxidative pathways.
-
-
Thermal Degradation:
-
Solution: Place an aliquot of the stock solution in a sealed vial in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
Solid State: Place a known quantity of the solid compound in an oven under the same conditions. After stress, dissolve the solid in the stock solvent for analysis. Causality: Testing both solid and solution states provides a comprehensive thermal stability profile.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions. Causality: The dark control differentiates between thermal and photolytic degradation.
-
-
Analysis:
-
Analyze all stressed samples, a non-stressed control, and a blank by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.
-
Calculate the percentage of degradation and perform mass balance calculations to account for all starting material and its byproducts.
-
Conclusion
This compound is a compound of high value but with specific stability considerations. Its nitroaromatic and carboxylic acid functionalities dictate its susceptibility to thermal, photolytic, and oxidative stress. By implementing the rigorous storage and handling protocols outlined in this guide—principally refrigerated storage (0-8°C) in sealed, light-protected containers—researchers can ensure the compound's long-term integrity. Furthermore, employing systematic stability studies, such as the forced degradation workflow detailed herein, is a critical, self-validating process that underpins the development of robust and reliable scientific outcomes.
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Biodegradation of nitroaromatic compounds . PubMed. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Molecules Using 5-Nitro-1H-indazole-7-carboxylic Acid
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework ideal for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. 5-Nitro-1H-indazole-7-carboxylic acid is a particularly valuable starting material in this class. The molecule is strategically functionalized with an electron-withdrawing nitro group and a versatile carboxylic acid, making it a powerful building block for constructing complex bioactive molecules, including potent enzyme inhibitors and modulators of cellular pathways.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on core transformations and their application in the synthesis of precursors for targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[5] The protocols herein are designed to be self-validating, with causal explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.
Physicochemical Properties and Handling
Understanding the fundamental properties of the starting material is critical for successful synthesis. This compound is a stable, yellow solid, but appropriate handling is necessary to ensure its integrity and lab safety.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₄ | [3] |
| Molecular Weight | 207.15 g/mol | [3] |
| CAS Number | 883290-89-9 | [4][6] |
| Appearance | Yellow solid | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C, desiccated | [3] |
Handling Advisory:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry place to prevent degradation.
Core Synthetic Transformation I: Amide Bond Formation
The carboxylic acid at the 7-position is a prime handle for elaboration. Its conversion to an amide is one of the most fundamental and widely used strategies in drug discovery to connect the indazole core to other pharmacophores or linkers.[7][8] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[9][10] Therefore, activation of the carboxylic acid is required.
A robust and widely adopted method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[11][12]
Workflow for Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 1: General Amide Coupling via EDC/HOBt Activation
This protocol describes a standard procedure for coupling this compound with a generic primary or secondary amine.
Rationale:
-
EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12]
-
HOBt is added to trap this intermediate, converting it into a more stable HOBt-ester. This active ester is less susceptible to hydrolysis and side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine.[12]
-
DIPEA (N,N-Diisopropylethyl-amine) is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to ensure the reacting amine is in its free-base form.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/DCM).
Core Synthetic Transformation II: Nitro Group Reduction
The nitro group at the 5-position is a synthetic linchpin. Its reduction to a primary amine (5-amino-1H-indazole-7-carboxylic acid or its amide derivative) opens up a vast array of subsequent chemical modifications, such as sulfonamide formation, further amide couplings, or diazotization reactions.
Catalytic hydrogenation is the most common and cleanest method for this transformation, utilizing a metal catalyst (typically Palladium on carbon, Pd/C) and a hydrogen source.
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of a 5-nitro-indazole derivative.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol describes the reduction of a 5-nitro-indazole derivative to the corresponding 5-amino compound.
Rationale:
-
Palladium on Carbon (Pd/C) is a heterogeneous catalyst that efficiently facilitates the transfer of hydrogen atoms to the nitro group, leading to its reduction.
-
Hydrogen Gas (H₂) is the classic hydrogen source, requiring a specialized balloon or Parr shaker setup.
-
Ammonium Formate can be used as an alternative hydrogen transfer reagent in a simpler setup. It decomposes in situ to produce hydrogen, carbon dioxide, and ammonia. This method avoids the need for handling flammable hydrogen gas under pressure.
Materials:
-
5-Nitro-indazole derivative (e.g., product from Protocol 1) (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source with balloon, or Ammonium Formate (HCOONH₄) (4-5 eq)
-
Celite® (diatomaceous earth)
Procedure (using H₂ gas):
-
Dissolve the 5-nitro-indazole derivative (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% catalyst). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Introduce hydrogen gas via a balloon and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-amino-indazole derivative, which can be used directly or purified further if necessary.
Procedure (using Ammonium Formate):
-
Dissolve the 5-nitro-indazole derivative (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Add Ammonium Formate (4-5 eq) followed by 10% Pd/C (5-10 mol%).
-
Heat the mixture to reflux (typically 60-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-3 hours.
-
Follow steps 6-8 from the H₂ gas procedure for work-up.
Integrated Synthesis Strategy: A Pathway to PARP Inhibitor Scaffolds
The true power of this compound is realized when these core transformations are combined to build complex, high-value molecules. A prominent example is the synthesis of scaffolds for PARP inhibitors, a class of anticancer drugs that exploit synthetic lethality in tumors with deficiencies in DNA repair pathways.[5]
The following workflow illustrates a two-step sequence to a key intermediate.
Caption: Two-step synthetic route to a 5-amino-indazole amide precursor.
This 5-amino derivative is now primed for further functionalization, such as acylation or coupling to another aromatic system, to complete the synthesis of a PARP inhibitor analogue.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For example, in the ¹H NMR spectrum of a product from Protocol 1, one would expect to see the characteristic indazole aromatic protons along with new signals corresponding to the coupled amine.[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of the product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[3]
| Example Spectroscopic Data for a Related Compound | |
| Compound | 5-Nitro-1H-indazole-3-carboxaldehyde |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, J = 2.0 Hz, 1H), 8.26 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H), 7.86 (d, J = 9.0, 1H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4 |
| Reference | [14] |
Note: This data is for a related indazole to illustrate typical chemical shifts and is not for the title compound itself.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into a diverse chemical space of bioactive molecules. The amide coupling and nitro reduction protocols detailed here represent the fundamental first steps in leveraging this scaffold for drug discovery programs targeting cancer, inflammation, and other diseases.[4][15] Future work will undoubtedly continue to exploit this and related indazole building blocks to generate novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. [Link]
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1H-indazole-7-carboxylic acid, 2,3-dihydro-5-nitro-2-(4-nitrophenyl)-3-oxo- - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
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The Strategic Application of 5-Nitro-1H-indazole-7-carboxylic Acid: A Gateway to Advanced Anti-Inflammatory and Anticancer Agents
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Indazole derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and antihypertensive agents.[1] The therapeutic versatility of this scaffold stems from its ability to act as a bioisostere of indole, presenting a stable aromatic system with unique hydrogen bonding capabilities.[2] Within this important class of molecules, 5-Nitro-1H-indazole-7-carboxylic acid serves as a pivotal intermediate, offering two reactive functional groups—a nitro group and a carboxylic acid—that are strategically positioned for elaboration into complex, high-value pharmaceutical agents.[3] This application note provides a comprehensive guide for researchers, exploring the synthetic utility of this intermediate, with a particular focus on its application in the synthesis of the potent PARP inhibitor, Niraparib.
The Dual Role of Functional Groups: A Synthetic Chemist's Perspective
The synthetic power of this compound lies in the distinct reactivity of its nitro and carboxylic acid moieties. This dual functionality allows for orthogonal chemical modifications, providing a versatile platform for generating diverse molecular architectures.
-
The Carboxylic Acid (C7-Position): The carboxylic acid at the 7-position is a key handle for introducing a variety of substituents through amide bond formation. The resulting carboxamide is a common feature in many bioactive molecules, contributing to their pharmacological profile through hydrogen bonding interactions with target proteins.[4]
-
The Nitro Group (C5-Position): The nitro group at the 5-position is a versatile functional group that can be readily reduced to an amino group. This primary amine can then be further functionalized, for example, through diazotization followed by substitution, or by reductive amination. However, in many modern synthetic routes, including the synthesis of Niraparib, the analogous precursor starts with a group that will be part of a cyclization to form the indazole ring itself. For the purpose of illustrating the utility of the pre-formed indazole, we will focus on the direct modifications of this compound.
Application Spotlight: Synthesis of Niraparib, a PARP Inhibitor
Niraparib (2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[5][6] PARP enzymes play a critical role in DNA repair, and their inhibition leads to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7] The synthesis of Niraparib provides an excellent case study for the application of an indazole-7-carboxamide core.
While many reported syntheses of Niraparib build the indazole ring during the process,[5] a hypothetical and chemically sound pathway starting from this compound can be devised to illustrate its utility as a key intermediate. This pathway highlights the fundamental transformations required to achieve the final drug substance.
Conceptual Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of an advanced intermediate for Niraparib, starting from this compound.
Sources
- 1. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Nitro-1H-indazole-7-carboxylic acid in Agrochemical Formulations
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 5-Nitro-1H-indazole-7-carboxylic acid as a potential component in advanced agrochemical formulations. This document outlines the rationale for its inclusion, detailed protocols for its evaluation, and best practices for formulation development, ensuring scientific integrity and actionable insights for professionals in the field.
Introduction: The Potential of Indazole Derivatives in Modern Agrochemicals
The indazole scaffold is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry and, increasingly, in agrochemical research.[1] Derivatives of indazole are known to exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[2][3] this compound, a specialized derivative, presents a unique combination of a nitroaromatic system and a carboxylic acid functional group. This structure suggests its potential not only as a biologically active molecule itself but also as a key intermediate or a functional adjuvant in complex pesticide formulations.[4]
The nitro group, being strongly electron-withdrawing, can enhance the biological activity of the molecule, while the carboxylic acid moiety offers a reactive handle for derivatization and can influence the physicochemical properties of a formulation, such as solubility and dispersibility.[4][5] The strategic incorporation of this compound could therefore lead to the development of more efficacious and stable agrochemical products.
Rationale for Use in Agrochemicals
The primary hypothesis for incorporating this compound into agrochemical formulations centers on two potential functions:
-
As a Synergist or Efficacy Enhancer: The compound may potentiate the activity of a primary active ingredient (AI). This can occur through various mechanisms, such as increasing the penetration of the AI into the target pest or plant, or by inhibiting metabolic pathways that would otherwise degrade the AI. Adjuvants are crucial in modern agriculture for improving the performance of herbicides, insecticides, and fungicides.[6][7][8]
-
As a Building Block for Novel Active Ingredients: The indazole ring system is a core component of several commercialized drugs and is being actively investigated for new pesticidal molecules.[9] A notable mode of action for some insecticidal indazole derivatives is the disruption of calcium ion channels by binding to ryanodine receptors, a mechanism that can be highly effective against specific pests like moths.[10]
This guide will focus on the practical steps required to evaluate this compound for its role in enhancing agrochemical formulations.
Physicochemical Characterization and Formulation Feasibility
A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a stable and effective agrochemical formulation. These properties dictate the choice of formulation type, solvents, and other co-formulants.
Key Physicochemical Parameters
The following table summarizes the essential physicochemical parameters to be determined. Standardized testing methods, such as those from the Organisation for Economic Co-operation and Development (OECD), should be employed.[11]
| Parameter | Test Method (OECD Guideline) | Significance in Formulation |
| Water Solubility | OECD 105 | Determines suitability for aqueous formulations like Suspension Concentrates (SC) or Soluble Concentrates (SL). Influences bioavailability. |
| Solubility in Organic Solvents | OECD 116 | Crucial for developing Emulsifiable Concentrate (EC) formulations. A range of polar and non-polar solvents should be tested. |
| Melting Point | OECD 102 | Important for assessing thermal stability during processing and storage. A melting point above 50°C is generally favorable for SC formulations to allow for easy wet grinding. |
| Partition Coefficient (n-octanol/water) | OECD 107/117 | Indicates the lipophilicity of the compound, which affects its interaction with biological membranes and its environmental fate. |
| Acidity (pKa) | Potentiometric Titration | The carboxylic acid group will have a specific pKa, which will influence its solubility in water at different pH values and its compatibility with other components. |
Protocol for Solubility Determination
Objective: To quantify the solubility of this compound in a range of relevant agrochemical solvents.
Materials:
-
This compound (analytical grade)
-
Selected solvents (e.g., water at different pH values, acetone, xylene, cyclohexanone, N-methyl-2-pyrrolidone)
-
Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, temperature-controlled incubator, filtration apparatus (e.g., 0.45 µm PTFE syringe filters), and a suitable analytical instrument (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a temperature-controlled shaker set at a standard temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the samples to stand for a few hours for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in g/L or mg/mL.
Causality Behind Experimental Choices: Using an excess of the compound ensures that a saturated solution is achieved, which is the definition of solubility. Temperature control is critical as solubility is temperature-dependent. Filtration is necessary to prevent undissolved solids from artificially inflating the measured concentration.
Formulation Development and Stability Testing
Based on the initial physicochemical characterization, a suitable formulation type can be selected. For a compound with low water solubility, a Suspension Concentrate (SC) is a common choice.[12][13][14] If it demonstrates good solubility in organic solvents, an Emulsifiable Concentrate (EC) may be viable.[11][15][16]
Workflow for Agrochemical Formulation Development
The following diagram illustrates a typical workflow for developing a new agrochemical formulation incorporating this compound.
Caption: A streamlined workflow for agrochemical formulation development.
Protocol for Accelerated Stability Testing (Based on CIPAC MT 46.3)
Objective: To evaluate the physical and chemical stability of a prototype formulation under accelerated storage conditions, which is indicative of its long-term shelf life.
Materials:
-
Prototype formulation containing this compound.
-
Commercial-intent packaging or equivalent inert containers.
-
A temperature-controlled oven set at 54 ± 2°C.
-
Analytical instrumentation for quantifying the active ingredient and relevant physical properties.
Procedure:
-
Analyze the initial (time-zero) concentration of this compound and the primary active ingredient in the formulation.
-
Assess initial physical properties such as appearance, pH, viscosity, and particle size distribution (for SC formulations).
-
Place sealed containers of the formulation in the oven at 54°C for 14 days.
-
After 14 days, remove the samples and allow them to cool to room temperature.
-
Visually inspect for any physical changes like phase separation, crystallization, or caking.
-
Re-analyze the concentration of the active ingredients and the physical properties measured at time-zero.
-
A formulation is generally considered stable if there is no significant degradation of the active ingredients and the physical properties remain within acceptable limits.
Causality Behind Experimental Choices: The elevated temperature of 54°C accelerates the chemical and physical degradation processes that would occur over a longer period at ambient temperatures. This allows for a rapid assessment of shelf life. Testing in commercial-intent packaging is crucial as interactions between the formulation and the container can affect stability.
Compatibility and Efficacy Evaluation
The ultimate goal of incorporating this compound is to enhance the performance of the final product. This requires rigorous testing for both physical compatibility with other tank-mix partners and biological efficacy.
Protocol for Physical Compatibility "Jar Test"
Objective: To assess the physical compatibility of the formulation containing this compound when mixed with other agrochemicals in a spray tank simulation.
Materials:
-
The developed formulation.
-
Other pesticide or fertilizer products to be tank-mixed.
-
A clean, clear glass jar with a lid (e.g., 1-liter capacity).
-
Water from the intended source for spraying.
-
Pipettes or measuring cylinders.
Procedure:
-
Fill the jar halfway with the source water.
-
Add the tank-mix components one at a time in the proper mixing order (often following the A.P.P.L.E.S. acronym: Ammonium sulfate, Powders, then Liquids, Emulsifiable concentrates, and finally Solutions).
-
Agitate the mixture by shaking the jar after each addition.
-
After adding all components, fill the jar to the desired volume, cap it, and shake vigorously.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flocculation, phase separation (oily layers), or excessive foaming.
-
Invert the jar 10 times and observe if any settled material readily re-suspends.
Causality Behind Experimental Choices: The jar test is a simple yet effective way to simulate the mixing process in a spray tank on a small scale. It helps to identify potential physical incompatibilities that could lead to clogged spray nozzles and uneven application, thus preventing costly field issues.
Logical Flow for Efficacy Bioassays
The following diagram outlines the logical progression for evaluating the biological efficacy of the new formulation.
Caption: Logical flow for conducting efficacy bioassays.
Protocol for Greenhouse Herbicide Efficacy Bioassay
Objective: To determine if the addition of this compound enhances the herbicidal activity of a primary active ingredient under controlled greenhouse conditions.
Materials:
-
Target weed species grown in pots.
-
Test formulations: (1) Primary herbicide AI alone, (2) Primary herbicide AI + this compound formulation.
-
Untreated control and a commercial standard reference product.
-
Greenhouse spray chamber for precise application.
Procedure:
-
Grow the target weed species to a specified growth stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of the test formulations at various rates, including the expected field application rate.
-
Apply the treatments to the weeds using a calibrated greenhouse sprayer to ensure uniform coverage.
-
Include an untreated control group and a group treated with a commercial standard herbicide for comparison.
-
Maintain the plants in the greenhouse under optimal growing conditions.
-
Assess the herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of weed control or by measuring plant biomass.
-
Statistically analyze the data to determine if the formulation containing this compound provides a significant increase in efficacy compared to the primary AI alone.
Causality Behind Experimental Choices: Conducting these trials in a controlled greenhouse environment minimizes variability from weather and other external factors, allowing for a more precise assessment of the formulation's inherent biological activity. The inclusion of proper controls is essential to validate the results and provide a benchmark for performance.
Conclusion and Future Perspectives
This compound represents a promising molecule for the advancement of agrochemical formulations. Its unique chemical structure suggests multifaceted roles as either a direct contributor to biological efficacy or as a critical component for enhancing the performance of existing active ingredients. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for evaluating its potential. By following these methodologies, researchers can generate reliable data on the physicochemical properties, stability, compatibility, and biological performance of formulations containing this compound.
Further research should focus on elucidating the precise mode of action when used as a synergist and exploring the synthesis of novel active ingredients derived from this versatile scaffold. Such endeavors will be crucial in developing next-generation crop protection solutions that are both more effective and environmentally sustainable.
References
- Google Patents. (2012). WO2012081916A2 - Indazole derivative and a pesticide composition containing the same.
-
Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]
- Google Patents. (2001). WO2001093679A1 - Agrochemical suspension formulations.
-
SBR-Int. (n.d.). Suspension Concentrate (SC) Formulations. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
-
Scribd. (n.d.). How To Develop A Suspension Concentrate. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]
-
PCC Group. (2024). Adjuvants in agriculture: roles, mechanisms, and market trends. Retrieved from [Link]
- Google Patents. (n.d.). EP4640053A3 - Mixtures comprising indazole pesticides.
- Google Patents. (2013). EP2877003B1 - Emulsifiable concentrate (EC) formulation with herbicidal active fatty acids.
-
University of Florida. (n.d.). Increasing pesticide effectiveness with adjuvants. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]
- Google Patents. (n.d.). US9781921B2 - Emulsifiable concentrate formulation.
-
Sahoo, S. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]
-
Semantic Scholar. (2025). Recent advances of imidazole derivatives in pesticide chemistry. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]
-
ResearchGate. (2021). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]
-
Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
-
Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(9), 7668-7678. [Link]
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- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
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- 10. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 11. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
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- 16. Emulsifiable Concentrate Formulation [solutionsstores.com]
Harnessing the Potential of 5-Nitro-1H-indazole-7-carboxylic acid for Novel Material Development: Application Notes and Protocols
Introduction: A Versatile Scaffold for Advanced Materials
5-Nitro-1H-indazole-7-carboxylic acid is a highly functionalized heterocyclic compound poised for significant contributions to materials science and drug discovery.[1] Its rigid indazole core, coupled with the electron-withdrawing nitro group and the versatile carboxylic acid handle, offers a unique combination of properties for the rational design of novel materials.[1] The presence of these functional groups enhances its reactivity, making it an ideal candidate for a variety of synthetic transformations.[1] This guide provides an in-depth exploration of the potential applications of this compound and detailed protocols for its derivatization and the characterization of the resulting materials. The applications for this compound and its derivatives span pharmaceuticals, agrochemicals, and, notably, materials science, with potential uses in organic electronics and photonic devices.[1][2]
Core Properties and Safety Considerations
A thorough understanding of the fundamental properties and safety requirements of this compound is paramount before its inclusion in any experimental workflow.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, sealed in a dry environment | [1] |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
In case of contact: In case of eye or skin contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]
Application in Novel Material Synthesis
The unique electronic and structural features of this compound make it a promising building block for a range of advanced materials. The nitro group's electron-withdrawing nature can be exploited to tune the electronic properties of resulting materials, which is particularly relevant for applications in organic electronics. The carboxylic acid group provides a convenient point for derivatization, allowing for the incorporation of this scaffold into larger molecular architectures such as polymers and metal-organic frameworks (MOFs).
Synthesis of Functional Polymers
The carboxylic acid functionality of this compound allows for its incorporation into polymer chains via amide or ester linkages. This can impart desirable properties such as increased thermal stability and chemical resistance to the resulting polymers.[2][5]
Conceptual Workflow for Polymer Synthesis:
Caption: Pathway for the synthesis of Metal-Organic Frameworks.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.
Protocol 1: Amide Coupling via HATU/DIPEA
This protocol describes a general method for the synthesis of amides from this compound using HATU as a coupling agent.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10 minutes at room temperature. [6]4. Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate. [6]7. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Expected Characterization Data for a Hypothetical Amide Derivative (N-benzyl-5-nitro-1H-indazole-7-carboxamide):
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the indazole protons, the benzyl protons, and the amide NH proton. The chemical shifts of the indazole protons will be downfield due to the electron-withdrawing effects of the nitro and amide groups.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbons of the indazole ring, the benzyl group, and the carbonyl carbon of the amide.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.
Protocol 2: Reductive Amide Coupling
This protocol outlines a one-pot synthesis of an amide derivative by the reductive coupling of this compound with a boronic acid, which is a novel approach to amide bond formation. This method has the advantage of utilizing the nitro group as a precursor to an in-situ generated amine.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium on carbon (Pd/C, 10%)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Celite
Procedure:
-
In a pressure-resistant flask, combine this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and Pd/C (5 mol%).
-
Add anhydrous dioxane to the flask.
-
Add K₂CO₃ (2.0 equiv.).
-
Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for reductive amide coupling.
Characterization of Novel Materials
A comprehensive characterization of the newly synthesized materials is crucial to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful derivatization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide, ester, nitro).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products. [1]* For Polymers: Gel Permeation Chromatography (GPC) for molecular weight determination and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal stability assessment.
-
For MOFs: Powder X-ray Diffraction (PXRD) to confirm the crystalline structure and gas adsorption analysis to evaluate porosity.
Conclusion
This compound represents a promising and versatile platform for the development of novel functional materials. The synthetic protocols and characterization guidelines provided in this document are intended to empower researchers to explore the full potential of this unique chemical scaffold. The strategic derivatization of this molecule opens up exciting avenues for the creation of advanced materials with tailored properties for a wide range of applications, from pharmaceuticals to cutting-edge electronics.
References
-
Dalton Transactions. Two metal–organic frameworks based on a flexible benzimidazole carboxylic acid ligand: selective gas sorption and luminescence. [Link]
-
Dalton Transactions. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Detection of 5-Nitro-1H-indazole-7-carboxylic acid
Introduction: The Analytical Imperative for 5-Nitro-1H-indazole-7-carboxylic acid
This compound (C₈H₅N₃O₄, M.W. 207.15 g/mol ) is a pivotal building block in contemporary pharmaceutical and materials science research. Its functionalized indazole core, featuring both a nitro group and a carboxylic acid moiety, makes it a versatile precursor in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug development.[1][2] The compound also serves as a critical standard in various analytical methods, underscoring the need for robust and reliable detection and quantification protocols.[1][2]
The purity and accurate quantification of this intermediate are paramount to ensure the safety, efficacy, and batch-to-batch consistency of downstream products. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be adaptable to various laboratory settings and instrumentation, while the underlying principles will empower researchers to optimize these methods for their specific applications.
Physicochemical Properties and Analytical Considerations
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | |
| Molecular Weight | 207.15 | |
| Appearance | Yellow solid | |
| Purity (typical) | ≥ 98% (by HPLC) | |
| Storage Conditions | 0-8 °C |
The presence of the nitroaromatic chromophore suggests strong UV absorbance, making UV-based detection a primary analytical technique. The carboxylic acid group imparts acidic properties and a potential site for ionization in mass spectrometry, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the routine analysis and purity assessment of this compound. This technique separates compounds based on their hydrophobicity.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar molecule, will be retained on the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte's affinity for the mobile phase increases, causing it to elute from the column. The addition of an acid, such as formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in better peak shape and more reproducible retention times.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥98%)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the linear range of the assay, using the diluent. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid ensures the analyte is in its protonated form for better peak shape. |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | A gradient elution is recommended to ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity requirements. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector can be used to determine the optimal wavelength from the UV spectrum. |
5. Data Analysis and System Suitability:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Use the peak area to quantify the analyte using a calibration curve generated from the working standard solutions.
-
Purity: Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Perform replicate injections of a working standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. The theoretical plates for the analyte peak should be >2000, and the tailing factor should be between 0.8 and 1.5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, LC-MS/MS is the preferred method.
Principle of Detection
After chromatographic separation, the analyte is introduced into the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[3] Given the acidic nature of the carboxylic acid group, negative ion mode is optimal, leading to the formation of the deprotonated molecule [M-H]⁻. In the mass spectrometer, this precursor ion is selected and fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
As per HPLC-UV method, but with LC-MS grade solvents (acetonitrile, water, formic acid).
2. Instrumentation:
-
UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
3. Chromatographic Conditions:
-
The HPLC conditions can be adapted from the UV method. A shorter run time can often be achieved with UPLC systems and columns with smaller particle sizes (e.g., ≤1.8 µm). A faster gradient may be employed.
4. Mass Spectrometer Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form [M-H]⁻. |
| Precursor Ion (Q1) | m/z 206.1 | Corresponds to the [M-H]⁻ of this compound. |
| Product Ions (Q3) | To be determined by infusion | Fragmentation of the precursor ion will yield characteristic product ions. These need to be optimized experimentally. |
| Capillary Voltage | ~3.0 kV | Typical voltage for ESI in negative mode; requires optimization. |
| Source Temperature | ~150 °C | Instrument-dependent; optimized for signal stability. |
| Desolvation Gas Flow | ~800 L/hr | Instrument-dependent; optimized for efficient desolvation. |
| Desolvation Temperature | ~400 °C | Instrument-dependent; optimized for efficient desolvation. |
| Collision Energy | To be determined | The energy required to fragment the precursor ion into the desired product ions must be optimized for each transition. |
5. Method Validation:
-
Specificity: Ensure no interfering peaks are present at the retention time of the analyte in blank matrix samples.
-
Linearity: Establish a calibration curve over the desired concentration range (e.g., using a weighted 1/x² linear regression).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (low, mid, high QC).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analyte.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, with HPLC-UV being well-suited for routine purity assessments and quality control, while LC-MS/MS offers superior sensitivity and selectivity for more demanding applications. It is imperative that any method based on these protocols be fully validated in the end-user's laboratory to ensure its suitability for the intended purpose.
References
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Hewavitharana, A. K., & Al-Sinani, S. S. S. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis, 6(14), 1889–1903. [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
Sources
A Validated RP-HPLC Method for Purity Determination of 5-Nitro-1H-indazole-7-carboxylic acid
Application Note
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 5-Nitro-1H-indazole-7-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been developed to provide a clear separation of the main component from its potential impurities. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a quality control environment.[1][2]
Introduction
This compound (CAS: 883290-89-9) is a key intermediate in pharmaceutical research and development, serving as a building block in the synthesis of various therapeutic agents.[3][4] Its molecular structure, featuring a nitro-indazole core and a carboxylic acid functional group, makes it a versatile scaffold in medicinal chemistry.[3]
Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally unstable compounds.[5] This note describes the development and validation of a simple, precise, and accurate RP-HPLC method for the purity analysis of this compound.
Chemical Structure:
Figure 1. Structure of this compound
Chromatographic Method and Rationale
The selection of chromatographic conditions was based on the physicochemical properties of the analyte.
-
Stationary Phase: A C18 column was chosen due to the non-polar indazole ring, providing good hydrophobic interaction and retention.
-
Mobile Phase: A gradient elution with acetonitrile and water was selected to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities.
-
Acidification: The mobile phase is acidified with formic acid. This compound contains a carboxylic acid group. Operating at a pH well below its pKa (typically pH < 3) suppresses the ionization of this group.[6] This results in a more retained, non-ionized form of the molecule, leading to improved peak shape (less tailing) and more stable retention times.[7] Formic acid is a volatile additive, making it suitable for methods that may be transferred to LC-MS applications.[8]
-
Detection: The nitro-indazole moiety contains a strong chromophore. A detection wavelength of 254 nm was selected as it provides a good response for a wide range of aromatic compounds and is a common setting for purity analysis of nitroaromatic substances.
All quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Table 1. Optimized HPLC Method Parameters.
Experimental Protocol
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Before initiating any analysis, the system's performance must be verified.[9] Inject the Working Standard Solution (0.1 mg/mL) in five replicates and evaluate the parameters against the acceptance criteria in Table 2. This ensures that the chromatographic system is adequate for the intended analysis.[10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
| %RSD of Retention Time | ≤ 1.0% (for n=5) |
Table 2. System Suitability Test Parameters and Acceptance Criteria.
HPLC Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for purity analysis.[12] The validation process assesses the performance characteristics of the analytical procedure.[13]
Diagram 1. Workflow for HPLC Method Validation.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Protocol: Subject the sample solution (1.0 mg/mL) to forced degradation under the following conditions:
-
Acidic: 1 M HCl at 60 °C for 4 hours.
-
Basic: 1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 24 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analysis: Neutralize the acid and base-stressed samples before injection. Analyze all samples alongside an unstressed sample.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via DAD) indicates no co-eluting peaks.
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 0.05, 0.08, 0.1, 0.12, 0.15 mg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample with known amounts of the analyte.
-
Protocol: Prepare a sample matrix (placebo, if available, or use the diluent) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Prepare six individual samples at 100% of the test concentration (1.0 mg/mL).
-
Analysis: Analyze all six samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Compare the results from both days.
-
Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the nominal method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: Vary the amount of formic acid slightly.
-
-
Analysis: Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (tailing factor, resolution, etc.) should remain within the acceptance criteria for all tested variations.
Conclusion
The RP-HPLC method described provides a reliable and efficient means for determining the purity of this compound. The method is specific, linear, accurate, precise, and robust over the specified range. The comprehensive validation protocol, grounded in ICH guidelines, confirms that this method is suitable for routine use in quality control laboratories for release testing of raw materials and for stability studies in the pharmaceutical industry.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]
-
FDA. Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration; 2005. [Link]
-
Chem-Impex International. This compound. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
-
Pharma Guideline. System Suitability in HPLC Analysis. [Link]
-
IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology; 2023. [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
Application Notes and Protocols for the Synthesis and Use of 5-Nitro-1H-indazole-7-carboxylic acid-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Indazole Scaffold in Fluorescent Probe Design
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] The rational design of these molecular reporters is paramount to achieving high sensitivity, specificity, and photostability. The indazole heterocycle, a fusion of benzene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[2] More recently, indazole derivatives are gaining attention as versatile fluorophores for bioimaging.[3]
This guide focuses on the strategic use of 5-Nitro-1H-indazole-7-carboxylic acid as a foundational building block for the synthesis of novel fluorescent probes. The presence of the nitro group, a strong electron-withdrawing moiety, and the carboxylic acid, a versatile functional handle for bioconjugation, makes this scaffold particularly attractive for creating probes with unique photophysical properties and functionalities.[4]
Scientific Rationale: Leveraging the this compound Core
The unique substitution pattern of this compound offers several advantages in the design of fluorescent probes:
-
Tunable Photophysics: The nitro group can significantly influence the electronic properties of the indazole ring system. This allows for the modulation of the resulting probe's absorption and emission spectra, often leading to large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments. While nitroaromatics are often associated with fluorescence quenching, strategic placement within a conjugated system can lead to emissive compounds.[3]
-
Versatile Bioconjugation: The carboxylic acid at the 7-position provides a readily accessible point for covalent attachment to a wide range of molecules via amide bond formation. This allows for the coupling of the indazole core to other fluorophores to create FRET pairs, or to targeting moieties such as peptides or small molecules to direct the probe to specific cellular compartments or biomolecules.
-
Potential for "Turn-On" Sensing: The nitro group can be utilized as a reactive site for sensing specific analytes. For example, the reduction of the nitro group to an amine in hypoxic environments can lead to a dramatic change in the fluorescence properties of the molecule, forming the basis of "turn-on" probes for detecting cellular hypoxia.
Synthesis of a 5-Nitro-1H-indazole-7-carboxamide-Dansyl Fluorescent Probe
This section provides a detailed protocol for the synthesis of a fluorescent probe by coupling this compound with a commercially available fluorescent amine, dansyl cadaverine. The reaction proceeds via an amide bond formation facilitated by the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]
Reaction Scheme:
Caption: Synthetic scheme for the fluorescent probe.
Experimental Protocol: Synthesis of 5-Nitro-N-(5-(5-(dimethylamino)naphthalene-1-sulfonamido)pentyl)-1H-indazole-7-carboxamide
Materials and Reagents:
-
This compound
-
Dansyl cadaverine (N-(5-Aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide)[3][7]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: In a separate flask, dissolve dansyl cadaverine (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired fluorescent probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization and Photophysical Properties
The synthesized probe should be characterized to determine its photophysical properties. While the specific data for the newly synthesized probe will need to be experimentally determined, the following table provides representative data for fluorescent compounds derived from 5-nitroindazole, as reported by Pordel et al. (2012), to offer an insight into the expected photophysical characteristics.[8]
| Compound | λabs (nm) in Chloroform | λem (nm) in Chloroform | Quantum Yield (ΦF) |
| Representative Nitroindazole Dyes | |||
| 8-Methoxy-3-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile | 380 | 454 | 0.45 |
| 3-Ethyl-8-methoxy-3H-pyrazolo[4,3-a]acridin-11-carbonitrile | 380 | 454 | 0.53 |
| 3,8-Dimethyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile | 395 | 438 | 0.51 |
| 3-Ethyl-8-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile | 395 | 438 | 0.59 |
| Dansyl Cadaverine [3][9] | ~335 (in Methanol) | ~518 (in Methanol) | - |
Data for representative nitroindazole dyes are adapted from Pordel et al., 2012.[8]
Application in Cellular Imaging
The synthesized 5-Nitro-1H-indazole-7-carboxamide-dansyl probe can be used for cellular imaging studies. The dansyl moiety is known to exhibit environmentally sensitive fluorescence, making the probe potentially useful for reporting on the polarity of its microenvironment within the cell.[10]
Workflow for Cellular Imaging:
Caption: Workflow for cellular imaging.
Protocol for Staining and Imaging of Live Cells:
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5-Nitro-1H-indazole-7-carboxamide-dansyl probe stock solution (e.g., 10 mM in DMSO)
-
Imaging-compatible plates or coverslips
-
Fluorescence microscope with appropriate filter sets for dansyl fluorophore (Excitation ~340 nm, Emission ~520 nm)
Procedure:
-
Cell Seeding: Seed cells onto imaging-compatible plates or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-60 minutes). The optimal staining time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Microscopy: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for the dansyl fluorophore. Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations and cell biology techniques.
-
Synthesis: The HATU-mediated amide coupling is a widely used and robust method for the formation of amide bonds, known for its high yields and low rates of racemization.[6] The purification by column chromatography and characterization by standard analytical techniques (NMR, HRMS) ensure the identity and purity of the synthesized probe.
-
Cellular Imaging: The cell staining protocol includes essential steps such as washing to remove background fluorescence and the use of appropriate imaging media to maintain cell health during observation. Control experiments, such as imaging unstained cells and cells treated with the vehicle (DMSO), should be performed to account for autofluorescence and any potential effects of the solvent.
Conclusion
This compound is a promising and versatile starting material for the development of novel fluorescent probes. Its unique electronic and functional properties allow for the synthesis of probes with tunable photophysical characteristics and the potential for targeted and responsive imaging. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and apply these probes in their studies, paving the way for new discoveries in cellular biology and drug development.
References
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025). ResearchGate. [Link]
-
Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging. (2021). PubMed. [Link]
-
This compound. Chem-Impex. [Link]
-
Dansylcadaverine, BioReagent, | 30432-100MG | SIGMA-ALDRICH | SLS. SLS. [Link]
-
A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells. RSC Advances. [Link]
-
HATU. Wikipedia. [Link]
-
A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging. (2019). PubMed. [Link]
-
A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Advances. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Pordel, M., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Arkivoc, 2012(ix), 195-203. [Link]
-
Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. (2012). ResearchGate. [Link]
Sources
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- 3. Dansylcadaverine = 97 TLC 10121-91-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
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- 6. Amide Synthesis [fishersci.co.uk]
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- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Amide Coupling with 5-Nitro-1H-indazole-7-carboxylic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient amide coupling of 5-Nitro-1H-indazole-7-carboxylic acid. This substrate, a valuable building block in pharmaceutical research, presents unique challenges due to the electronic properties of its heterocyclic core.[1] We will dissect the causality behind experimental choices, from reagent selection to reaction setup, to ensure reproducible, high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for this specific transformation.
Introduction: Understanding the Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, however, is not trivial for standard amide bond formation. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2][3][4]
The primary challenge with this specific substrate lies in the deactivation of the carboxylic acid. The indazole ring system and the potent electron-withdrawing nitro group reduce the nucleophilicity of the carboxylate and increase the difficulty of activating the carbonyl carbon for nucleophilic attack. Standard coupling conditions that may work for simple aliphatic or benzoic acids often prove sluggish or ineffective, leading to low yields and the recovery of starting material.[5][6] Therefore, a carefully selected, highly efficient coupling reagent is paramount for success.
Rationale for Reagent Selection
To overcome the inherent low reactivity of the substrate, we recommend a uronium-based coupling reagent, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Why HATU?
-
High Activation Efficiency: HATU is renowned for its ability to generate highly reactive OAt-active esters from carboxylic acids, even those that are sterically hindered or electronically deactivated.[7][8]
-
Mechanism of Action: The reaction proceeds through the formation of an OAt-active ester, which is a superb leaving group. The subsequent aminolysis is thought to be accelerated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[7]
-
Reduced Side Reactions: Compared to some other reagents, HATU is known for minimizing epimerization in chiral substrates, a crucial feature in peptide and medicinal chemistry.[8]
The base of choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base) . Its bulky nature makes it a non-nucleophilic base, preventing it from competing with the desired amine nucleophile in the reaction. Its primary roles are to deprotonate the carboxylic acid to form the initial carboxylate and to neutralize the proton released during the coupling, driving the reaction to completion.[7][9]
Solvent Selection: A polar aprotic solvent is required to solubilize the reactants. N,N-Dimethylformamide (DMF) is the standard and recommended solvent for HATU-mediated couplings due to its excellent solvating properties and high boiling point.[7]
Detailed Experimental Protocol
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| This compound | 883290-89-9 | 207.15 | ≥98% | Starting material. Appears as a yellow solid.[1] |
| Amine (Primary or Secondary) | Variable | Variable | ≥98% | Nucleophile. |
| HATU | 148893-10-1 | 380.16 | ≥98% | Coupling Reagent. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | ≥99% | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Reaction Solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | HPLC Grade | For extraction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). Stir at room temperature until all solids are dissolved.
-
Reagent Addition Sequence (Critical):
-
Add the Amine (1.1 eq).
-
Add HATU (1.2 eq).
-
Add DIPEA (2.5 eq) dropwise. The order of addition is crucial to prevent the formation of guanidinium by-products from the reaction of HATU with the amine.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: High-level workflow for the amide coupling protocol.
Simplified HATU Coupling Mechanism
Caption: Mechanism showing acid activation and subsequent aminolysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficient activation of the carboxylic acid.2. Poor quality or wet reagents/solvent.3. Incorrect order of addition. | 1. Confirm the quality of HATU. Consider increasing equivalents to 1.5 eq.2. Use freshly opened anhydrous DMF. Ensure DIPEA and amine are dry.3. Strictly follow the recommended addition sequence. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Sterically hindered amine. | 1. Allow the reaction to stir for a longer period (up to 24h), monitoring periodically.2. For very hindered amines, gently warming the reaction to 40-50 °C may be beneficial. |
| Side Product Formation | Reaction of amine with HATU before acid activation. | Pre-activating the carboxylic acid may be beneficial. Stir the carboxylic acid, HATU, and DIPEA for 10-15 minutes before adding the amine. |
| Difficult Purification | Byproducts (tetramethylurea, HOAt) co-eluting with the product. | Ensure the aqueous work-up is thorough. Multiple washes with NaHCO₃ and brine are effective at removing the majority of these water-soluble byproducts. A dilute acid wash (e.g., 1M HCl) can also be used if the product is stable to acid. |
Safety and Handling
-
Aromatic Nitro Compounds: These compounds should be handled with care. They can be toxic and may be flammable or explosive under certain conditions, especially di- and trinitro derivatives. Avoid inhalation of dust and skin contact.[10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
-
HATU: Can cause skin and eye irritation. It is also a potential sensitizer. Avoid inhalation and direct contact.[8]
-
DIPEA: Corrosive and flammable. Handle in a fume hood.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Link]
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Chem-Impex. This compound. [Link]
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YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
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University of Johannesburg. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
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Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
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University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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National Institutes of Health. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Application Notes and Protocols: Derivatization of 5-Nitro-1H-indazole-7-carboxylic acid for Biological Screening
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Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of the 5-Nitroindazole Scaffold
The 5-nitro-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural features make it a versatile starting point for the development of novel therapeutics. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, provides a rigid framework amenable to diverse functionalization.[2][3] The presence of a nitro group at the 5-position significantly influences the molecule's physicochemical properties and can be crucial for its biological activity, often implicated in mechanisms involving bioreduction.[4][5] Furthermore, the carboxylic acid at the 7-position offers a prime handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various functional groups.
This guide provides a comprehensive overview of the derivatization strategies for 5-nitro-1H-indazole-7-carboxylic acid, focusing on modifications of both the carboxylic acid moiety and the indazole nitrogen. We will delve into detailed, field-proven protocols and explain the rationale behind the experimental choices. Additionally, we will outline a general workflow for the biological screening of the resulting compound library, with a focus on identifying potential kinase inhibitors and antiparasitic agents, two areas where nitroindazoles have shown significant promise.[6][7][8]
Part 1: Strategic Derivatization of the Core Scaffold
The derivatization of this compound can be systematically approached by targeting its two primary reactive sites: the carboxylic acid group and the nitrogen atoms of the indazole ring.
Modification of the 7-Carboxylic Acid Group
The carboxylic acid is a key pharmacophoric element, but its acidic nature can sometimes lead to poor membrane permeability and metabolic instability.[9][10] Derivatization of this group into esters and amides is a classic medicinal chemistry strategy to modulate these properties and explore new interactions with biological targets.
Esterification is a fundamental transformation that can increase a compound's lipophilicity, potentially improving cell permeability. The Fischer-Speier esterification is a reliable and straightforward method.[11][12][13]
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of a methyl ester derivative as a representative example.
-
Reaction Scheme:
-
This compound + CH₃OH (in excess) --(H₂SO₄ catalyst)--> Methyl 5-nitro-1H-indazole-7-carboxylate + H₂O
-
-
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in methanol (20 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
-
-
Causality and Insights: The use of excess alcohol drives the equilibrium towards the product side.[14] The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
Amide bond formation is one of the most common reactions in medicinal chemistry, allowing for the introduction of a wide array of substituents.[15] The resulting amides can participate in hydrogen bonding, which is crucial for target binding.
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds, particularly with challenging substrates.[16]
-
Reaction Scheme:
-
This compound + R-NH₂ --(HATU, DIPEA)--> N-R-5-nitro-1H-indazole-7-carboxamide
-
-
Step-by-Step Procedure: [16]
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water and diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to obtain the pure amide.[16]
-
-
Expert Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid.
In some cases, it may be beneficial to replace the carboxylic acid with a bioisostere to improve pharmacokinetic properties or to explore different binding modes.[9][10][17] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[9][17] The synthesis of these analogs often requires a multi-step sequence starting from a different precursor or modification of the carboxylic acid.
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Tetrazole | Mimics the acidity and charge distribution of a carboxylic acid.[17][18] | Increased metabolic stability, improved oral bioavailability in some cases.[18] |
| Hydroxamic Acid | Can act as a metal chelator and has a different pKa profile.[19] | Potential for novel interactions with metalloenzymes. |
| N-Acylsulfonamide | Ionizable group with different steric and electronic properties.[17] | Can alter solubility and plasma protein binding. |
Derivatization of the Indazole Core: N-Alkylation
N-alkylation of the indazole ring is another critical derivatization strategy, as the position and nature of the substituent on the nitrogen can profoundly influence biological activity.[20] The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a key challenge.
Protocol 3: Regioselective N-Alkylation
The regioselectivity of N-alkylation is influenced by steric and electronic factors of the indazole ring substituents, the nature of the alkylating agent, and the reaction conditions.[21][22][23] For 7-substituted indazoles with electron-withdrawing groups like a nitro or carboxylate group, N2-alkylation is often favored.[21][22][23]
-
Reaction Scheme:
-
This compound derivative + R-X --(Base)--> N1-R and/or N2-R derivatives
-
-
Step-by-Step Procedure for Preferential N2-Alkylation:
-
To a solution of the 5-nitro-1H-indazole-7-carboxylate ester (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the N1 and N2 isomers by column chromatography.
-
-
Mechanistic Insight: The use of NaH in THF is a common method for the N-alkylation of indazoles.[21][22] The electron-withdrawing nature of the nitro and ester groups at positions 5 and 7, respectively, increases the acidity of the N1-H and directs the alkylation towards the N2 position.[21][22]
Part 2: Biological Screening of the Derivative Library
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for the most promising hits.
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for the biological screening of a new chemical library.
Caption: A generalized workflow for the discovery of bioactive compounds.
Suggested Biological Assays
Many indazole derivatives are known to be potent kinase inhibitors. A primary screen against a panel of kinases is a good starting point.
Protocol 4: General Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general method for assessing kinase activity by measuring ATP depletion.[24][25][26]
-
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the solution after the kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.[25]
-
Step-by-Step Procedure:
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and add a commercially available ATP detection reagent (e.g., Kinase-Glo®).[26]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Self-Validation: The assay should include positive controls (known inhibitors of the target kinase) and negative controls (inactive compounds) to ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated to assess the robustness of the screening assay.
Nitro-heterocyclic compounds are well-established antiparasitic agents.[27] Derivatives of 5-nitroindazole have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4][5][6][7]
Protocol 5: In Vitro Anti-Trypanosoma cruzi Assay
This protocol describes a method for evaluating the activity of the synthesized compounds against the epimastigote form of T. cruzi.[7]
-
Step-by-Step Procedure:
-
Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium) to the logarithmic growth phase.
-
Seed the parasites in a 96-well microplate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., benznidazole) and a negative control (no compound).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at the optimal growth temperature for the parasite.
-
Determine the parasite viability using a suitable method, such as a resazurin-based assay or by direct counting using a hemocytometer.
-
Calculate the percent inhibition of parasite growth for each compound concentration.
-
Determine the IC₅₀ value for active compounds.
-
-
Data Interpretation: A lower IC₅₀ value indicates higher potency. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the IC₅₀ against the parasite, is a crucial parameter to assess the compound's therapeutic potential.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of the screening data is essential for identifying promising lead compounds and guiding further optimization efforts.
Tabular Summary of Derivative Library and Biological Data
The following table provides a template for summarizing the synthesized derivatives and their corresponding biological activities.
| Compound ID | R¹ (at N1/N2) | R² (at C7) | Kinase X IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| Parent | H | -COOH | >100 | >100 | >100 | - |
| Derivative 1 | H | -COOCH₃ | 25.4 | 50.2 | >100 | >2.0 |
| Derivative 2 | H | -CONH-Ph | 10.1 | 15.8 | 80.5 | 5.1 |
| Derivative 3 | -CH₃ (N2) | -COOCH₃ | 5.2 | 8.9 | 95.3 | 10.7 |
| Derivative 4 | -CH₂Ph (N2) | -COOCH₃ | 1.8 | 3.1 | 75.2 | 24.3 |
Visualizing Structure-Activity Relationships
A flowchart can be used to visualize the decision-making process based on the screening results.
Caption: A decision tree for hit-to-lead progression.
Conclusion
The this compound scaffold offers a rich platform for the discovery of novel bioactive molecules. The derivatization strategies and screening protocols outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged core. By understanding the rationale behind the synthetic choices and employing a well-designed biological evaluation cascade, the probability of identifying promising lead candidates for drug development can be significantly enhanced.
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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PubMed Central. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Application Notes & Protocols: Synthesis of 5-Nitro-1H-indazole-7-carbonyl chloride
Subject: A detailed guide to the synthesis of 5-Nitro-1H-indazole-7-carbonyl chloride via the reaction of 5-Nitro-1H-indazole-7-carboxylic acid with thionyl chloride. This document provides in-depth mechanistic insights, a validated experimental protocol, safety imperatives, and application context for researchers in synthetic chemistry and drug development.
Introduction: Strategic Importance of Indazole Acyl Chlorides
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anti-inflammatory, antiemetic, and anticancer properties.[1][2][3] Specifically, functionalized indazoles, such as 5-Nitro-1H-indazole derivatives, are valuable precursors in the synthesis of novel bioactive compounds.[1][4] The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis, enabling the subsequent formation of esters, amides, and ketones.[5][6]
This guide details the robust conversion of this compound to its corresponding acyl chloride, 5-Nitro-1H-indazole-7-carbonyl chloride, using thionyl chloride (SOCl₂). The resulting acyl chloride is a critical, activated intermediate, primed for nucleophilic acyl substitution reactions, making it an essential building block for constructing complex molecules in drug discovery programs.[7]
The Underlying Chemistry: Reaction Mechanism
The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[8][9][10] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The process unfolds in several key stages:
-
Activation of the Carboxylic Acid: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[11]
-
Formation of a Chlorosulfite Intermediate: This attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step is crucial as it converts the poor leaving group (-OH) into a much better leaving group.[8][10]
-
Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[11][12]
-
Collapse of the Tetrahedral Intermediate: The resulting tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the leaving group. This fragmentation is entropically favored as it generates three molecules from one: the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[5][11][12] The gaseous nature of SO₂ and HCl helps to drive the reaction to completion.
Caption: Reaction mechanism for acyl chloride formation.
Hazard Analysis and Safety Protocols
CRITICAL: Thionyl chloride is a highly hazardous substance. A thorough understanding and strict adherence to safety protocols are non-negotiable.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][13][14][15]
-
Handling: Must be handled exclusively in a certified, well-ventilated chemical fume hood.[14][15] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with atmospheric moisture.[15]
-
-
Personal Protective Equipment (PPE):
-
Eyes: Tightly fitting safety goggles and a full-face shield are mandatory.[13][15]
-
Skin: Wear a flame-resistant lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.[13][14]
-
Respiratory: Respiratory protection should be available for emergency situations.[16]
-
-
Emergency Procedures:
-
An emergency shower and eyewash station must be immediately accessible.[6]
-
Spills must be neutralized with an appropriate absorbent material like dry sand or sodium bicarbonate. NEVER use water for cleanup. [15]
-
Keep a quenching solution (e.g., dilute sodium hydroxide) ready for deactivating residual reagent and cleaning glassware.
-
Validated Experimental Protocol
This protocol details the conversion of this compound to its acyl chloride. The reaction can be performed using thionyl chloride both as a reagent and as the solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Commercial | Must be thoroughly dried before use. |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial | Use from a freshly opened bottle if possible. |
| Anhydrous Toluene | Anhydrous, ≥99.8% | Commercial | As a co-solvent to aid in removal of SOCl₂. |
| Round-bottom flask (50 mL) | Borosilicate glass | Standard Labware | Flame-dried under vacuum before use. |
| Reflux Condenser | Borosilicate glass | Standard Labware | Fitted with a drying tube or N₂ inlet. |
| Magnetic Stirrer with Heating Mantle | N/A | Standard Labware | |
| Rotary Evaporator | N/A | Standard Labware | For removal of solvent and excess reagent. |
Step-by-Step Synthesis Procedure
-
Preparation of Glassware: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Rationale: This step is critical to remove any adsorbed water from the glass surfaces, which would otherwise react violently with and consume the thionyl chloride.[15]
-
-
Charging the Flask: To the dried flask, add this compound (e.g., 1.0 g, 4.83 mmol).
-
Rationale: The starting material must be dry to prevent side reactions and ensure accurate stoichiometry.
-
-
Addition of Thionyl Chloride: Working in a fume hood, carefully add thionyl chloride (e.g., 10 mL) to the flask at room temperature. The starting material may not fully dissolve initially.
-
Rationale: Using thionyl chloride as the solvent ensures a high concentration of the reagent, driving the reaction to completion.
-
-
Reaction Setup: Attach a reflux condenser fitted with a calcium chloride drying tube or a nitrogen balloon to the flask. This prevents the ingress of atmospheric moisture.
-
Rationale: The product, an acyl chloride, is also sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
-
Reaction Execution: Begin stirring the mixture and gently heat it to reflux (approx. 76 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (observe bubbling). The solid should dissolve as the reaction proceeds, forming a clear solution.
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction goes to completion without loss of solvent/reagent.
-
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the flask to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To facilitate the removal of the last traces, add anhydrous toluene (2 x 10 mL) and evaporate again.
-
Rationale: Thionyl chloride is volatile and can be removed by evaporation. Co-evaporation with a higher-boiling anhydrous solvent like toluene (azeotropic removal) is a standard and effective technique to ensure all residual SOCl₂ is removed.
-
-
Product Isolation: The resulting solid residue is the crude 5-Nitro-1H-indazole-7-carbonyl chloride. For many subsequent reactions, this crude product is of sufficient purity and can be used directly. If higher purity is required, recrystallization from an anhydrous non-protic solvent (e.g., hexanes/dichloromethane) may be attempted, though this carries a risk of hydrolysis.
Characterization
-
Appearance: The product is typically a pale yellow to off-white solid.
-
Infrared (IR) Spectroscopy: Successful conversion is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1750-1810 cm⁻¹).
-
¹H NMR Spectroscopy: The proton signals of the indazole ring will shift slightly upon conversion. The most significant change is the disappearance of the acidic proton signal from the carboxylic acid.
Experimental Workflow and Troubleshooting
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet starting material or glassware.2. Incomplete reaction. | 1. Ensure all materials and glassware are scrupulously dried.2. Extend the reflux time and ensure the temperature is adequate. |
| Product is an Oily Tar | 1. Incomplete removal of SOCl₂/Toluene.2. Decomposition of the product. | 1. Continue evaporation under high vacuum.2. Avoid excessive heating during reaction and workup. |
| Product Reverts to Starting Material (Confirmed by IR/NMR) | Hydrolysis of the acyl chloride product. | Perform workup and subsequent steps quickly. Store the product under an inert atmosphere and away from moisture. |
| Violent Reaction upon Reagent Addition | Presence of water in the reaction flask. | STOP. Allow the reaction to subside in the fume hood. Re-start the entire procedure with properly dried equipment. |
References
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
- New Jersey Department of Health. Hazard Summary: Thionyl Chloride.
- Sigma-Aldrich. (n.d.).
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Fisher Scientific. (2024).
- Bionium. (n.d.).
- Thermo Fisher Scientific. (2009).
- ResearchGate. (n.d.).
- Wang, C., et al. (2023).
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). 5-nitroindazole.
- ChemicalBook. (n.d.). 5-Nitroindazole synthesis.
- Macsen Labs. (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier.
- The Organic Chemistry Tutor. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Google Patents. (n.d.). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
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Application Note & Protocol: Fischer Esterification of 5-Nitro-1H-indazole-7-carboxylic acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the Fischer esterification of 5-Nitro-1H-indazole-7-carboxylic acid, a key transformation for synthesizing ester derivatives that serve as crucial intermediates in pharmaceutical and agrochemical research.[1][2] We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, offer a detailed, step-by-step laboratory protocol, and discuss critical safety considerations for handling nitrated aromatic compounds. The provided methodology is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target ester.
Introduction: The Significance of Indazole Esters
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, this compound and its derivatives are pivotal building blocks in the development of novel therapeutics, particularly in oncology and for anti-inflammatory applications.[1] The esterification of the carboxylic acid at the 7-position is a common and often necessary step to modulate the compound's physicochemical properties, such as solubility and cell permeability, or to enable further synthetic transformations.
The Fischer esterification, a classic and robust method for converting carboxylic acids to esters, is an ideal choice for this transformation due to its cost-effectiveness and scalability.[3] The reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] This equilibrium-driven process is typically pushed towards the product side by using the alcohol as the solvent or by removing the water byproduct.[4][6][7]
Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification proceeds via a multi-step nucleophilic acyl substitution mechanism.[8] All steps in this process are reversible.[3][5]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][8]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.[3][4] This converts a poor leaving group (-OH) into a good leaving group (H₂O).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3][8]
-
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[7][8]
Experimental Protocol: Synthesis of Methyl 5-Nitro-1H-indazole-7-carboxylate
This protocol details the synthesis of the methyl ester of this compound. The same general procedure can be adapted for other simple alcohols like ethanol.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Anhydrous Methanol (MeOH) | Reflux condenser |
| Concentrated Sulfuric Acid (H₂SO₄) | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Heating mantle or oil bath |
| Deionized Water | Separatory funnel |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Buchner funnel and filter flask |
| Crushed Ice | Beakers and Erlenmeyer flasks |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Addition of Alcohol: Add a large excess of anhydrous methanol to the flask. The methanol will serve as both the reactant and the solvent.[8][9]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction) to the flask. Caution: The addition of strong acid is exothermic.[9]
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of methanol (~65 °C).[9][10]
-
Reaction Monitoring: Allow the reaction to proceed at reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.[11]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: This will cause the evolution of CO₂ gas, so add the bicarbonate solution in small portions with swirling until gas evolution ceases.[9][10]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times to ensure complete recovery of the ester product.[9]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9][10]
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[9][10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final, high-purity methyl 5-nitro-1H-indazole-7-carboxylate.[12][13]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 5-Nitro-1H-indazole-7-carboxylate.
Safety Considerations
Working with nitrated aromatic compounds and strong acids requires strict adherence to safety protocols.
-
Handling of Nitrated Compounds: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[14] Always handle these compounds in a well-ventilated fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14][16]
-
Fire and Explosion Hazards: While the target compound is not an explosive, nitrated aromatics, in general, should be handled with care. Avoid overheating and ensure that any reduction reactions are performed with controlled addition of the nitro compound.[15]
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[16] Handle it with extreme care in a fume hood and wear appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Results and Discussion: Key Parameters and Expected Outcomes
The success of the Fischer esterification is dependent on several key parameters. The following table summarizes the critical aspects for the synthesis of methyl 5-nitro-1H-indazole-7-carboxylate.
| Parameter | Recommendation | Rationale |
| Alcohol | Anhydrous Methanol | Using an excess of the alcohol drives the equilibrium towards the ester product.[4][6] Anhydrous conditions prevent the reverse hydrolysis reaction. |
| Catalyst | Concentrated H₂SO₄ | A strong acid is required to protonate the carboxylic acid and catalyze the reaction.[5][17] |
| Temperature | Reflux (~65 °C) | Heating the reaction mixture increases the reaction rate. Refluxing ensures a constant temperature without loss of solvent.[10] |
| Reaction Time | 4-6 hours | This timeframe is typically sufficient for the reaction to reach completion. Monitoring by TLC is recommended. |
| Workup | Neutralization and Extraction | Neutralization removes the acid catalyst, and extraction isolates the ester from the aqueous phase.[9][10] |
| Purification | Recrystallization | This is an effective method for purifying solid organic compounds to obtain a high-purity final product.[12][13] |
| Expected Yield | 60-80% | Yields can vary, but a well-executed Fischer esterification of a similar compound, methyl 5-nitro-1H-indazole-3-carboxylate, has been reported in the 64% range.[11] |
Conclusion
The Fischer esterification is a reliable and efficient method for the synthesis of esters from this compound. By carefully controlling the reaction conditions, particularly through the use of excess anhydrous alcohol and an acid catalyst, researchers can achieve high yields of the desired ester. Adherence to the detailed protocol and safety precautions outlined in this application note will ensure a successful and safe synthesis, providing a valuable intermediate for further research and development in the pharmaceutical and chemical industries.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. [Link]
-
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). ILO. [Link]
-
nitro razredčilo - Chemius. (n.d.). Chemius. [Link]
- Esterification of nitrobenzoic acids - US3948972A - Google Patents. (n.d.).
-
Nitration reaction safety - YouTube. (2024, June 6). YouTube. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
-
5-nitroindazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. [Link]
-
Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. (2025, February 7). Liskon Biological. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). StuDocu. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9). RSC Publishing. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.). RSC Publishing. [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. (2019, October 13). MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitroindazoles
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nitroindazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide step-by-step protocols but also to explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Nitroindazoles are a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] However, their synthesis can be fraught with challenges, from controlling regioselectivity to ensuring safety during nitration reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitroindazoles?
The synthesis of nitroindazoles can be broadly approached in two ways: by nitrating an existing indazole core or by constructing the indazole ring from a nitro-substituted precursor.
-
Direct Nitration of Indazole: This is a common approach where the indazole ring is treated with a nitrating agent.[6] However, this method often leads to a mixture of isomers, and controlling the position of the nitro group can be challenging.[6]
-
Cyclization of Nitro-Substituted Precursors: This method offers better control over regioselectivity. A common strategy involves the cyclization of N-nitroso-o-toluidines.[7][8] For instance, 5-nitroindazole can be synthesized from 2-amino-5-nitrotoluene.[9]
Q2: Why is regioselectivity a major challenge in nitroindazole synthesis?
Regioselectivity is a significant hurdle due to the electronic nature of the indazole ring. The benzene and pyrazole rings influence each other's reactivity, and the two nitrogen atoms in the pyrazole ring (N1 and N2) offer multiple sites for substitution, in addition to the carbon atoms of the benzene ring (C3, C4, C5, C6, and C7).[10]
Direct nitration of indazole often yields a mixture of 3-, 5-, and 7-nitroindazoles, with the product distribution being highly dependent on the reaction conditions.[11] Achieving selective nitration at a specific position often requires the use of protecting groups or starting with a pre-functionalized indazole.
Q3: What are the primary safety concerns when working with nitration reactions?
Nitration reactions are inherently hazardous and require strict safety protocols. The primary concerns include:
-
Exothermic Reactions: Nitrations are often highly exothermic, and poor temperature control can lead to runaway reactions and explosions.[12]
-
Corrosive and Toxic Reagents: Nitrating agents like nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[13][14][15] The reactions can also produce toxic nitrogen oxide fumes.[13][14]
-
Violent Reactions with Organic Materials: Nitric acid is a strong oxidizing agent and can react violently with organic compounds.[14][16]
It is imperative to conduct all nitration reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an emergency plan in place. [13][14][15][16]
II. Troubleshooting Guide
Problem 1: Low Yield of the Desired Nitroindazole Isomer
Q: I performed a direct nitration of indazole, but my yield of the desired isomer is very low, and I have a mixture of products that are difficult to separate. What can I do?
A: This is a classic challenge in nitroindazole synthesis. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Nitrating Agent and Reaction Conditions:
The choice of nitrating agent and reaction conditions is critical for regioselectivity.
-
Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating system that often leads to a mixture of isomers. The ratio of acids and the reaction temperature can influence the product distribution.
-
Milder Nitrating Agents: Consider using milder reagents like iron(III) nitrate (Fe(NO₃)₃) or bismuth(III) nitrate (Bi(NO₃)₃), which can offer improved regioselectivity in some cases.[6][17] For instance, iron(III) nitrate with TEMPO has been used for the C3-nitration of 2H-indazoles.[11][18]
2. Consider a Regioselective Synthesis Strategy:
If direct nitration fails to provide the desired isomer in good yield, a more targeted approach is necessary.
-
Start with a Substituted Precursor: Synthesizing the indazole ring from a starting material that already contains a nitro group in the desired position is often the most reliable method. For example, to synthesize 5-nitroindazole, you can start with 2-methyl-5-nitroaniline.[8]
3. Purification Challenges:
Separating nitroindazole isomers can be difficult due to their similar polarities.
-
Column Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexanes) can improve separation.
-
Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification method.[19] Experiment with different solvent systems.
Problem 2: Uncontrolled or Runaway Reaction
Q: My nitration reaction became too hot very quickly, and I had to quench it. How can I prevent this from happening again?
A: A runaway reaction is a serious safety hazard. The following steps are crucial for maintaining control over exothermic nitration reactions:
1. Strict Temperature Control:
-
Ice Bath: Always perform nitration reactions in an ice bath to dissipate the heat generated.
-
Slow Addition of Reagents: Add the nitrating agent dropwise and slowly to the substrate solution. This allows for better heat management.[9]
-
Internal Thermometer: Use an internal thermometer to monitor the reaction temperature continuously. Do not rely on the temperature of the ice bath alone.
2. Proper Reaction Scale and Equipment:
-
Start Small: When developing a new nitration procedure, always start with a small-scale reaction to assess its exothermicity.
-
Adequate Cooling Capacity: Ensure your cooling bath is large enough to handle the heat generated by the reaction scale.
-
Efficient Stirring: Good stirring is essential for uniform heat distribution.
3. Dilution:
-
Use of a Co-solvent: Performing the reaction in a suitable inert solvent can help to moderate the reaction rate and dissipate heat more effectively.
Problem 3: Formation of Unexpected Byproducts
Q: I am getting a significant amount of an unexpected byproduct that I can't identify. What could be happening?
A: The formation of byproducts can be due to several factors. Here's how to investigate:
1. Characterize the Byproduct:
-
Spectroscopic Analysis: Use techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the structure of the byproduct. This information is crucial for understanding the side reaction.
2. Consider Potential Side Reactions:
-
Over-Nitration: Strong nitrating conditions can lead to the introduction of more than one nitro group.
-
Oxidation: Nitric acid is a strong oxidizing agent and can oxidize sensitive functional groups on your starting material or product.
-
Rearrangement: Under acidic conditions, some indazole derivatives can undergo rearrangements.
3. Refine Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can often minimize side reactions.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reactions.
-
Alternative Reagents: As mentioned earlier, switching to a milder nitrating agent can improve selectivity and reduce byproducts.
III. Experimental Protocols
Protocol 1: Synthesis of 5-Nitroindazole via Diazotization of 2-Amino-5-nitrotoluene
This protocol is adapted from a well-established procedure and offers good regioselectivity for the 5-nitro isomer.[9]
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Methanol
-
Decolorizing Charcoal
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).
-
Prepare a solution of sodium nitrite (0.36 mol) in water (60 mL).
-
Cool the acetic acid solution in an ice bath to 15-20°C.[9]
-
Add the sodium nitrite solution all at once to the stirred acetic acid solution. Caution: The addition is exothermic; ensure the temperature does not rise above 25°C.[9]
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and stir to form a slurry.[9]
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from boiling methanol using decolorizing charcoal to obtain pure 5-nitroindazole.
Protocol 2: General Procedure for C3-Nitration of 2H-Indazoles using Fe(NO₃)₃ and TEMPO
This method provides a route to C3-nitroindazoles.[11][18]
Materials:
-
2H-indazole derivative
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottomed flask, add the 2H-indazole (1 eq), Fe(NO₃)₃·9H₂O (2 eq), and TEMPO (0.2 eq).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., 80°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Presentation
Table 1: Comparison of Nitrating Agents for Indazole
| Nitrating Agent | Typical Conditions | Common Products | Advantages | Disadvantages |
| HNO₃/H₂SO₄ | 0°C to RT | Mixture of 3-, 5-, and 7-nitroindazoles | Inexpensive, readily available | Poor regioselectivity, harsh conditions |
| Fe(NO₃)₃/TEMPO | 80°C, CH₃CN | 3-nitro-2H-indazoles | Milder, can be regioselective for C3 | Requires catalyst, higher temperature |
| Bi(NO₃)₃ | Varies | Can be regioselective | Milder than mixed acid | Can be expensive, substrate-dependent |
V. Visualizations
Diagram 1: General Workflow for Troubleshooting Nitroindazole Synthesis
Caption: A logical workflow for troubleshooting common issues in nitroindazole synthesis.
Diagram 2: Key Safety Considerations for Nitration Reactions
Caption: Essential safety pillars for conducting nitration reactions.
VI. References
-
Nitration reaction safety - YouTube. (2024). Retrieved from
-
Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from
-
Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. (2024). Royal Society of Chemistry. Retrieved from
-
Nitric Acid Safety. (n.d.). Retrieved from
-
7-Nitroindazole - Wikipedia. (n.d.). Retrieved from
-
Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). PubMed. Retrieved from
-
A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. (2025). Benchchem. Retrieved from
-
Iron promoted C3‐H nitration of indazole. (n.d.). ResearchGate. Retrieved from
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from
-
Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. Retrieved from
-
Regioselectivity issues in the functionalization of indazoles. (2025). Benchchem. Retrieved from
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Biomolecular Structure and Dynamics. Retrieved from
-
Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). ResearchGate. Retrieved from
-
Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. (n.d.). ResearchGate. Retrieved from
-
Direct C‐3 nitration of 2H‐indazole. (n.d.). ResearchGate. Retrieved from
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). IJSDR. Retrieved from
-
Iron promoted C3–H nitration of 2 H -indazole: direct access to 3-nitro-2 H. (n.d.). ResearchGate. Retrieved from
-
Understanding Nitroindazole Derivatives: Synthesis and Applications. (n.d.). Retrieved from
-
5-nitroindazole. (n.d.). Organic Syntheses Procedure. Retrieved from
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Retrieved from
-
Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. Retrieved from
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH. Retrieved from
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. (n.d.). MDPI. Retrieved from
-
Process for the preparation of substituted indazoles. (1976). Google Patents. Retrieved from
-
6-Nitroindazole. (n.d.). PubChem. Retrieved from
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles. (2025). Benchchem. Retrieved from
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). PubMed. Retrieved from
-
Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents. Retrieved from
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH. Retrieved from
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from
-
Nitration - Wikipedia. (n.d.). Retrieved from
-
indazole. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Methods for preparing indazole compounds. (2006). Google Patents. Retrieved from
-
Overcoming Key Challenges in Drug Discovery. (2022). Lab Manager Magazine. Retrieved from
-
Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. (n.d.). Benchchem. Retrieved from
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (n.d.). PubMed. Retrieved from
Sources
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. ehs.com [ehs.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 17. rsc.org [rsc.org]
- 18. ijsdr.org [ijsdr.org]
- 19. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Nitro-1H-indazole-7-carboxylic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-Nitro-1H-indazole-7-carboxylic acid (CAS No. 883290-89-9). As a critical intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and analgesic agents, its purity is paramount to ensure the reliability of downstream applications and the safety of final active pharmaceutical ingredients (APIs)[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is the foundation of any successful purification strategy. The data below has been consolidated from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 883290-89-9 | [1][3] |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | Store sealed in a dry, cool environment (0-8 °C) | [1] |
| Melting Point | Data not available for this specific isomer. A related compound, 5-nitroindazole, melts at 204-209 °C.[4] | [4] |
Recommended Purification Strategy Workflow
Choosing the correct purification technique depends on the initial purity of the crude material and the nature of the impurities. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product is a persistent yellow or brownish solid, not a clean pale-yellow. What is causing this discoloration?
A1: This is a frequent issue with nitroaromatic compounds. The color typically arises from two sources:
-
Residual Synthetic Impurities: Crude reaction mixtures can contain highly colored byproducts, such as dimeric species formed from side reactions of reaction intermediates.[5] These are often difficult to remove.
-
Degradation: While relatively stable, the compound can degrade under harsh conditions (e.g., prolonged heating in certain solvents or exposure to strong bases), leading to colored decomposition products.
Solution: The most effective method to address discoloration is recrystallization with the aid of activated carbon (charcoal). The charcoal adsorbs high-molecular-weight, colored impurities. A proven procedure for a similar compound involves dissolving the crude material in a suitable boiling solvent (e.g., methanol or ethanol), adding a small amount of decolorizing charcoal, boiling briefly, and then filtering the hot solution to remove the charcoal before allowing the product to crystallize upon cooling.[4]
Q2: My compound streaks severely on silica gel TLC plates and gives poor separation during column chromatography. How can I resolve this?
A2: This is a classic problem when chromatographing acidic compounds on standard silica gel. The cause is the interaction between the acidic proton of your carboxylic acid and the slightly basic silanol groups (Si-OH) on the silica surface. This leads to a mix of protonated (neutral) and deprotonated (anionic) forms of your compound on the column, causing tailing and streaking.
Solution: To ensure the compound remains in its single, neutral, protonated state, you must acidify your mobile phase.[6] Adding a small amount (typically 0.1% to 1.0%) of a volatile acid like acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane) will suppress the deprotonation of the carboxylic acid.[6][7] This results in sharper, more symmetrical peaks on both TLC and column chromatography, leading to significantly improved separation.
Q3: After purification, my NMR spectrum shows extra aromatic signals, but my HPLC indicates a single major peak. What's happening?
A3: This scenario often points to the presence of positional isomers. During the synthesis of substituted indazoles, it's possible to form isomers where the nitro group is at a different position on the benzene ring (e.g., 4-nitro, 6-nitro, or 7-nitro isomers).[8] These isomers can have very similar polarities, making them difficult to separate by chromatography, and they might co-elute under certain HPLC conditions.
Solution:
-
Optimize HPLC Method: Develop a high-resolution HPLC method, potentially with a shallower gradient or a different stationary phase (e.g., a phenyl-hexyl column), to try and resolve the isomeric impurities.[9]
-
Re-evaluate Purification: If isomers are confirmed, recrystallization from a different solvent system might be effective, as isomers can have different crystal packing energies and solubilities. If that fails, a more meticulous approach to column chromatography with a very slow gradient is required.
Q4: My yield from recrystallization is extremely low. What steps can I take to improve it?
A4: Low recovery is typically a solvent-related issue. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when cooled, drastically reducing the yield.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for at least an hour to maximize crystal formation. Crashing the product out of solution by cooling too quickly can trap impurities.
-
Use a Co-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at high temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound?
A1: For crude material that is already relatively clean (assessed as >90% pure by TLC or NMR), recrystallization is the most efficient and scalable method.[4] For more complex mixtures containing significant amounts of byproducts or starting materials, flash column chromatography is the preferred method to achieve high purity.
Q2: How should I assess the purity of my final, purified product?
A2: A multi-technique approach is essential for robust purity assessment.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. A well-developed reverse-phase HPLC method can determine purity as a percentage of the total peak area. Commercial suppliers often specify a purity of ≥98% by this method.[1]
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities, even if they are not visible by other methods. The purity can be estimated by comparing the integration of the product's signals to those of known impurities or a certified internal standard.[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). A broad or depressed melting range is a strong indicator of impurities.[9]
Q3: Are there any specific stability concerns I should be aware of during purification or storage?
A3: Yes. The presence of the electron-withdrawing nitro group can increase the indazole ring's susceptibility to nucleophilic attack and hydrolysis, particularly under harsh pH conditions.[11] It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures during workup or purification steps. For long-term storage, keep the compound in a tightly sealed container at the recommended 0-8 °C, protected from light and moisture.[1]
Standard Operating Protocols
This protocol is adapted from established methods for similar nitro-indazole compounds.[4]
-
Solvent Selection: Place a small amount of crude product in several test tubes and test its solubility in different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile). Identify a solvent where it is poorly soluble when cold but dissolves completely when hot.
-
Dissolution: Place the crude material (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating to a gentle boil until the solid is just fully dissolved.
-
Decolorization (if needed): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w).
-
Hot Filtration: Bring the mixture back to a boil for 2-3 minutes. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you may place the flask in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry the purified product under vacuum.
-
TLC Analysis: Determine an appropriate eluent system using TLC. The target compound should have an Rf value of ~0.2-0.3 for good separation. Remember to add ~1% acetic acid to the eluent to prevent streaking.[6]
-
Column Packing: Pack a suitably sized silica gel column using the chosen eluent system (e.g., 20:1 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent completely. Carefully load the resulting free-flowing powder onto the top of the packed column.
-
Elution: Run the column with the initial eluent, gradually increasing the polarity (e.g., moving towards 2:1 Hexane:Ethyl Acetate + 1% Acetic Acid) if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and volatile acetic acid under reduced pressure to yield the purified compound.
This is a general method for assessing the purity of nitroaromatic carboxylic acids.[9][12]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
References
-
5-nitroindazole . Organic Syntheses Procedure. [Link]
-
5-Nitroindazole | C7H5N3O2 | CID 21501 . PubChem, National Institutes of Health. [Link]
-
Synthesis of new fluorescent compounds from 5-nitro-1H-indazole . Semantic Scholar. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). [Link]
-
5-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4) . PubChemLite. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances (RSC Publishing). DOI:10.1039/C8RA01546E. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Column chromatography of carboxylic acids? . Reddit. [Link]
-
Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]
- Process for purification of carboxylic acids.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . Chair of Analytical Chemistry, University of Tartu. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector . Longdom Publishing. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete . Longdom Publishing. [Link]
-
Solvent design for crystallization of carboxylic acids . ResearchGate. [Link]
-
pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
7-Nitroindazole | C7H5N3O2 | CID 1893 . PubChem, National Institutes of Health. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Degradation of mecillinam in aqueous solution . PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
Technical Support Center: Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indazole-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial intermediate in pharmaceutical development, particularly for novel therapeutics, optimizing the synthesis of this molecule is of paramount importance.[1] This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered issues.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the common synthetic route starting from 2-methyl-3,5-dinitrobenzoic acid.
Question 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most common issue in this synthesis. It can often be traced back to one of several factors, from reaction conditions to starting material quality.
Answer:
Several factors can contribute to low yields. Here is a breakdown of the most probable causes and their solutions:
-
Incomplete Cyclization: The core of this synthesis is the formation of the indazole ring. If this reaction does not go to completion, your yield will suffer significantly.
-
Causality: The cyclization of a dinitro compound with a nucleophile like hydrazine involves a delicate balance of reactivity. Insufficient heat may lead to a stalled reaction, while excessive heat can cause decomposition of the starting material or product.
-
Solution:
-
Temperature and Reaction Time Optimization: The reaction temperature should be carefully controlled. Start with the temperature cited in literature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider incrementally increasing the temperature. Similarly, extending the reaction time may drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical. A high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often effective as it can solubilize the starting materials and facilitate the reaction at higher temperatures.[2]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of your cyclizing agent (e.g., hydrazine hydrate). An excess may be required to drive the reaction forward, but a large excess can lead to side reactions.
-
-
-
Side Reactions: The formation of unwanted byproducts is a major contributor to low yields of the desired product.
-
Causality: The presence of multiple nitro groups and a carboxylic acid on the starting material opens the door for various side reactions. For instance, the carboxylic acid can react with the cyclizing agent, or other reactive sites on the molecule could lead to polymerization or the formation of regioisomers.
-
Solution:
-
Control of Reaction Conditions: As with incomplete cyclization, tight control of temperature and reaction time can minimize side reactions. A slow, controlled addition of reagents can also prevent localized high concentrations that may favor side product formation.
-
Protecting Groups: While adding complexity, the use of a protecting group for the carboxylic acid (e.g., esterification to a methyl or ethyl ester) prior to cyclization can prevent unwanted reactions at this site. The protecting group can then be removed in a subsequent step.
-
-
-
Starting Material Quality: The purity of your 2-methyl-3,5-dinitrobenzoic acid is crucial.
-
Causality: Impurities in the starting material may not participate in the reaction, leading to a lower than expected yield. Some impurities might even inhibit the desired reaction or promote side reactions.
-
Solution:
-
Purity Analysis: Always verify the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
-
Purification: If necessary, purify the starting material by recrystallization before use.
-
-
Question 2: I am observing a significant impurity in my crude product by NMR and LC-MS. How can I identify and eliminate it?
Identifying and eliminating impurities is key to obtaining a high-quality final product.
Answer:
The nature of the impurity will dictate the best method for its removal. Here are some common impurities and strategies to deal with them:
-
Unreacted Starting Material: This is the easiest impurity to identify, as its spectral characteristics will match your starting material.
-
Identification: Compare the NMR and LC-MS data of your crude product with that of the 2-methyl-3,5-dinitrobenzoic acid starting material.
-
Elimination:
-
Drive the Reaction to Completion: The best solution is to optimize the reaction conditions (as discussed in Question 1) to consume all the starting material.
-
Acid-Base Extraction: The carboxylic acid group on the starting material and product makes them amenable to acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The deprotonated carboxylic acids will move to the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the product and any unreacted starting material, which can then be further purified.
-
Column Chromatography: Silica gel chromatography can be used to separate the more polar starting material from the product.
-
-
-
Regioisomers: It is possible to form other indazole isomers depending on which nitro group is displaced and how the cyclization proceeds.
-
Identification: Isomeric impurities will have the same mass as your product in LC-MS but different retention times. Their NMR spectra will show a different pattern of aromatic protons.
-
Elimination:
-
Recrystallization: A carefully chosen recrystallization solvent can often selectively crystallize the desired isomer, leaving the impurities in the mother liquor.
-
Preparative Chromatography: For difficult-to-separate isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
-
Products of Side Reactions: These can be varied and more challenging to identify.
-
Identification: A combination of MS and NMR will be needed to propose a structure for the unknown impurity.
-
Elimination: The strategy will depend on the nature of the impurity. Column chromatography is often the most effective method for removing structurally diverse impurities.
-
Question 3: The cyclization reaction appears to stall and does not proceed to completion, even after extended reaction times. What should I do?
A stalled reaction can be frustrating. Here’s a systematic approach to troubleshoot this issue.
Answer:
When a reaction stalls, it's important to consider the following possibilities:
-
Reagent Quality and Stoichiometry:
-
Hydrazine Source: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your stock.
-
Stoichiometry: As mentioned, ensure you are using an appropriate excess of the cyclizing agent.
-
-
Reaction Temperature:
-
Insufficient Energy: The reaction may have a high activation energy that is not being overcome at your current temperature.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for both product formation and any signs of decomposition (e.g., darkening of the reaction mixture).
-
-
Solvent Issues:
-
Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent (e.g., DMF, DMSO) to fully dissolve the starting materials at the reaction temperature.
-
-
Inhibitors:
-
Trace Impurities: Contaminants in your starting material, solvent, or from your glassware could be inhibiting the reaction.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity reagents and solvents.
-
Key Protocol Optimization
This section provides a detailed, optimized protocol for the synthesis of this compound. This protocol is a starting point and may require further optimization based on your specific laboratory conditions and equipment.
Step-by-Step Optimized Protocol:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3,5-dinitrobenzoic acid (1.0 eq).
-
Add a suitable solvent, such as DMF, to dissolve the starting material completely.
-
-
Reaction Setup:
-
Place the flask in an oil bath and begin stirring.
-
Slowly add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
-
Reaction Execution:
-
After the addition is complete, slowly heat the reaction mixture to 100-120°C.
-
Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with cold water to remove any residual DMF and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The primary method of purification is recrystallization. A solvent system such as ethanol/water or acetic acid/water is a good starting point.
-
Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q: What is the expected yield for this synthesis?
-
A: With an optimized protocol, yields in the range of 60-80% can be expected. However, this is highly dependent on the scale of the reaction and the purity of the starting materials.
-
-
Q: Can I use a different cyclizing agent instead of hydrazine hydrate?
-
A: While other hydrazine derivatives could potentially be used, hydrazine hydrate is the most common and cost-effective reagent for this type of transformation. Any changes to the cyclizing agent would require significant re-optimization of the reaction conditions.
-
-
Q: My final product is a dark color. How can I decolorize it?
-
A: A dark color often indicates the presence of polymeric or other colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution, which can adsorb these colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
-
Q: How can I confirm the structure of my final product?
-
A: The structure should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the structure of this compound.
-
Process Visualization
To aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.
Troubleshooting Workflow for Low Yield
Caption: A simplified overview of the reaction pathway.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Impact of Deviation |
| Starting Material Purity | >98% | Impurities can inhibit the reaction or lead to side products. | Lower yield, difficult purification. |
| Hydrazine Hydrate Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. | Too little: incomplete reaction. Too much: potential side reactions. |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents aid in solubility and allow for higher reaction temperatures. | Poor solubility can lead to a stalled or incomplete reaction. |
| Reaction Temperature | 100 - 120°C | Provides sufficient energy for cyclization without significant decomposition. | Too low: slow or stalled reaction. Too high: increased side products and decomposition. |
| Reaction Time | 4 - 8 hours | Typical time to reach completion. | Shorter time may result in an incomplete reaction. |
| Purification Method | Recrystallization | Effective for removing most common impurities. | Improper solvent choice can lead to low recovery of the purified product. |
References
-
Organic Syntheses Procedure. 5-nitroindazole. Available from: [Link] [Accessed January 11, 2026].
-
ResearchGate. The improvement of two kinds of synthetic methods of indazoles. Available from: [Link] [Accessed January 11, 2026].
-
ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. Available from: [Link] [Accessed January 11, 2026].
-
Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Available from: [Link] [Accessed January 11, 2026].
-
NIH National Library of Medicine. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link] [Accessed January 11, 2026].
-
RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link] [Accessed January 11, 2026].
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link] [Accessed January 11, 2026].
-
ResearchGate. Synthesis of 1H-indazole derivatives | Download Scientific Diagram. Available from: [Link] [Accessed January 11, 2026].
-
PrepChem.com. Synthesis of 3,5-dinitrobenzoylhydrazine. Available from: [Link] [Accessed January 11, 2026].
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Available from: [Link] [Accessed January 11, 2026].
-
ResearchGate. (PDF) 2-Methyl-3,5-dinitrobenzoic acid. Available from: [Link] [Accessed January 11, 2026].
-
MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link] [Accessed January 11, 2026].
-
PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. Available from: [Link] [Accessed January 11, 2026].
Sources
Technical Support Center: Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving common side reactions and experimental challenges to ensure a successful and efficient synthesis.
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] However, its synthesis is not without challenges, requiring careful control of reaction conditions to avoid the formation of undesirable side products. This guide is based on a plausible and robust synthetic route, offering practical solutions to common issues encountered in the laboratory.
Proposed Synthetic Pathway
A reliable synthetic route to this compound begins with the diazotization and cyclization of a substituted aniline, followed by the oxidation of a methyl group. This pathway is often preferred due to the availability of starting materials and the ability to control the introduction of functional groups.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific problems that may arise during the synthesis, their underlying chemical causes, and actionable solutions.
Part 1: Diazotization and Cyclization of 2-methyl-3-nitroaniline
The formation of the indazole ring is a critical step that is sensitive to reaction conditions.
Question 1: My reaction yields are low, and I'm observing a significant amount of a yellow, insoluble precipitate. What is happening and how can I fix it?
Answer:
Probable Cause: Formation of Diazoamino Compounds
The primary cause of low yields and the formation of a yellow precipitate during this step is likely the side reaction between the newly formed diazonium salt and the starting aniline, leading to the formation of a diazoamino compound (a triazene). This is a common issue in diazotization reactions, especially if the conditions are not carefully controlled.
Caption: Side reaction leading to diazoamino compound formation.
Solutions:
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the nitrite solution. Higher temperatures can accelerate the coupling reaction that forms the diazoamino compound.
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This ensures that the concentration of the diazonium salt is kept low at any given moment, minimizing the chance of it reacting with the unreacted aniline.
-
Stoichiometry: Use a slight excess of acid to ensure all the aniline is protonated, which deactivates it towards coupling with the diazonium salt.
Question 2: My final product from this step is contaminated with phenolic impurities. What is the source of these impurities?
Answer:
Probable Cause: Decomposition of the Diazonium Salt
Diazonium salts, while useful intermediates, are notoriously unstable, especially at elevated temperatures. They can decompose by reacting with water in the reaction mixture to form phenols (in this case, a cresol derivative).
Solutions:
-
Strict Temperature Control: As with preventing diazoamino formation, keeping the reaction temperature low (0-5 °C) is crucial to prevent the decomposition of the diazonium salt.
-
Minimize Reaction Time: Do not let the reaction mixture stand for an extended period after the diazotization is complete. Proceed with the cyclization step as soon as feasible.
-
Anhydrous Conditions: While challenging in aqueous acid, minimizing excess water can help. Using concentrated acids can be beneficial, but this must be balanced with solubility considerations of the starting material.
Part 2: Oxidation of 7-methyl-5-nitro-1H-indazole
The conversion of the methyl group to a carboxylic acid can be challenging due to the electronic nature of the nitroindazole ring system.
Question 1: The oxidation is very slow or incomplete, and I recover a significant amount of my starting material. How can I drive the reaction to completion?
Answer:
Probable Cause: Deactivation of the Methyl Group
The electron-withdrawing nature of the nitro group and the indazole ring deactivates the methyl group, making it resistant to oxidation.[2] Standard, mild oxidizing agents may not be sufficient to achieve complete conversion.
Solutions:
-
Choice of Oxidant: Employ a strong oxidizing agent. Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are common choices for oxidizing deactivated methyl groups.
-
Reaction Temperature: A higher reaction temperature is often required. The reaction may need to be refluxed for several hours. However, this must be carefully balanced against the risk of side reactions.
-
Phase Transfer Catalysis: If using an oxidant like KMnO₄ which has poor solubility in organic solvents, a phase transfer catalyst can be employed to improve the reaction rate.
Table 1: Comparison of Oxidizing Agents for Deactivated Methyl Groups
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous base, heat | Strong, cost-effective | Can be harsh, difficult workup (MnO₂) |
| K₂Cr₂O₇ | H₂SO₄, heat | Strong, predictable | Toxic (Cr(VI)), harsh acidic conditions |
| RuO₄ (catalytic) | RuCl₃, NaIO₄ | Highly effective, mild | Expensive, toxic |
Question 2: I am losing my desired product during workup, and I suspect decarboxylation is occurring. Why is this happening and how can I prevent it?
Answer:
Probable Cause: Instability of the Carboxylic Acid
Indazole carboxylic acids can be prone to decarboxylation, especially when heated under acidic or basic conditions. The presence of an electron-withdrawing nitro group can further destabilize the molecule, making it more susceptible to losing CO₂.[3]
Caption: Decarboxylation side reaction of the target molecule.
Solutions:
-
Milder Oxidation Conditions: If possible, use a milder oxidizing agent that does not require high temperatures.
-
Careful Workup: During the workup, avoid prolonged heating, especially in strongly acidic or basic solutions. When acidifying to precipitate the product, do so at a low temperature (e.g., in an ice bath).
-
Purification Method: Instead of recrystallization from a high-boiling point solvent, consider alternative purification methods like column chromatography if the product is thermally sensitive.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control in this synthesis?
The diazotization and cyclization step is arguably the most critical. The diazonium salt intermediate is unstable, and failure to control temperature and addition rates can lead to a cascade of side reactions, significantly impacting the yield and purity of the 7-methyl-5-nitro-1H-indazole intermediate.
Q2: How can I confirm the identity and purity of my intermediates and final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants will confirm the positions of the substituents on the indazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and quantify any impurities.
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the nitro group (strong N-O stretches).
Q3: Are there viable alternative synthetic routes to this compound?
Yes, an alternative approach would be to start with 1H-indazole-7-carboxylic acid and then perform an electrophilic nitration. However, this route presents its own challenges. The nitration of the indazole ring can lead to a mixture of isomers (nitration at positions 3, 4, 5, and 6), and separating the desired 5-nitro isomer could be difficult. The directing effects of the fused ring system and the deactivating carboxylic acid group would need to be carefully considered.
Q4: What are the key safety precautions for this synthesis?
-
Diazonium Salts: These are potentially explosive, especially when isolated and dry. Always handle them in solution and at low temperatures.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and avoid heat and shock.
-
Strong Oxidants: Reagents like KMnO₄ and K₂Cr₂O₇ are strong oxidizers and can react violently with organic materials. They are also toxic. Handle with care and use appropriate quenching procedures.
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate PPE, including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-5-nitro-1H-indazole
-
In a flask equipped with a mechanical stirrer, dissolve 2-methyl-3-nitroaniline in dilute hydrochloric acid.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 7-methyl-5-nitro-1H-indazole.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend 7-methyl-5-nitro-1H-indazole in a solution of aqueous sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the filtrate with dilute sulfuric acid until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
References
-
Royal Society of Chemistry. (2018). Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Retrieved from [Link]
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Google Patents. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups. (US3775473A).
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3,5-dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (1993). Microbiological oxidation of methyl groups in heterocycles. (US5236832A).
-
ResearchGate. (n.d.). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
- Google Patents. (1976). Selective nitration of aromatic and substituted aromatic compositions. (US3957889A).
-
Vedantu. (n.d.). The final product of the nitration of toluene is a class 12 chemistry CBSE. Retrieved from [Link]
-
Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples. Retrieved from [Link]
- Canadian Journal of Chemistry. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. 64(9), 1764-1772.
-
Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Retrieved from [Link]
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- National Center for Biotechnology Information. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169–1193.
-
Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12797–12804.
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
- Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. 1(3), 108-118.
-
Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
- ResearchGate. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683.
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (CN112778203A).
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Nitro-1H-indazole-7-carboxylic acid
Welcome to the technical support center for 5-Nitro-1H-indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile building block. As a key intermediate in pharmaceutical research, understanding its reactivity is crucial for successful experimental outcomes.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may face.
I. Synthesis of this compound: Troubleshooting and FAQs
The synthesis of this compound can be challenging. A common route involves the diazotization of a substituted aniline followed by intramolecular cyclization. Based on analogous syntheses of related indazoles, a plausible starting material is 2-amino-3-methyl-5-nitrobenzoic acid.
Q1: My synthesis of this compound from 2-amino-3-methyl-5-nitrobenzoic acid is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
A1: Low yields and byproduct formation in this reaction are common and often stem from issues with the diazotization and cyclization steps. Here’s a breakdown of potential problems and their solutions:
-
Incomplete Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a critical step.
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid like hydrochloric or sulfuric acid is present to fully protonate the nitrous acid and the starting amine.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent localized increases in temperature and concentration.
-
-
-
Side Reactions of the Diazonium Salt:
-
Phenol Formation: The diazonium group can be displaced by water to form a phenol, especially if the reaction mixture is allowed to warm up.
-
Diazoamino Compound Formation: A common side reaction is the coupling of the diazonium salt with the unreacted starting amine to form a diazoamino compound, which is often a brightly colored, insoluble solid.[1]
-
Troubleshooting: Adding the sodium nitrite solution all at once can sometimes minimize the formation of this byproduct by ensuring a high concentration of the diazotizing agent.[1]
-
-
-
Inefficient Cyclization: The intramolecular cyclization to form the indazole ring requires specific conditions.
-
Troubleshooting:
-
Reaction Time and Temperature: After the diazotization is complete, the reaction may need to be stirred for an extended period (e.g., 3 days) at room temperature to allow for the cyclization to proceed to completion.[1]
-
-
Proposed Synthetic Protocol: this compound
This protocol is based on established procedures for the synthesis of similar indazole derivatives.[1][3]
Step 1: Diazotization and Cyclization
-
Dissolve 2-amino-3-methyl-5-nitrobenzoic acid in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with efficient mechanical stirring.
-
Prepare a solution of sodium nitrite in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.
Caption: Proposed synthesis workflow for this compound.
II. Reactions of this compound: Troubleshooting and FAQs
This section addresses common issues encountered during esterification, amide coupling, and nitro group reduction of this compound.
A. Esterification (Fischer Esterification)
Q2: I am attempting to synthesize the methyl ester of this compound using methanol and a catalytic amount of sulfuric acid, but the reaction is slow and gives a low yield. How can I improve this Fischer esterification?
A2: Fischer esterification is an equilibrium-limited reaction.[4][5][6] To drive the reaction towards the ester product, you need to address the equilibrium and reaction kinetics.
-
Removing Water: The formation of water as a byproduct will shift the equilibrium back to the starting materials.
-
Troubleshooting:
-
Dean-Stark Trap: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.
-
Drying Agents: The inclusion of a drying agent like molecular sieves can also be effective.
-
Large Excess of Alcohol: Using the alcohol (in this case, methanol) as the solvent will drive the equilibrium forward.[4]
-
-
-
Catalyst Amount and Choice: The acid catalyst is crucial for protonating the carboxylic acid and making it more electrophilic.
-
Troubleshooting:
-
Catalyst Loading: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid) is used.
-
Alternative Catalysts: Lewis acids can also be effective catalysts.
-
-
-
Reaction Temperature and Time:
-
Troubleshooting: Refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal reaction time. A procedure for a similar compound, 5-nitro-1H-indazole-3-carboxylic acid, suggests refluxing for 6 hours.[7]
-
Experimental Protocol: Fischer Esterification
This protocol is adapted from a procedure for a similar substrate.[7]
-
Suspend this compound in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the ester.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize from a suitable solvent like ethanol if necessary.
Caption: Troubleshooting flowchart for Fischer esterification.
B. Amide Coupling
Q3: My amide coupling reaction between this compound and a primary amine using HATU is failing or giving a low yield. What are the common pitfalls with this type of coupling?
A3: Amide coupling reactions, especially with electron-deficient carboxylic acids, can be sensitive to reaction conditions. Here are some key factors to consider:
-
Activation of the Carboxylic Acid: The carboxylic acid needs to be activated before the amine is added.
-
Troubleshooting:
-
Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[7][8]
-
Choice of Coupling Reagent: For challenging couplings, consider more potent reagents. A protocol for a similar substrate used EDC and HOBt.[9]
-
-
-
Reaction Conditions:
-
Anhydrous Conditions: Amide coupling reagents are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents.[8]
-
Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Nucleophilic bases like pyridine can react with the activated carboxylic acid intermediate.[8]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common solvents for these reactions.[8]
-
-
Work-up Procedure:
-
Aqueous Work-up: Quenching the reaction with water or a saturated aqueous solution of NH₄Cl is a standard procedure.[7] The product can then be extracted with an organic solvent.
-
Experimental Protocol: Amide Coupling using HATU
This is a general protocol for amide bond formation using HATU.[7][10]
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add the primary amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Coupling Reagent | Base | Common Solvents | Key Considerations |
| HATU | DIPEA, TEA | DMF, DCM | Highly efficient, pre-activation recommended.[7][11] |
| EDC/HOBt | DIPEA, TEA | DMF, DCM | Good for reducing racemization, HOBt can be an explosive hazard.[9] |
| SOCl₂ | Pyridine | DCM, Toluene | Forms an acyl chloride intermediate, requires careful handling. |
C. Nitro Group Reduction
Q4: I need to reduce the nitro group of this compound to an amine. What are the recommended methods, and how can I avoid reducing the carboxylic acid group?
A4: The selective reduction of a nitro group in the presence of a carboxylic acid is a common transformation with several reliable methods.
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Catalyst Choice:
-
Troubleshooting:
-
Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst. Ensure the starting material is pure.
-
Incomplete Reaction: Increase hydrogen pressure, catalyst loading, or reaction time.
-
Reduction of the Indazole Ring: Under harsh conditions (high pressure and temperature), the indazole ring itself can be reduced. Monitor the reaction carefully. The carboxylic acid is generally stable under these conditions.[13][14]
-
-
-
Chemical Reduction:
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing aromatic nitro groups.[12] It is generally chemoselective and will not reduce the carboxylic acid. The reaction is typically carried out in an acidic medium like concentrated HCl or in ethanol.
-
Iron (Fe) or Zinc (Zn) in Acid: These are classical and cost-effective methods.[12] The reaction is performed in an acidic solvent like acetic acid or with the addition of HCl.
-
Experimental Protocol: Nitro Group Reduction with SnCl₂
This protocol is a standard procedure for the reduction of aromatic nitro compounds.
-
Dissolve this compound in ethanol or concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using HCl, carefully basify the mixture with a concentrated solution of sodium hydroxide or sodium carbonate to precipitate tin salts and deprotonate the amine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 5-Amino-1H-indazole-7-carboxylic acid as needed.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂/Pd/C | H₂ (1-50 atm), MeOH or EtOH | Clean reaction, high yield | Catalyst can be poisoned, potential for ring reduction |
| SnCl₂·2H₂O | HCl or EtOH, reflux | Mild, good chemoselectivity | Work-up can be tedious due to tin salts[8] |
| Fe/HCl | EtOH/H₂O, reflux | Inexpensive | Requires acidic conditions, work-up can be messy |
III. General Troubleshooting
Q5: I am observing an unexpected loss of my carboxylic acid group during some reactions, especially at higher temperatures. What could be happening?
A5: You are likely observing decarboxylation , the loss of CO₂ from the carboxylic acid. Indazole-carboxylic acids, particularly those with electron-withdrawing groups like a nitro group, can be susceptible to decarboxylation at elevated temperatures.[15][16]
-
Conditions Favoring Decarboxylation:
-
High Temperatures: Heating the compound, especially in a high-boiling solvent like quinoline, can promote decarboxylation.[17]
-
Acidic or Basic Conditions: Both acidic and basic conditions can sometimes facilitate decarboxylation, depending on the specific substrate. A patent describes the decarboxylation of heterocyclic carboxylic acids in DMF with a catalytic amount of organic acid at temperatures between 85-150 °C.[9]
-
-
How to Avoid Decarboxylation:
-
Keep Temperatures Moderate: Whenever possible, run your reactions at the lowest effective temperature.
-
Avoid Prolonged Heating: Minimize reaction times at elevated temperatures.
-
Choose Reagents and Conditions Carefully: If you suspect decarboxylation, consider alternative synthetic routes or reaction conditions that operate at lower temperatures.
-
Q6: I'm having trouble with the purification of this compound and its derivatives. What are some general purification strategies?
A6: The purification of these compounds can be approached in several ways:
-
Recrystallization: This is often the most effective method for purifying solid compounds.
-
Solvent Selection: Experiment with different solvent systems. For a polar, acidic compound like this, polar solvents like ethanol, methanol, or mixtures with water are good starting points.[10]
-
-
Acid-Base Extraction: The carboxylic acid group allows for selective extraction.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
-
Column Chromatography: If recrystallization and extraction are not sufficient, silica gel chromatography can be used.
-
Eluent System: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity will need to be optimized based on the specific compound. Adding a small amount of acetic acid to the eluent can help to improve the peak shape of carboxylic acids on silica gel.
-
References
- Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Org. Synth.1941, 21, 82. DOI: 10.15227/orgsyn.021.0082
-
Wikipedia. Decarboxylation. ([Link])
-
Reddit. Nitro reduction conditions. ([Link])
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. ([Link])
-
Organic Chemistry Portal. Nitro Reduction. ([Link])
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. ()
-
ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ([Link])
-
Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. ([Link])
-
University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. ([Link])
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). ([Link])
-
Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. ([Link])
-
University of Rochester, Department of Chemistry. Purification: How To. ([Link])
-
RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ([Link])
-
Pure. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. ([Link])
-
Organic Chemistry Portal. Decarboxylation. ([Link])
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. ([Link])
-
Chemistry LibreTexts. Fischer Esterification. ([Link])
-
The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. ([Link])
-
PubMed Central. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. ([Link])
-
ResearchGate. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ([Link])
Sources
- 1. homework.study.com [homework.study.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 14. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Indazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
How to improve the solubility of 5-Nitro-1H-indazole-7-carboxylic acid for reactions
Welcome to the technical support center for 5-Nitro-1H-indazole-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the solubility of this important synthetic intermediate. Here, we provide in-depth technical advice, troubleshooting guides, and detailed protocols to help you successfully employ this compound in your reactions.
Introduction: Understanding the Solubility Challenge
This compound is a valuable building block in pharmaceutical and materials science research.[1] Its structure, featuring both a nitro group and a carboxylic acid on an indazole scaffold, presents a unique set of solubility challenges. The planar, aromatic nature of the indazole ring, combined with the polar, hydrogen-bonding capabilities of the carboxylic acid and the electron-withdrawing nitro group, results in strong intermolecular forces within the crystal lattice. This leads to high melting points and, consequently, low solubility in many common organic solvents. Overcoming this hurdle is critical for achieving homogeneous reaction conditions, which are essential for reproducibility, optimal yields, and purity.
This guide will provide a systematic approach to enhancing the solubility of this compound for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard solvents like THF or Dichloromethane?
A1: The low solubility in less polar solvents like THF and DCM is expected due to the high polarity imparted by the carboxylic acid and nitro groups, as well as strong intermolecular hydrogen bonding in the solid state. To achieve better solubility, more polar, aprotic solvents are required.
Q2: Which solvents are the best starting points for dissolving this compound?
A2: Based on the chemical structure and data from related nitro-indazole compounds, polar aprotic solvents are your most promising options. We recommend starting with:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at disrupting the intermolecular forces holding the solid together.[2]
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the mixture can significantly improve both the rate of dissolution and the overall solubility. For many carboxylic acids, solubility in organic solvents increases with temperature.[3] However, it is crucial to monitor for any potential degradation, especially in the presence of strong bases or other reactive species. We recommend a starting temperature of 40-50°C.
Q4: Would adding a base help to dissolve the compound?
A4: Absolutely. As a carboxylic acid, this compound will be deprotonated by a base to form a more soluble carboxylate salt. This is a highly effective strategy, especially for reactions where the carboxylate is the desired reactive species or for solubilization in protic solvents.
In-Depth Troubleshooting Guide
Issue 1: Poor Solubility in Aprotic Solvents (DMF, DMSO)
If you are still experiencing solubility issues even in recommended polar aprotic solvents, consider the following:
-
Causality: The compound may have particularly strong crystal lattice energy, or your solvent may contain impurities (e.g., water) that can affect solubility.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the temperature of the mixture while stirring. A range of 40-80°C is typically effective.
-
Use a Co-Solvent: The addition of a small amount of a co-solvent can sometimes disrupt crystal packing and improve solubility. However, this should be approached with caution as it can also cause precipitation if the solvents are not miscible or if the solute is less soluble in the mixture.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and accelerate the dissolution process.
-
Check Compound Purity: Impurities can sometimes hinder solubility. Ensure you are using a high-purity grade of this compound.
-
Issue 2: Compound Precipitates During Reaction
Precipitation during a reaction can lead to incomplete conversion and difficulties in purification.
-
Causality: This often occurs due to a change in the composition of the solvent mixture (e.g., addition of a less polar reagent), a change in temperature, or the formation of an insoluble product or intermediate.
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction temperature is maintained at a level where all components remain in solution.
-
Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation.
-
Solvent Choice: If a reagent is added in a solvent in which your starting material is insoluble, consider adding it neat or as a solution in the primary reaction solvent.
-
Experimental Protocols
Protocol 1: General Procedure for Solubilization in Organic Solvents
This protocol provides a systematic approach to finding a suitable solvent system for your reaction.
Materials:
-
This compound
-
Candidate solvents: DMF, DMSO, NMP, Acetonitrile
-
Stir plate and stir bar
-
Heat source (e.g., heating mantle, oil bath)
-
Thermometer
Procedure:
-
To a vial containing a known amount of this compound (e.g., 10 mg), add a small volume of the chosen solvent (e.g., 0.1 mL).
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the solid has not dissolved, gradually increase the temperature in 10°C increments, holding at each temperature for 5 minutes.
-
If the solid remains undissolved, add additional solvent in small aliquots until complete dissolution is achieved.
-
Record the approximate concentration and temperature at which the compound dissolves.
Data Summary Table (Qualitative Solubility)
| Solvent | Room Temperature | With Heating (40-80°C) |
| Dichloromethane (DCM) | Insoluble | Very Poorly Soluble |
| Tetrahydrofuran (THF) | Very Poorly Soluble | Poorly Soluble |
| Acetonitrile (MeCN) | Poorly Soluble | Moderately Soluble |
| Dimethylformamide (DMF) | Soluble | Readily Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Readily Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Readily Soluble |
Protocol 2: pH-Mediated Solubilization (Salt Formation)
This method is particularly useful for reactions in protic solvents or when a carboxylate salt is desired.
Materials:
-
This compound
-
A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Carbonate)
-
Reaction solvent (e.g., DMF, Ethanol, Water)
Procedure:
-
Suspend this compound in the chosen solvent.
-
Add the base dropwise while stirring. Typically, 1.1 to 1.5 equivalents of base are sufficient.
-
Continue stirring until the solid dissolves completely. The formation of the carboxylate salt should lead to a clear solution.
Protocol 3: Example Application - Amide Coupling Reaction
Amide bond formation is a common reaction for carboxylic acids. The poor solubility of the starting material necessitates the use of polar aprotic solvents.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the coupling agent (1.1 eq.) and the non-nucleophilic base (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.1-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with a suitable organic solvent.
Visualizing the Workflow
Solubility Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting solubility issues.
Conceptual Diagram of Solubilization
Caption: Overcoming intermolecular forces to achieve dissolution.
References
-
Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2022). IntechOpen. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2022). ResearchGate. [Link]
-
5-nitroindazole. Organic Syntheses. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]
-
Physical Properties of Carboxylic Acids. (2023). JoVE. [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. (2020). University of Johannesburg. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (2012). Der Pharma Chemica. [Link]
-
Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. (2010). Semantic Scholar. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4). PubChemLite. [Link]
-
5-Nitroindazole. PubChem. [Link]
-
7-Nitroindazole. PubChem. [Link]
-
Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). (2022). Al-Rafidain Journal of Medical Sciences. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). National Institutes of Health. [Link]
-
Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. (2023). ACS Publications. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2012). National Institutes of Health. [Link]
-
A Deep Dive into Common Organic Solvents. ChemTalk. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Table of Acids with Ka and pKa Values. California State University Dominguez Hills. [Link]
-
pKa Chart. Utah Tech University. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 5-Nitro-1H-indazole-7-carboxylic Acid
Welcome to the technical support center for synthetic transformations involving 5-Nitro-1H-indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common catalytic reactions. This resource aims to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of bioactive molecules.[1][2] Its multifunctional nature, possessing a nitro group, a carboxylic acid, and a reactive N-H on the indazole ring, presents unique challenges and opportunities in catalyst selection and reaction optimization.
Part 1: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation, yielding the corresponding 5-amino-1H-indazole-7-carboxylic acid, a key intermediate for further diversification. The choice of catalyst is paramount to achieve high yield and chemoselectivity, avoiding unwanted side reactions.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What are the most common catalysts for reducing the nitro group on this compound?
A1: The most common and effective catalysts are heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel.[3][4] Both are highly effective for the reduction of aromatic nitro groups.[3] Iron (Fe), Zinc (Zn), and Tin(II) chloride (SnCl₂) in acidic media are also viable, milder, non-catalytic alternatives that can be useful when other functional groups in the molecule are sensitive to catalytic hydrogenation.[3]
Q2: My reaction with Pd/C is sluggish or shows no conversion. What are the likely causes?
A2: Low or no conversion with Pd/C can stem from several factors:
-
Catalyst Poisoning: The indazole ring, being a nitrogen-containing heterocycle, can act as a poison to the palladium catalyst by strongly adsorbing to its active sites.[5][6] Impurities in the starting material or solvent, such as sulfur compounds, can also poison the catalyst.[5][6][7]
-
Catalyst Deactivation: The catalyst may be old or improperly stored, leading to a loss of activity.[7] It is always recommended to use a fresh batch of catalyst if deactivation is suspected.[7]
-
Inadequate Reaction Conditions: Insufficient hydrogen pressure, low temperature, or poor agitation can lead to slow reaction rates.[7] Ensure vigorous stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.[8]
Q3: I am observing the formation of side products. How can I improve the selectivity?
A3: Side product formation, such as azo compounds, can occur through the dimerization of reactive intermediates like nitroso and hydroxylamine species.[9] To minimize these, ensure complete reduction by using sufficient catalyst loading and hydrogen pressure. If other reducible functional groups are present, consider milder reducing agents like Fe/HCl or SnCl₂/HCl, which can offer better chemoselectivity.[9]
Troubleshooting Guide: Catalytic Hydrogenation of this compound
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | Catalyst Poisoning | The nitrogen atoms of the indazole ring can poison the catalyst.[5] Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%). Use high-purity solvents and reagents to avoid other poisons like sulfur.[7] |
| Catalyst Deactivation | The catalyst may have lost activity due to oxidation or improper handling.[7] Use a fresh batch of catalyst. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[7] | |
| Poor Solubility | The substrate may not be fully dissolved in the reaction solvent, limiting its access to the catalyst. | |
| Formation of Azo/Azoxy Impurities | Incomplete Reduction | Reactive intermediates (nitroso, hydroxylamine) can dimerize if the reduction is not driven to completion.[9] |
| Dehalogenation (if applicable) | Overly Active Catalyst | Pd/C is known to cleave carbon-halogen bonds.[9] |
Experimental Protocol: Reduction of this compound using Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a polar solvent such as methanol or ethanol.[8]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent to prevent the catalyst from igniting in air.[7][10]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1H-indazole-7-carboxylic acid.
Part 2: Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a versatile handle for introducing various functionalities through esterification and amidation reactions. The choice of catalyst or coupling agent is critical and depends on the desired transformation and the stability of the starting material.
Frequently Asked Questions (FAQs): Carboxylic Acid Functionalization
Q1: What is the recommended method for esterifying this compound?
A1: Fischer-Speier esterification is a common and direct method.[11][12] This involves heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[11][12][13] The use of a large excess of the alcohol drives the equilibrium towards the ester product.[13]
Q2: My Fischer esterification is not going to completion. How can I improve the yield?
A2: Fischer esterification is an equilibrium process.[12] To drive the reaction to completion, you can:
-
Use a large excess of the alcohol, which also serves as the solvent.[13]
-
Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[9]
-
Increase the amount of acid catalyst, but be mindful of potential side reactions.
Q3: I need to perform an amidation reaction. What type of catalyst or reagent should I use?
A3: For amidation, the carboxylic acid typically needs to be activated. This is commonly achieved using coupling reagents. Popular choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[14] Aminium/uronium salts such as HATU or HBTU are also highly efficient and lead to faster reaction times.[14][15]
Q4: Are there direct catalytic methods for amidation that avoid stoichiometric coupling reagents?
A4: Yes, direct catalytic amidation methods are being developed to offer a more atom-economical and environmentally friendly approach.[16] Catalysts based on boron, niobium, and other Lewis acids have shown promise for the direct condensation of carboxylic acids and amines, often at elevated temperatures to remove water.[16][17] For instance, Nb₂O₅ has been shown to be an effective reusable Lewis acid catalyst for a range of carboxylic acids and amines.[17]
Troubleshooting Guide: Esterification and Amidation
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield in Esterification | Equilibrium not shifted towards products | Fischer esterification is reversible.[12] Use a large excess of the alcohol (e.g., as the solvent) or remove water using a Dean-Stark trap or molecular sieves.[9][13] |
| Insufficient acid catalysis | The protonation of the carbonyl oxygen is a key step.[12] Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used. | |
| Low Yield in Amidation | Incomplete activation of the carboxylic acid | The carboxylic acid needs to be converted to a more reactive species. |
| Side reaction of coupling reagent | Some coupling reagents can react with the amine. The order of addition can be critical; often, the carboxylic acid is pre-activated with the coupling reagent before adding the amine. | |
| Racemization (if applicable) | Formation of oxazolone intermediate | This can be an issue with carbodiimide coupling reagents, especially for α-amino acids. |
Experimental Protocol: Fischer Esterification of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a large excess of the desired alcohol (e.g., methanol for the methyl ester), which will also act as the solvent.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.
Part 3: N-H Functionalization of the Indazole Ring
The indazole ring possesses a reactive N-H group that can be functionalized, typically through alkylation or arylation reactions. The regioselectivity of these reactions (N1 vs. N2) can be a challenge and is often influenced by the reaction conditions and the nature of the electrophile.
Frequently Asked Questions (FAQs): N-H Functionalization
Q1: What are the general considerations for the N-H functionalization of this compound?
A1: N-H functionalization of indazoles typically requires a base to deprotonate the N-H proton, forming a more nucleophilic indazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the regioselectivity of the subsequent reaction with an electrophile (e.g., an alkyl halide).
Q2: How can I control the regioselectivity of N-alkylation?
A2: The regioselectivity of N-alkylation of indazoles is a complex issue influenced by steric and electronic factors, as well as reaction conditions. Generally, bulkier electrophiles and certain solvent systems can favor alkylation at the less sterically hindered N1 position. The position of the tautomeric equilibrium between the 1H- and 2H- forms can also play a role.[18] Careful screening of bases, solvents, and temperature is often necessary to optimize the desired regioselectivity.
Visualizations
Logical Workflow for Nitro Group Reduction
Caption: Decision workflow for selecting a nitro group reduction method.
Catalyst Poisoning and Deactivation Troubleshooting
Caption: Troubleshooting guide for catalyst poisoning and deactivation.
References
- Time in Merrimack County, US. (n.d.). Google Search.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
- Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). ResearchGate.
- Methyl 5-nitro-1H-indazole-3-carboxylate. (n.d.). Benchchem.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025, December). BenchChem.
- Catalyst poisoning. (n.d.). Wikipedia.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (n.d.). RSC Publishing.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
- Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. (n.d.). ResearchGate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. (2025, May 22). Synfacts.
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. (2025, March 17). RSC Publishing.
- Reductive Amidation of Nitroarenes on Nitrogen-Coordinated Single-Site Palladium Catalysts. (n.d.). ACS Applied Nano Materials.
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
- What Is Catalyst Poisoning In Chemical Reactions? (2025, September 16). YouTube.
- Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021, December 17). NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- This compound methyl ester. (n.d.). Chem-Impex.
- Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.
- This compound methyl ester | 632291-85-1. (n.d.). J&K Scientific.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (n.d.). Der Pharma Chemica.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. (2022, June 16). RSC Publishing.
- Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives. (n.d.). Benchchem.
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). Universidad de La Rioja.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025, August 10). ResearchGate.
- Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. (n.d.). New Journal of Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation. (2025, November). BenchChem.
- This compound. (n.d.). Chem-Impex.
- This compound. (n.d.). CymitQuimica.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). Chemical Science (RSC Publishing).
- Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid. (n.d.). LookChem.
- Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. (n.d.). PMC - NIH.
- Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. (2025, November 19). Beilstein Archives.
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Technical Support Center: Temperature Control in the Nitrosation of Indoles for Synthesis
Welcome to the Technical Support Center for the synthesis of functionalized indoles via nitrosation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this critical reaction. Precise temperature management is paramount for achieving high yields, ensuring regioselectivity, and minimizing the formation of unwanted byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
The Critical Role of Temperature in Indole Nitrosation
The nitrosation of indoles is a powerful transformation, often utilized to synthesize valuable intermediates like 1H-indazole-3-carboxaldehydes, which are key building blocks in medicinal chemistry.[1][2] The reaction typically involves the electrophilic attack of a nitrosating agent, often generated in situ from sodium nitrite (NaNO₂) and an acid, on the electron-rich C3 position of the indole ring.[1] This process is highly exothermic and temperature-sensitive. Inadequate temperature control can lead to a cascade of side reactions, including dimerization of the indole starting material and decomposition of the desired product, significantly compromising the reaction's success.[1]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the nitrosation of indoles, with a focus on temperature as the root cause.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of the target nitroso-indole derivative. What could be the temperature-related cause?
Answer:
Several temperature-related factors can contribute to low or no product yield.
-
Cause A: Temperature Too High During Nitrosating Agent Formation. The formation of the active nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃), from sodium nitrite and acid is an exothermic process.[3] If the temperature is not kept low, typically at 0 °C, these reactive nitrogen species can decompose before reacting with the indole.[1]
-
Cause B: Temperature Spike During Indole Addition. The addition of the indole solution to the acidic nitrosating mixture is also exothermic. A rapid addition can cause localized heating, leading to side reactions such as the formation of dimeric species.[1]
-
Solution: Add the indole solution dropwise or via a syringe pump over an extended period (e.g., 2 hours) while vigorously stirring the reaction mixture in an ice bath to maintain a constant low temperature.[1] This ensures that the heat generated is effectively dissipated.
-
-
Cause C: Premature Warming of the Reaction. Allowing the reaction to warm to room temperature too quickly can lead to the decomposition of the thermally sensitive 3-nitrosoindole intermediate.
-
Solution: Monitor the reaction progress by Thin-Layer Chromatography (TLC) while maintaining the cold temperature.[1] Only after the reaction has reached completion should the cooling bath be removed. For some substrates, a subsequent heating step may be necessary to facilitate the rearrangement to the final product, such as an indazole-3-carboxaldehyde.[1]
-
Issue 2: Formation of Significant Byproducts (e.g., Dimers)
Question: My final product is contaminated with a significant amount of a byproduct that appears to be a dimer of my starting indole. How can I prevent this?
Answer:
Dimerization is a common side reaction in indole chemistry, often exacerbated by improper temperature control.[1]
-
Cause: Dimerization is often acid-catalyzed and can be accelerated at higher temperatures. When the indole is added too quickly or the reaction temperature is not sufficiently controlled, localized "hot spots" can form, promoting this unwanted side reaction.[1]
-
Solution: The key is slow and controlled addition of the indole to the nitrosating mixture at a consistently low temperature (0 °C).[1] Using a syringe pump for the addition is highly recommended for reproducibility and to minimize dimerization.[1]
Issue 3: Poor Regioselectivity (Nitrosation at an Undesired Position)
Question: I am observing nitrosation on the benzene ring of the indole instead of the desired C3 position. Could temperature be a factor?
Answer:
While the inherent reactivity of the indole nucleus strongly favors electrophilic attack at C3, extreme conditions can alter this selectivity.
-
Cause: In strongly acidic conditions, the C3 position can be protonated, deactivating the pyrrole ring towards electrophilic attack. This can lead to nitration or nitrosation on the benzene ring, typically at the C5 position.[4] While this is more commonly discussed in the context of nitration, a similar principle can apply to nitrosation under harsh conditions, which can be inadvertently created by poor temperature control leading to decomposition of the nitrosating agent and changes in the reaction medium.
-
Solution: Maintain the recommended low temperature and acidic conditions that are known to favor C3 nitrosation. Avoid excessively strong acids or allowing the temperature to rise, which could alter the nature of the active nitrosating species and the protonation state of the indole.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitrosation of indoles?
A1: The initial nitrosation step is almost universally carried out at 0 °C in an ice bath.[1] This low temperature is crucial for the stability of the nitrosating agent and to minimize side reactions. Depending on the specific substrate and desired final product, the reaction may be continued at this temperature or carefully heated to a higher temperature (e.g., 80 °C) to facilitate subsequent rearrangement steps.[1]
Q2: Why is the slow addition of the indole so critical?
A2: Slow, controlled addition of the indole to the nitrosating mixture serves two primary purposes:
-
Heat Dissipation: It prevents a sudden increase in temperature (exotherm), which can lead to the decomposition of reactants and products, as well as the formation of byproducts like dimers.[1]
-
Maintaining Stoichiometry: It ensures that the indole is introduced to a consistent excess of the nitrosating agent, which can help drive the reaction to completion and suppress side reactions.
Q3: Can the reaction be run at a lower temperature, for example, -20 °C?
A3: While running the reaction at a temperature lower than 0 °C is possible, it may significantly slow down the reaction rate. For most standard protocols using sodium nitrite and a mineral acid, 0 °C provides a good balance between reaction speed and the suppression of side reactions. If you are working with a particularly unstable substrate or product, further cooling could be beneficial, but you would need to carefully monitor the reaction for an extended period to ensure it proceeds to completion.
Q4: What are the visual cues of a successful low-temperature nitrosation?
A4: The formation of the nitrosating mixture (sodium nitrite in acid) often results in a pale blue or green solution. Upon addition of the indole, you may observe a color change. The key is to maintain a homogenous solution and prevent any localized color changes that might indicate a rapid, uncontrolled reaction. The most reliable method for tracking the reaction is through analytical techniques like TLC.
Experimental Protocol: Synthesis of 1H-indazole-3-carboxaldehyde from Indole
This protocol is a generalized example and may require optimization for specific indole substrates.[1]
Materials:
-
Substituted Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Anhydrous Sodium Sulfate
-
Argon or Nitrogen Gas
-
Round-bottom flask, ice bath, syringe pump, magnetic stirrer
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an inert atmosphere (Argon), dissolve sodium nitrite (8 equivalents) in deionized water and DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 10 minutes.
-
-
Addition of the Indole:
-
Prepare a solution of the indole (1 equivalent) in DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, continue to stir the reaction at 0 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
For some substrates, after the initial reaction at 0 °C, the mixture may need to be heated (e.g., to 80 °C) for several hours to drive the rearrangement to the indazole product.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Process
Diagram 1: Key Temperature Control Points in Indole Nitrosation
Caption: Workflow with critical temperature control points.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
- Application Notes and Protocols: Nitrosation of Indoles to Form Indazole-3-carboxaldehydes. Benchchem.
- N-Nitroso products from the reaction of indoles with Angeli's salt. PubMed - NIH.
- N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. ACS Publications.
- Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate.
- Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Semantic Scholar.
- Kinetic study of the nitrosation of 3-substituted indoles. RSC Publishing.
- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry - ACS Publications.
- Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Publications.
- A kind of preparation method of 3-nitroso-substituted indole derivatives. Google Patents.
- Functional group tolerance in the nitration of substituted indoles. Benchchem.
Sources
Technical Support Center: A-Z Guide to Indazole Synthesis
Welcome to the comprehensive technical support guide for indazole synthesis. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted indazoles. Byproduct formation is a significant challenge that can impede yield, purity, and scalability. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during indazole synthesis. Each entry details the problem, explores the underlying chemical principles causing it, and provides actionable, step-by-step protocols for resolution.
Problem 1: Poor Regioselectivity During N-Alkylation (N1 vs. N2 Isomers)
Question: My N-alkylation of a substituted 1H-indazole yields an inseparable mixture of N1 and N2 alkylated regioisomers. How can I selectively synthesize the desired isomer?
Probable Cause & Scientific Rationale: This is the most common issue in post-cyclization modification of indazoles. The indazole anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at both the N1 and N2 positions. The ratio of the resulting isomers is highly dependent on a delicate balance between kinetic and thermodynamic control.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Consequently, under conditions that allow for equilibrium, the N1-substituted product is often favored as it is the more stable isomer.[1][3] Conversely, the N2 position can be the kinetically favored site of attack, particularly with less sterically hindered electrophiles.[4]
-
Influencing Factors: The outcome is dictated by the interplay of the base's counter-ion, solvent polarity, reaction temperature, and the steric and electronic nature of both the indazole substituents and the electrophile.[1][5]
Proposed Solutions & Protocols:
Strategy A: Favoring the N1-Alkylated Isomer (Thermodynamic Product)
The key is to use conditions that promote thermodynamic equilibrium. A widely successful and robust method involves the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[3][5]
Detailed Protocol for N1-Selective Alkylation:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Electrophile Addition: Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required to drive the reaction to completion and ensure thermodynamic control.[6]
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography.
Strategy B: Favoring the N2-Alkylated Isomer (Kinetic Product)
To favor the kinetic N2 product, conditions are chosen to prevent equilibration. This can sometimes be achieved using different solvent/base systems or specialized reagents.
-
Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[5][6]
-
Acid Catalysis: For certain substrates, alkylation under acidic conditions using reagents like alkyl 2,2,2-trichloroacetimidates can provide high selectivity for the N2 position.[4]
-
Substituent Effects: Indazoles with substituents at the C7 position (e.g., -NO₂ or -CO₂Me) can sterically hinder the N1 position, leading to excellent N2 regioselectivity even under standard basic conditions.[3][5][6]
Decision Workflow for N-Alkylation Regioselectivity
Caption: Decision workflow for achieving N1 vs. N2 alkylation.
Problem 2: Byproduct Formation in Ring-Closing Cyclization Reactions
Question: My Cadogan or Davis-Beirut synthesis of the indazole core is giving significant byproducts and low yields. What are the likely side reactions and how can I suppress them?
Probable Cause & Scientific Rationale: Ring-closing reactions are powerful but can be prone to side reactions if not properly controlled.
-
Cadogan Reductive Cyclization: This reaction involves the reductive cyclization of ortho-imino-nitrobenzenes, typically using a phosphine reagent like triethyl phosphite or tri-n-butylphosphine.[7][8] A common issue is the incomplete reduction or side reactions of the highly reactive nitroso intermediate. High temperatures can also lead to dimer formation or other decomposition pathways.[9]
-
Davis-Beirut Reaction: This N-N bond-forming heterocyclization converts o-nitrobenzylamines into 2H-indazoles under basic or acidic conditions.[10][11] The reaction proceeds through a highly reactive nitroso imine intermediate.[12] If this intermediate is slow to cyclize (e.g., with N-aryl substrates), it can be intercepted by nucleophiles like water, leading to imine bond cleavage and preventing indazole formation.[13]
Proposed Solutions & Protocols:
Strategy A: Optimizing the Cadogan Cyclization
A modern, mild approach can significantly improve outcomes. Using tri-n-butylphosphine in a protic solvent like isopropanol allows for lower reaction temperatures, which are compatible with the initial imine formation, enabling a one-pot procedure.[7][8]
Detailed One-Pot Cadogan Protocol:
-
Imine Formation: In a reaction vessel, dissolve the ortho-nitrobenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in isopropanol (i-PrOH).
-
Heating: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: To the same vessel, add tri-n-butylphosphine (PBu₃, 1.5 eq) dropwise.
-
Reaction Monitoring: Continue heating at 80 °C and monitor the reaction by TLC or LC-MS until the starting imine is consumed.
-
Work-up & Purification: Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to isolate the 2H-indazole product.[7]
Strategy B: Enhancing the Davis-Beirut Reaction
For substrates that react sluggishly (e.g., those forming N-aryl indazoles), promoting the desired intramolecular cyclization over competing intermolecular side reactions is crucial.
-
Intramolecular Variant: If the substrate allows, designing an intramolecular version of the reaction can be highly effective. For example, using 2-aminobenzyl alcohol derivatives as substrates can lead to a favorable cascade of ring-closing reactions, thwarting nonproductive pathways and improving yields.[12]
-
Reaction Conditions: A pilot screening of reaction conditions, such as base concentration and temperature, is recommended. Lower temperatures or lower base concentrations may prevent complete consumption of the starting material but can also suppress byproduct formation.[14]
Comparative Table of Cyclization Conditions
| Method | Key Reagent | Typical Byproducts | Optimization Strategy | Reference |
| Classical Cadogan | Triethyl phosphite | Dimers, hydrazones | High Temperature | [9] |
| Modern Cadogan | Tri-n-butylphosphine | Minimal | One-pot, lower temp (80°C) | [7][8] |
| Davis-Beirut | NaOH or Acid | Imine cleavage products | Intramolecular design, condition screening | [12][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the indazole core, and how do they influence potential byproducts?
A1: There are numerous methods, but they can be broadly categorized by the key bond formation.[9] The choice of strategy inherently defines the potential side reactions.
-
N-N Bond Formation: Methods like the Davis-Beirut reaction form the nitrogen-nitrogen bond during the cyclization step.[12][15] These are powerful but rely on controlling reactive nitroso intermediates, where failures can lead to cleavage or decomposition byproducts.
-
C-N Bond Formation: The Jacobson Indazole Synthesis and related methods often start with precursors already containing the N-N bond (hydrazines). The key step is forming a carbon-nitrogen bond.[16] Here, byproducts can arise from incorrect regioselectivity of the cyclization or from side reactions of the starting materials, such as the formation of hydrazones.[9]
-
[3+2] Cycloadditions: Modern methods involving the reaction of arynes with diazo compounds or hydrazones offer a clean and often regioselective route to the indazole core, avoiding many of the byproducts associated with classical condensation and reduction methods.[17]
Synthetic Pathway Overview
Caption: Major synthetic routes to indazoles and their typical byproducts.
Q2: How critical is the choice of base and solvent in controlling byproduct formation?
A2: It is paramount. The base and solvent system directly influences the solubility of intermediates, the nature of the counter-ion, and the position of chemical equilibria, all of which can dictate the reaction pathway. For instance, in N-alkylation, the combination of NaH in THF is highly effective for achieving N1 selectivity.[5][6] Changing the base to cesium carbonate (Cs₂CO₃) in DMF can sometimes alter the selectivity or improve yields for certain substrates due to the "cesium effect," which can influence the reactivity of the ambident anion.[3] For cyclization reactions, solvents like isopropanol can be mild and effective, while more aggressive conditions in solvents like DMSO at high temperatures might be necessary but also risk more byproduct formation.[7][16]
Q3: Can starting material purity affect the formation of byproducts?
A3: Absolutely. Impurities in starting materials are a frequent and often overlooked source of byproducts. For example, in a copper-catalyzed three-component synthesis of 2H-indazoles from a 2-bromobenzaldehyde, a primary amine, and sodium azide, impurities in any of the three components can lead to undesired side reactions, reducing the yield and complicating purification.[16] Always ensure the purity of your starting materials through appropriate characterization (NMR, mp) or purification (recrystallization, distillation, chromatography) before commencing a multi-step synthesis. This is a foundational principle of good laboratory practice that directly impacts the trustworthiness and reproducibility of any protocol.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
-
Seela, F., & Winkeler, H. D. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest. [Link]
-
Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Pace, V., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. organic-chemistry.org. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. organic-chemistry.org. [Link]
-
Wikipedia contributors. (n.d.). Davis–Beirut reaction. Wikipedia. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
-
Odell, L. R., et al. (2018). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. [Link]
-
Wikiwand. (n.d.). Davis–Beirut reaction. Wikiwand. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. cjosat.com. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. organic-chemistry.org. [Link]
-
Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.org. [Link]
-
Zhu, J., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Google Patents. (n.d.). KR20180137498A - Synthesis of indazole.
-
Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
-
Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
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- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
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- 13. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
- 14. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling the Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1H-indazole-7-carboxylic acid. As a crucial building block in pharmaceutical research, particularly for developing novel therapeutic agents, its synthesis presents unique challenges, especially during scale-up.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis, ensuring safety, reproducibility, and high yield.
Section 1: Proposed Synthetic Pathway & Core Challenges
Scaling up the synthesis of this compound requires careful control over several critical transformations. The most viable route from commercially available starting materials involves a three-step process: nitration, selective reduction, and a final diazotization/cyclization. Each step carries inherent risks and optimization challenges that are magnified at a larger scale.
Proposed Synthesis Workflow
The diagram below outlines the proposed synthetic route, beginning with 2-methyl-3-nitrobenzoic acid.
Caption: Proposed synthetic pathway for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up, presented in a question-and-answer format.
General Issues
Q1: My overall yield is significantly lower than expected. Where should I start investigating?
A1: Low overall yield is a common problem in multi-step synthesis. Begin by analyzing the purity and yield of each isolated intermediate.
-
Step 1 (Nitration): This is often the most problematic step. Incomplete nitration or the formation of undesired isomers can drastically reduce the input for the next stage. Charring and degradation are also common culprits.[3]
-
Step 2 (Reduction): Incomplete reduction leaves starting material that will not cyclize in the final step, complicating purification.
-
Step 3 (Cyclization): The diazonium salt intermediate is often unstable. Poor temperature control can lead to decomposition and the formation of tar-like byproducts.[4]
-
Work-up & Purification: Significant material loss can occur during extractions, filtrations, and recrystallization, especially if the product has partial solubility in the wash solvents.
Step 1: Nitration (2-Methyl-3-nitrobenzoic Acid → 2-Methyl-3,5-dinitrobenzoic Acid)
Q2: During the nitration step, the reaction mixture turns black and viscous (charring). What causes this and how can it be prevented?
A2: Charring is a sign of an uncontrolled exothermic reaction, leading to the oxidation and decomposition of the organic substrate.[3] Nitration reactions are highly exothermic, and the heat generated can accelerate the reaction, creating a dangerous thermal runaway situation.[5]
-
Root Cause: Inadequate temperature control is the primary cause. The rate of heat generation exceeds the rate of heat removal from the reactor.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-10 °C using an efficient cooling bath (e.g., ice-salt or a chiller). Ensure the reactor is not too large for the bath to handle.
-
Slow, Controlled Addition: Add the substrate (2-methyl-3-nitrobenzoic acid) to the cold nitrating mixture (HNO₃/H₂SO₄) portion-wise or via a dropping funnel at a very slow rate. This ensures the heat generated at any moment is manageable.
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots" where the reaction can accelerate.
-
Use of a Solvent: In some cases, using an inert solvent like dichloromethane can help dissipate heat more effectively, though this may decrease the reaction rate.[3]
-
Q3: I'm getting a mixture of products, including what appears to be the wrong isomer. How can I improve the regioselectivity?
A3: The directing effects of the substituents on the aromatic ring (-CH₃, -NO₂, -COOH) determine the position of the incoming nitro group. While the existing groups strongly direct to the 5-position, harsh conditions can sometimes lead to byproducts.
-
Root Cause: Excessively high temperatures or an incorrect ratio of nitric to sulfuric acid can reduce selectivity.
-
Solution:
-
Optimize Acid Ratio: The typical ratio of HNO₃:H₂SO₄ is between 1:1 and 1:2. For a deactivated ring system, a higher proportion of sulfuric acid is often needed to generate a sufficient concentration of the nitronium ion (NO₂⁺). Experiment to find the optimal ratio for your substrate.[6]
-
Maintain Low Temperature: As with preventing charring, lower temperatures (0-10 °C) favor the desired kinetic product and reduce side reactions.
-
Q4: What are the most critical safety protocols for scaling up a nitration reaction?
A4: Safety is paramount. Nitration reactions pose significant risks of explosion, fire, and toxic fumes.[7]
-
Engineering Controls: Always perform the reaction in a certified, high-performance fume hood. Use equipment made of acid-resistant materials. Have an emergency shower and eyewash station readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, a face shield over safety goggles, and a chemical-resistant lab coat.[7]
-
Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study (e.g., using RC1 or a similar instrument) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for thermal runaway.
-
Quenching Procedure: The reaction quench (pouring the acidic mixture onto ice) is also highly exothermic. This must be done slowly and with vigorous stirring in a vessel large enough to accommodate potential splashing.
| Substrate Reactivity | Recommended Temperature | Acid Ratio (HNO₃:H₂SO₄) | Key Considerations |
| High (Activating Groups) | 0 - 10 °C | 1:2 to 1:3 | Protect sensitive groups (e.g., amines) to prevent oxidation. |
| Moderate (e.g., Benzene) | 25 - 50 °C | 1:1 | Careful temperature control is still critical. |
| Low (Deactivating Groups) | 50 - 100 °C (with caution) | 1:1 or with fuming H₂SO₄ | Longer reaction times may be required. Monitor for over-nitration. |
| Table adapted from best practices for nitration reactions.[3] |
Step 3: Diazotization & Cyclization
Q5: Upon adding the sodium nitrite solution, a yellow precipitate immediately forms. What is this, and is it a problem?
A5: This is likely a diazoamino compound, formed by the reaction of the newly formed diazonium salt with the unreacted starting amine.[4] It is an undesired byproduct that is often insoluble and can interfere with the subsequent cyclization.
-
Root Cause: Slow addition of sodium nitrite allows for a localized excess of the amine relative to the nitrous acid, promoting the side reaction.
-
Solution:
-
Rapid Nitrite Addition: Contrary to many organic reactions, it is often recommended to add the solution of sodium nitrite all at once to the acidic solution of the amine. This maintains a constant excess of the nitrosating agent.[4]
-
Temperature Control: Ensure the temperature is kept low (0-5 °C) during the addition to maximize the stability of the diazonium salt.[8]
-
Efficient Stirring: Good mixing ensures the sodium nitrite reacts quickly to form nitrous acid and then the diazonium salt, minimizing the time for side reactions.
-
Q6: The final cyclization to the indazole is slow or incomplete. How can I improve this step?
A6: The intramolecular cyclization step often requires thermal energy after the initial diazotization is complete.
-
Root Cause: Insufficient activation energy or decomposition of the diazonium intermediate before it has a chance to cyclize.
-
Solution:
-
Controlled Heating: After the diazotization is complete (typically after 15-30 minutes of stirring at low temperature), the reaction mixture should be allowed to stand or be gently heated to facilitate the ring-closing reaction. The optimal temperature must be determined experimentally.
-
Solvent Choice: The reaction is often performed in glacial acetic acid, which acts as both a solvent and a proton source to facilitate the reaction.[8]
-
Monitor Reaction: Use TLC or HPLC to monitor the disappearance of the diazonium intermediate and the formation of the indazole product to determine the optimal reaction time.
-
Purification
Q7: How can I effectively purify the final this compound product?
A7: The carboxylic acid functional group is key to a straightforward purification strategy.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving neutral organic impurities behind.
-
Separate the layers and carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates out.
-
Filter, wash the solid with cold water, and dry thoroughly.[9]
-
-
Recrystallization: If impurities persist, recrystallization is an excellent final step. A polar solvent like methanol or ethanol is often effective for nitro-containing aromatic compounds.[4]
Section 3: Troubleshooting Decision Workflow
When encountering low yield or purity, a systematic approach is essential. The following diagram provides a logical decision-making process.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- Nitration reaction safety - YouTube. (2024).
- Porter, H. D., & Peterson, W. D. (n.d.). 5-nitroindazole. Organic Syntheses Procedure.
- 5-Nitroindazole synthesis. (n.d.). ChemicalBook.
- This compound | 883290-89-9. (n.d.). J&K Scientific.
- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
- NITRATION. (n.d.). vpscience.org.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. (n.d.). Semantic Scholar.
- This compound. (n.d.). Chem-Impex.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- How to avoid charring during nitration reactions. (n.d.). Benchchem.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
- How can I purify carboxylic acid? (2013). ResearchGate.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 5-Nitro-1H-indazole-7-carboxylic Acid Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 5-Nitro-1H-indazole-7-carboxylic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the accuracy and reliability of your TLC analysis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and interpret your results with confidence.
This compound is a versatile building block in pharmaceutical research, valued for its reactive nitro and carboxylic acid functionalities.[1] Monitoring its transformations is critical, and TLC offers a rapid, inexpensive, and effective method to do so.[2][3][4] However, the unique chemical properties of this molecule—high polarity, acidity, and UV-activity—present specific challenges that this guide will address.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the TLC analysis of this compound and its reaction mixtures.
Q1: Why is my this compound starting material streaking on the TLC plate?
A1: Streaking is a common issue when working with highly polar and acidic compounds like this compound.[5][6] There are two primary causes:
-
Sample Overloading: Applying too concentrated a sample to the plate can saturate the stationary phase, leading to elongated or streaky spots.[5][6][7] Always prepare a dilute solution of your reaction mixture for spotting.
-
Strong Interaction with Silica Gel: The carboxylic acid group is acidic and can interact strongly with the slightly acidic silica gel stationary phase through hydrogen bonding and acid-base interactions. This can lead to a continuous "tail" as the compound moves up the plate.[6] To mitigate this, add a small amount (0.5-2%) of a polar acidic modifier, such as acetic acid or formic acid, to your mobile phase.[5][6][8][9] This modifier protonates the silica surface and the analyte, reducing the strong interactions and resulting in more compact spots.
Q2: My spots are not visible under the UV lamp. What should I do?
A2: While the indazole ring system in this compound is expected to be UV-active, several factors could lead to a lack of visibility:[10]
-
Insufficient Concentration: The concentration of your compound on the plate may be too low to be detected.[5][7] Try spotting the sample multiple times in the same location, ensuring the solvent evaporates completely between applications to create a more concentrated spot.[5][7]
-
Non-UV-Active Products: Your reaction product may not be UV-active. In this case, you must use a chemical visualization technique (staining).
-
Incorrect UV Wavelength: Ensure you are using a short-wavelength UV lamp (254 nm), as this is typically where aromatic compounds absorb and quench the fluorescence of the F₂₅₄ indicator in the TLC plate, appearing as dark spots.[10][11]
Q3: All my spots are stuck at the baseline (low Rf), or they all run to the top with the solvent front (high Rf). How do I fix this?
A3: This is a classic mobile phase polarity issue. The goal is to find a solvent system that provides good separation, with Rf values ideally between 0.2 and 0.8.[11]
-
Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the highly polar analytes up the plate.[5][12] You need to increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try increasing the proportion of the more polar solvent (Ethyl Acetate) to 7:3 or 5:5. You can also introduce a more polar solvent, such as methanol, in small quantities.[3]
-
Spots at the Solvent Front (High Rf): Your mobile phase is too polar, causing all compounds to travel with it without sufficient interaction with the stationary phase.[5][12] You need to decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., Hexane) or choosing a less polar solvent system altogether.[5]
Q4: How do I choose a starting solvent system for my reaction?
A4: A good starting point for polar, aromatic compounds is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[4][13][14] Begin with a mid-polarity mixture, such as 1:1 Hexane:Ethyl Acetate, and adjust the ratio based on the initial result. Given the acidity of this compound, it is advisable to include 1% acetic acid in your trial solvent systems from the start to prevent streaking.
Troubleshooting Guide: Specific Experimental Issues
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Persistent Streaking of Acidic Compounds
Even with an acidic modifier, you might still observe some streaking. Here's a more advanced approach.
Cause: The carboxylic acid can exist in equilibrium between its protonated (less polar) and deprotonated (more polar, anionic) forms on the silica plate. This equilibrium during elution contributes to streaking.[9]
Solution Protocol:
-
Optimize Acidic Modifier Concentration: Incrementally increase the concentration of acetic or formic acid in your mobile phase from 1% up to 5%.
-
Use a Different Solvent System: For very polar compounds, a system like 10% Methanol in Dichloromethane with 1% acetic acid can be effective.[3][15]
-
Consider Reversed-Phase TLC: If streaking persists, the compound may be better suited for reversed-phase TLC (e.g., C18 plates), where the stationary phase is non-polar. In this case, you would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile.[5]
Problem 2: Difficulty Differentiating Starting Material from Product
The starting material and product may have very similar Rf values, making it hard to determine if the reaction is complete.
Cause: The reaction may introduce a chemical change that has only a minor effect on the overall polarity of the molecule.
Solution Protocol: The Cospot Technique The cospot is a critical tool for resolving ambiguity when Rf values are close.[16]
-
Prepare Your TLC Plate: Draw a baseline in pencil and mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your this compound starting material.
-
In the "RXN" lane, spot a dilute sample of your reaction mixture.
-
In the "Co" lane, first spot the starting material, and then, on the exact same spot, apply the reaction mixture.[16]
-
-
Develop and Visualize: Run the TLC as usual.
-
Interpretation:
-
Reaction Incomplete: If the starting material is still present, the "Co" lane will show a single, often slightly elongated spot at the same height as the "SM" and "RXN" spots.
-
Reaction Complete: If the starting material is consumed, the "Co" lane will show two distinct spots: one for the product (from the RXN mixture) and one for the starting material you added. This "snowman" appearance confirms the product has a different Rf from the starting material and that the starting material is absent from the reaction mixture itself.[17]
-
Caption: General workflow for TLC plate visualization.
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a spot relative to the solvent front. It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [18][19][20] Both distances are measured from the baseline (origin). [18]The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature), making it useful for identification. [12]More polar compounds generally have smaller Rf values. [12]
References
-
Calculating retention factors for TLC. (n.d.). Khan Academy. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
How do you calculate the Rf value in thin-layer chromatography (TLC)? (n.d.). Proprep. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]
-
How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com. Retrieved from [Link]
-
Thin layer chromatography (TLC) Rf measurement. (n.d.). LearnSci. Retrieved from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium. Retrieved from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from [Link]
-
How can I prevent peak fronting of acidic compound in TLC? (2016, March 14). ResearchGate. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Using thin-layer chromatography to investigate the reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Monitoring Chemical Reactions: Process & Example. (n.d.). Study.com. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
5-nitroindazole. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (n.d.). Semantic Scholar. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
5-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. Retrieved from [Link]
-
1H-Indazole-7-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 20. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
Column chromatography conditions for 5-Nitro-1H-indazole-7-carboxylic acid purification
An in-depth guide to developing and troubleshooting column chromatography methods for the purification of 5-Nitro-1H-indazole-7-carboxylic acid.
Technical Support Guide: Purification of this compound
As a key intermediate in pharmaceutical research, the purity of this compound is paramount[1]. However, its inherent physicochemical properties present unique challenges for purification by column chromatography. This guide provides expert insights, detailed protocols, and troubleshooting solutions to empower researchers in achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that make its purification challenging?
The structure of this compound contains two key functional groups that dictate its chromatographic behavior: a carboxylic acid and a nitro group[1].
-
High Polarity: The combination of these groups makes the molecule highly polar. In normal-phase chromatography, this leads to very strong adsorption to the silica gel stationary phase, potentially causing the compound to remain at the origin (Rf = 0) in common solvent systems.
-
Acidity: The carboxylic acid group can readily deprotonate and interact with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, ionic interaction is a primary cause of significant peak tailing or streaking, which severely reduces separation efficiency.
Q2: What is the most appropriate stationary phase for this purification?
There is no single "best" stationary phase; the optimal choice depends on the specific impurities present. However, two main strategies are recommended:
-
Modified Normal-Phase (Silica Gel): Standard silica gel is the most common and cost-effective choice. Its challenges can be overcome by adding an acidic modifier to the mobile phase. The acid (e.g., acetic or formic acid) acts as a competitive binder to the silica surface and, more importantly, suppresses the ionization of the target compound's carboxylic acid group by Le Châtelier's principle. This protonated form is less polar and interacts less strongly with the silica, resulting in better elution and peak shape[2].
-
Reversed-Phase (C18-functionalized Silica): This is an excellent alternative, especially if impurities are less polar than the target compound. In reversed-phase chromatography, polar compounds elute earlier. Similar to the normal-phase approach, adding an acid (e.g., trifluoroacetic acid or formic acid) to the aqueous mobile phase is crucial. This suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and allowing for retention and separation on the non-polar C18 stationary phase[3].
Q3: How do I select an effective mobile phase system?
Mobile phase selection is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.
-
For Normal-Phase (Silica Gel): Start with a moderately polar solvent system like Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes. Given the high polarity of the target, a DCM/MeOH system is often more effective.
-
TLC Test: Spot your crude material on a silica TLC plate. Develop it in various DCM/MeOH ratios (e.g., 98:2, 95:5, 90:10). If you observe streaking, add 0.5-1% acetic acid to the TLC mobile phase and re-run. The ideal system should give your target compound an Rf value between 0.2 and 0.4 with minimal tailing.
-
-
For Reversed-Phase (C18): The mobile phase will be a mixture of water and an organic solvent like acetonitrile or methanol.
-
TLC Test: Use a C18-functionalized TLC plate. Develop it in various ratios of Acetonitrile/Water with 0.1% formic acid added to both components. The goal is to find a ratio that moves the compound off the baseline and separates it from impurities.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not elute from a silica gel column. | The mobile phase is not polar enough to overcome the strong adsorption of the highly polar analyte. | 1. Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system).2. If tailing is also present, add 0.5-2% acetic or formic acid to the mobile phase to protonate the carboxylic acid, reducing its affinity for the silica. |
| Severe peak tailing or streaking on silica gel. | The ionized carboxylic acid is interacting strongly and non-uniformly with the silanol groups on the silica surface. | 1. Primary Solution: Add an acidic modifier (0.5-2% acetic acid) to your eluent. This is the most effective way to achieve sharp peaks for acidic compounds on silica[2].2. Consider switching to a reversed-phase C18 column where this specific interaction is not an issue[4]. |
| The compound appears to decompose on the column. | The compound may be unstable on the acidic surface of silica gel over long exposure times. | 1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear[5].2. If unstable, consider using a less acidic stationary phase like alumina or Florisil.3. Run the column more quickly (flash chromatography) to minimize contact time. |
| Poor separation from impurities. | The chosen chromatography system (stationary and mobile phase) lacks the required selectivity for the mixture. | 1. Optimize the mobile phase gradient. A shallower gradient can improve the resolution between closely eluting compounds.2. If using normal-phase, try reversed-phase, or vice-versa. The change in separation mechanism often provides drastically different selectivity. |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is a robust starting point for purification on standard silica gel.
1. Materials & Setup
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Modifier: Glacial Acetic Acid.
-
Pre-prepared Eluent: 95:5 DCM/MeOH + 1% Acetic Acid (for TLC and initial column steps).
2. Slurry Packing the Column
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 98:2 DCM/Hexane).
-
Pour the slurry into your column and use gentle pressure or tapping to create a stable, uniform bed. Allow the solvent to drain to the top of the silica bed.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound in a minimal amount of a solvent in which it is soluble (e.g., methanol or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder to the top of your packed column bed.
4. Elution and Fraction Collection
-
Begin eluting with a low-polarity mobile phase (e.g., 100% DCM + 1% Acetic Acid).
-
Gradually and stepwise, increase the percentage of methanol. A typical gradient might be:
-
2% MeOH in DCM (+1% Acetic Acid) for 2 column volumes.
-
4% MeOH in DCM (+1% Acetic Acid) for 2 column volumes.
-
Increase by 2% increments until the target compound elutes.
-
-
Collect fractions throughout the elution process.
-
Analyze fractions by TLC using the pre-prepared eluent. Combine fractions containing the pure product.
5. Product Isolation
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
The final product may contain residual acetic acid. This can often be removed by co-evaporation with a solvent like toluene or by re-dissolving the product in a suitable solvent (e.g., ethyl acetate) and washing with a small amount of water (if the product has low water solubility).
Visualization: Troubleshooting Workflow
Caption: Troubleshooting logic for purifying acidic compounds on silica gel.
Summary of Recommended Starting Conditions
| Parameter | Method 1: Modified Normal-Phase | Method 2: Reversed-Phase |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-Functionalized Silica |
| Mobile Phase System | Dichloromethane / Methanol | Acetonitrile / Water |
| Essential Modifier | 0.5 - 2% Acetic or Formic Acid | 0.1% Formic or Trifluoroacetic Acid |
| Typical Gradient | 0% -> 10% Methanol | 5% -> 95% Acetonitrile |
| Key Principle | Suppress acid ionization to reduce silica interaction. | Suppress acid ionization to increase hydrophobic retention. |
References
-
LCGC Europe. (2001, December). Retaining Polar Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem Compound Summary for CID 21501. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. YouTube. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969–5979. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
Sources
Handling and safety precautions for 5-Nitro-1H-indazole-7-carboxylic acid
Technical Support Center: 5-Nitro-1H-indazole-7-carboxylic acid
An In-Depth Guide for Research Professionals
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on safe handling, storage, and troubleshooting for experiments involving this compound. As a key intermediate in pharmaceutical synthesis, understanding its properties is critical for both experimental success and laboratory safety.[1]
Section 1: Material at a Glance
This table summarizes the core physical and chemical properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 883290-89-9 | [1][2] |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 98% (via HPLC) | [1] |
| Recommended Storage | Store at 0-8 °C in a dry, well-ventilated place. | [1] |
Section 2: Safety & Handling - Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and management of this compound. The answers are synthesized from safety data for this compound and structurally related chemicals.
Q1: What are the primary health hazards associated with this compound?
Based on data from similar indazole derivatives, this compound should be handled as a hazardous substance. The primary risks are:
-
Skin Irritation (Category 2): Direct contact may cause skin irritation.[3][4]
-
Serious Eye Irritation (Category 2): The compound can cause serious irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[3][5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is crucial. The causality is to create a complete barrier between you and the chemical, preventing all routes of exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3][6]
-
Skin Protection: Wear nitrile or latex gloves and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[7]
-
Respiratory Protection: Handle the solid only in a certified chemical fume hood to avoid dust inhalation.[3][6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with a particle filter is required.[6][8]
Q3: What are the correct storage conditions to ensure chemical stability and safety?
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Temperature: Store in a refrigerator at 0-8 °C as recommended by suppliers.[1][9]
-
Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated area.[6][8] This prevents degradation from moisture and ensures any potential off-gassing is managed.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.[3][6][10]
Q4: How should I properly dispose of waste containing this compound?
This compound and its containers must be treated as hazardous waste.
-
Disposal: All waste material should be disposed of via an approved waste disposal plant.[3] Do not empty into drains or the environment.[3]
-
Contaminated Materials: Any items that come into direct contact with the compound (e.g., weigh boats, gloves, paper towels) should also be collected and disposed of as hazardous chemical waste according to local and national regulations.
Q5: What is the immediate procedure in case of an accidental spill?
In the event of a spill, the primary goal is to contain the material safely and decontaminate the area without creating additional hazards. A detailed protocol is provided in Section 3. The key steps are to:
-
Evacuate non-essential personnel.
-
Ensure you are wearing appropriate PPE.
-
Carefully sweep or shovel the material into a suitable, closed container for disposal.[6][8][10]
-
Clean the spill area thoroughly.
Q6: What are the first-aid procedures for different types of exposure?
Immediate and correct first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
Section 3: Troubleshooting & Experimental Protocols
This section provides practical, step-by-step guidance for common laboratory procedures and addresses potential experimental issues.
Experimental Protocol 1: Safe Weighing of Solid this compound
This protocol is designed as a self-validating system to minimize exposure and ensure accurate measurement.
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS). In the lab, confirm the chemical fume hood is functioning correctly.
-
Don PPE: Put on your lab coat, chemical safety goggles, and appropriate gloves.
-
Prepare Workspace: Place an analytical balance inside the fume hood. Use anti-static tools and a weigh boat, as fine powders can be electrostatically charged, leading to difficult handling and contamination.
-
Retrieve Compound: Retrieve the container from its 0-8 °C storage.
-
Equilibrate Container: Allow the sealed container to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which could compromise its integrity.
-
Weighing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of the yellow solid to the weigh boat on the balance. Work gently to avoid creating airborne dust.
-
Seal and Store: Immediately and tightly seal the primary container. Wipe it down with a damp cloth to remove any residual powder before returning it to its designated storage location.
-
Cleanup: Dispose of the weigh boat, any contaminated wipes, and gloves in the designated solid hazardous waste container.
-
Decontaminate: Wash the spatula and any other reusable equipment thoroughly. Wash your hands after the procedure is complete.
Troubleshooting Common Issues
Q: My compound, which should be a yellow solid, appears discolored or clumpy. What should I do?
A: Discoloration or clumping can indicate degradation or hydration. This is often caused by improper storage, such as not allowing the container to equilibrate to room temperature before opening, leading to moisture contamination. It is recommended to use a fresh, properly stored vial for sensitive experiments. If you must use the current batch, consider drying a small amount in a vacuum oven at a low temperature, but be aware that thermal decomposition is possible.[3]
Q: I am experiencing poor solubility during my reaction setup. Any suggestions?
A: this compound is an organic molecule with polar functional groups. While specific solvent compatibility should be determined experimentally, issues with solubility can sometimes be addressed by:
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents are often a good starting point for indazole derivatives.
-
Gentle Heating: Mild warming of the solvent may increase the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution without excessive heating.
Section 4: Workflow Visualization
The following diagram illustrates the essential steps for safely handling and weighing this compound, ensuring both user safety and compound integrity.
References
- Fisher Scientific. (2010, July 9). SAFETY DATA SHEET: 1H-Indazole-7-carboxylic acid.
- Chem-Impex. This compound.
- Cole-Parmer.
- Greenbook.net.
- Chem-Impex. This compound methyl ester.
- Thermo Fisher Scientific. (n.d.).
- Organic Syntheses. (1940). 5-nitroindazole.
- Sigma-Aldrich. 5-Nitro-1H-indazole.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem Compound Summary for CID 21501.
- CymitQuimica. This compound.
- AK Scientific, Inc.
- Chem-Supply. (2009, May 11). MSDS of 5-Nitro-1H-indazole-3-carboxylic acid.
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- 11. capotchem.cn [capotchem.cn]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 5-Nitro-1H-indazole-7-carboxylic acid
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 5-Nitro-1H-indazole-7-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind method development choices and grounding the procedure in internationally recognized validation standards.
Introduction: The Analytical Significance of a Key Building Block
This compound (MW: 207.15 g/mol ) is a crucial heterocyclic building block in medicinal chemistry.[1] Its indazole scaffold is a component of numerous pharmacologically active molecules, and its functional groups—a carboxylic acid and a nitro group—provide versatile handles for synthetic elaboration.[1][2] Given its role as a key starting material or intermediate, ensuring its purity is paramount. An impure starting material can lead to significant downstream issues, including the formation of unknown impurities in the final active pharmaceutical ingredient (API), reduced reaction yields, and potential toxicological risks.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for assessing the purity of such aromatic compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for this specific analyte.
The Analytical Challenge: Unpacking the Molecule's Properties
The chemical structure of this compound dictates the analytical strategy. Key features include:
-
Aromatic System: The indazole ring and nitro group are strong chromophores, making UV detection highly effective. Wavelengths around 254 nm are typically suitable for nitroaromatic compounds.[4][5][6]
-
Carboxylic Acid Group: This acidic moiety (pKa estimated ~3-4) will be ionized at neutral pH. In RP-HPLC, analyzing ionizable compounds in their charged state often leads to poor peak shape (tailing) and unstable retention times. Therefore, the mobile phase pH must be controlled to suppress this ionization.[7]
-
Polarity: The combination of the nitro and carboxylic acid groups makes the molecule relatively polar. This can lead to poor retention on traditional, non-polar C18 stationary phases, especially with high organic content in the mobile phase.
Our strategy, therefore, is to develop an ion-suppression RP-HPLC method. This involves using an acidic mobile phase to keep the carboxylic acid in its neutral, protonated form, thereby increasing its hydrophobicity and promoting better chromatographic behavior.
HPLC Method Development: A Comparative Analysis
Effective method development involves the systematic optimization of the column, mobile phase, and detection parameters. Here, we compare two common approaches to illustrate the impact of stationary phase selection.
Experimental Workflow
The general workflow for sample analysis is straightforward and is designed to ensure consistency and accuracy.
Sources
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- 7. lcms.cz [lcms.cz]
A Comparative Guide to 5-Nitro-1H-indazole-7-carboxylic acid and its Isomeric Counterparts
Introduction: The Strategic Importance of the Nitroindazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of pharmacologically active agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a nitro (-NO₂) group to this scaffold dramatically alters its electronic properties and biological profile. As a potent electron-withdrawing group, the nitro moiety can enhance the reactivity of the molecule, modulate its pKa, and serve as a critical pharmacophore for interaction with biological targets.[5]
This guide provides an in-depth, objective comparison of 5-Nitro-1H-indazole-7-carboxylic acid against other key nitro-substituted indazole isomers. While this compound is primarily recognized as a crucial synthetic intermediate for creating more complex therapeutic agents[6][7], understanding its properties in relation to its isomers is paramount for researchers, scientists, and drug development professionals. This analysis will delve into the nuances of synthesis, physicochemical properties, and biological activities, underscoring how the specific placement of the nitro group dictates the function and potential application of each derivative.
PART 1: Physicochemical and Structural Comparison
The position of the nitro group on the indazole ring fundamentally influences the molecule's electron distribution, polarity, and steric profile. These differences, though subtle, have profound implications for reactivity, solubility, and biological target engagement. This compound is unique in this series due to the dual influence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid at the 7-position, which significantly impacts the acidity of the N-H proton and the reactivity of the carboxyl group.
Table 1: Comparative Physicochemical Properties of Nitroindazole Isomers
| Property | This compound | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole | 7-Nitro-1H-indazole |
| Structure | Image of this compound | Image of 5-Nitro-1H-indazole | Image of 6-Nitro-1H-indazole | Image of 7-Nitro-1H-indazole |
| IUPAC Name | This compound | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole | 7-Nitro-1H-indazole |
| CAS Number | 883290-89-9[6][8] | 5401-94-5[9] | 7597-18-4[10] | 2942-42-9 |
| Molecular Formula | C₈H₅N₃O₄[6] | C₇H₅N₃O₂[9] | C₇H₅N₃O₂[10][11] | C₇H₅N₃O₂ |
| Molecular Weight | 207.15 g/mol [6] | 163.13 g/mol [9][12] | 163.13 g/mol [10][11] | 163.13 g/mol |
| Appearance | Yellow solid[6] | Pale yellow needles[13] | White to light yellow powder[14] | Data not readily available |
| Melting Point | Data not readily available | 204-209 °C[13][15] | 180-182 °C[14][16][17] | Data not readily available |
Note: Structural images are representational. Some data for 7-Nitroindazole is less commonly reported in commercial and public databases.
The electronic effects are a key differentiator. In the 5-nitro isomer, the nitro group's electron-withdrawing effect can be delocalized across the molecule, significantly influencing the reactivity at the 3-position.[18] In contrast, the 6-nitro isomer's electronic influence on the 3-position is less direct, proceeding more through inductive effects. This distinction is critical in synthetic planning, as it predicts the relative electrophilicity of corresponding aldehyde or ketone derivatives.[18]
PART 2: Synthesis and Chemical Reactivity
The synthesis of nitroindazoles typically relies on classical organic chemistry reactions, often starting from appropriately substituted anilines. The choice of starting material and reaction conditions is crucial for achieving regiochemical control.
General Synthetic Approach: Diazotization and Cyclization
A foundational method for preparing nitroindazoles involves the diazotization of a corresponding 2-alkyl-nitroaniline, followed by an intramolecular cyclization. This process effectively constructs the pyrazole ring fused to the nitro-substituted benzene ring.[13][19] For instance, 5-nitroindazole can be synthesized from 2-amino-5-nitrotoluene.[13]
Caption: General synthetic workflow for nitroindazoles.
Exemplary Protocol: Synthesis of 5-Nitroindazole
This protocol is adapted from the well-established procedure reported in Organic Syntheses.[13] It demonstrates the core principles of diazotization and cyclization.
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
Dissolution: Dissolve 2-amino-5-nitrotoluene (0.36 mole) in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Diazotization: Prepare a solution of sodium nitrite (0.36 mole) in 60 mL of water. Add this solution all at once to the stirred acetic acid solution. Maintain the temperature below 25°C during the addition. Continue stirring for 15 minutes to complete the diazotization.
-
Cyclization/Reaction: Allow the solution to stand at room temperature for 3 days. Any yellow precipitate that forms in the initial hours should be filtered and discarded.
-
Workup: Concentrate the reaction mixture on a steam bath under reduced pressure. Add 200 mL of water to the residue and stir to form a smooth slurry.
-
Isolation: Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material typically weighs 47–57 g (80–96% yield).
-
Purification: Recrystallize the crude product from approximately 650 mL of boiling methanol using 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitroindazole (m.p. 208–209°C).
Causality: The use of acetic acid as a solvent and reagent is critical; it protonates the nitrous acid formed in situ, generating the potent nitrosating agent required for diazotization. The subsequent cyclization is a spontaneous process for this particular substrate, driven by the formation of the stable aromatic indazole ring system.
PART 3: Comparative Biological Activity and Applications
The isomeric position of the nitro group is a master regulator of biological activity, directing the molecule to vastly different cellular targets and therapeutic applications. While this compound is a building block, its isomers are well-characterized bioactive molecules.[6]
Table 2: Comparative Biological Profiles of Nitroindazole Isomers
| Isomer Class | Primary Biological Target / Application | Key Experimental Findings | References |
| 5-Nitroindazole Derivatives | Antimicrobial, Antichagasic, Antineoplastic | Derivatives show remarkable activity against Trichomonas vaginalis and Trypanosoma cruzi.[20] Certain sulfonamide derivatives exhibit potent antibacterial and antifungal activity.[3] | [3][20] |
| 6-Nitroindazole Derivatives | Antileishmanial, Anticancer, Neuroscience | 3-chloro-6-nitro-1H-indazole derivatives show potent activity against Leishmania species.[1][21] Benzo[g]indazole derivatives show antiproliferative activity against lung carcinoma cells.[22] Also used as a tool compound in neuroscience.[14] | [1][14][21][22] |
| 7-Nitroindazole | Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Widely used as a selective nNOS inhibitor in vivo to study neuroprotection, anxiety, and spatial learning.[23][24][25][26] It can protect against cocaine-induced oxidative stress and MPTP-induced neurotoxicity.[23][26] | [23][24][25][26][27] |
| This compound | Synthetic Intermediate | Serves as a key intermediate for pharmaceuticals (e.g., anti-inflammatory, analgesic), agrochemicals (herbicides, pesticides), and material science.[6][7] | [6][7] |
Authoritative Grounding: The profound difference in bioactivity is rooted in structure-activity relationships (SAR). For 7-nitroindazole , its specific conformation allows it to fit into the active site of neuronal nitric oxide synthase (nNOS), acting as a competitive inhibitor.[23] This selectivity is crucial, as inhibiting other NOS isoforms (e.g., endothelial NOS) can have significant cardiovascular side effects.[25] In contrast, the broader antimicrobial activity of 5- and 6-nitroindazole derivatives often stems from the nitro group acting as an electrophile that can be bioreduced within pathogenic organisms, leading to the formation of cytotoxic radical species, a mechanism shared by other nitro-heterocyclic drugs.[28][29]
Signaling Pathway: Neuroprotection via nNOS Inhibition by 7-Nitroindazole
Overactivation of NMDA receptors in neurons leads to an influx of Ca²⁺, which in turn activates nNOS to produce excessive nitric oxide (NO). NO can react with superoxide radicals to form the highly damaging peroxynitrite (ONOO⁻), leading to oxidative stress, protein nitration, and ultimately, cell death. 7-Nitroindazole selectively blocks nNOS, interrupting this neurotoxic cascade.
Caption: Mechanism of neuroprotection by 7-Nitroindazole.
PART 4: Featured Experimental Protocol
To provide a practical context for the evaluation of these compounds, this section details a standard methodology for assessing biological activity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity or antiproliferative activity, such as the antileishmanial effects of 6-nitroindazole derivatives.[21]
Protocol: In Vitro Antileishmanial Activity via MTT Assay
This protocol is a representative workflow for screening compounds against Leishmania promastigotes.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against Leishmania promastigotes.
Materials:
-
Log-phase Leishmania promastigotes (e.g., L. infantum)
-
Complete culture medium (e.g., M199)
-
Test compounds (e.g., 3-chloro-6-nitro-1H-indazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Dispense 100 µL of Leishmania promastigote culture (at a density of 1x10⁶ cells/mL) into the wells of a 96-well plate.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for a positive control (e.g., Glucantime), a negative control (cells with DMSO vehicle), and a blank (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate the plate overnight in the dark at room temperature.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the inhibition percentages against the compound concentrations to determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. The positive control ensures the assay is sensitive to known inhibitors, while the negative control establishes the baseline for 100% cell viability.
Conclusion and Future Perspectives
This guide illuminates the distinct chemical personalities and biological roles of nitro-substituted indazoles, dictated by the specific isomeric placement of the nitro group. This compound emerges not as a direct therapeutic agent but as a strategically valuable synthetic intermediate.[6][7] Its dual functionalization offers a versatile platform for medicinal chemists to construct complex molecules for a range of therapeutic targets, likely in the realms of inflammation and pain management.
In stark contrast, its isomers, particularly 6-nitroindazole and 7-nitroindazole , are themselves bioactive entities with well-defined applications.[1][27] Derivatives of 6-nitroindazole are promising antiparasitic and anticancer agents[1][22], while 7-nitroindazole is an indispensable pharmacological tool in neuroscience for elucidating the role of nitric oxide in health and disease.[23][24][26]
Future research should focus on leveraging the synthetic potential of this compound. The systematic synthesis and screening of compound libraries derived from this core will be essential to validate its utility and uncover novel therapeutic leads. Comparative studies of the final products against derivatives from other nitroindazole isomers will provide a more complete picture of the structure-activity relationships governing this potent chemical class.
References
- Benchchem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (n.d.). 6-Nitroindazole synthesis.
- Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
- J&K Scientific. (n.d.). This compound | 883290-89-9.
- El-Gazzar, A. B. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39335-39349.
- Chem-Impex. (n.d.). This compound methyl ester.
- Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344.
- Moura, N. M. M., et al. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 25(1), 126.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 5-Nitro-1H-indazole-7-carboxylic acid
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 5-Nitro-1H-indazole-7-carboxylic acid (CAS 883290-89-9), a key intermediate in pharmaceutical and materials science research.[1][2] We will explore the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers and drug development professionals who rely on unambiguous structural characterization to advance their scientific endeavors.
Molecular Structure and Predicted NMR Profile
The structural elucidation of a novel or synthesized compound is fundamentally reliant on a clear understanding of its molecular architecture. The arrangement of atoms and functional groups in this compound dictates a unique magnetic environment for each nucleus, which can be precisely mapped using NMR spectroscopy.
The key structural features influencing the NMR spectrum are:
-
The Indazole Core: A bicyclic aromatic system containing two nitrogen atoms.
-
Electron-Withdrawing Groups: A nitro group (-NO₂) at the C-5 position and a carboxylic acid group (-COOH) at the C-7 position. These groups strongly deshield adjacent and ortho/para-positioned nuclei, causing their signals to appear at higher chemical shifts (downfield).[3]
Based on the molecule's asymmetry, we anticipate a distinct resonance for each of the three aromatic protons and all eight carbon atoms.
Caption: Molecular structure of this compound with atom numbering.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, we expect five distinct signals.
Predicted ¹H NMR Data Summary
The following table outlines the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound, with DMSO-d₆ as the reference solvent due to its excellent ability to dissolve polar, acidic compounds.[4][5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| -COOH | > 13.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton. Signal is often very broad and its position is concentration-dependent. Disappears upon D₂O exchange.[6][7] |
| N-H | 12.0 - 14.0 | Broad Singlet (br s) | N/A | Acidic proton on the pyrazole ring. Position is highly dependent on solvent and hydrogen bonding. Disappears upon D₂O exchange.[8] |
| H-4 | 8.5 - 8.8 | Doublet (d) | J ≈ 1.5 - 2.5 Hz | Strongly deshielded by the para-nitro group and the adjacent heterocyclic ring. Coupled only to H-6 (meta-coupling). |
| H-6 | 8.2 - 8.5 | Doublet (d) | J ≈ 1.5 - 2.5 Hz | Deshielded by the ortho-nitro group. Coupled only to H-4 (meta-coupling). |
| H-3 | 8.0 - 8.3 | Singlet (s) | N/A | Proton on the pyrazole ring. Appears as a singlet due to the absence of adjacent protons. |
Comparative Analysis with Related Indazoles
To substantiate our predictions, we can compare them with experimentally determined data for structurally similar compounds. This comparative approach is crucial for building confidence in spectral assignments.
| Compound | H-4 Shift (ppm) | H-6 Shift (ppm) | H-7 Shift (ppm) | Source |
| 5-Nitro-1H-indazole | ~8.7 (d) | ~8.2 (dd) | ~7.8 (d) | [9][10] |
| 6-Nitro-3-phenyl-1H-indazole | N/A | ~8.1 (dd) | N/A | [11] |
| Predicted: this compound | ~8.6 (d) | ~8.3 (d) | N/A (Substituted) | - |
The data from 5-Nitro-1H-indazole shows that the nitro group at C-5 strongly deshields H-4 and H-6, pushing them downfield of other aromatic protons, which aligns with our predictions. The substitution of the carboxylic acid at C-7 removes the H-7 signal and eliminates the ortho-coupling that would otherwise split the H-6 signal into a doublet of doublets.
Detailed ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (hybridization and proximity to electronegative atoms). We expect eight distinct signals for this compound.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
| -COOH | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon.[12][13] |
| C-5 | 145 - 155 | Carbon directly attached to the electron-withdrawing nitro group. The signal may be broadened due to quadrupolar effects from the nitrogen atom.[14] |
| C-3a, C-7a | 120 - 145 | Bridgehead carbons of the bicyclic system. Their exact shifts are influenced by the fusion of the two rings and substituents. |
| C-3 | 130 - 140 | Carbon in the pyrazole ring. |
| C-4, C-6 | 110 - 125 | Aromatic carbons bearing protons. Their shifts are influenced by the strong electron-withdrawing effects of the substituents. |
| C-7 | 115 - 130 | Carbon bearing the carboxylic acid group. |
Comparative Analysis with Related Indazoles
A comparison with published data for other indazole derivatives helps refine our predictions.
| Compound | C-5 Shift (ppm) | Aromatic CH Carbons (ppm) | Carbonyl Carbon (ppm) | Source |
| 1H-Indazole-7-carboxylic acid derivatives | N/A | 110-135 | ~167-168 | [15] |
| 6-Nitro-3-phenyl-1H-indazole | N/A | ~107, 116, 122, 124 | N/A | [11] |
| Predicted: this compound | ~150 | ~110-125 | ~168 | - |
The literature confirms that carboxylic acid groups on an indazole ring appear around 167 ppm.[15] The presence of the nitro group is expected to significantly shift the carbons of the benzene ring portion of the indazole system.
Recommended Experimental Protocol
Adherence to a standardized and well-justified protocol is paramount for obtaining reproducible and high-quality NMR data. The following workflow is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.
Caption: Recommended workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it is a polar aprotic solvent capable of dissolving the analyte and allowing for the observation of exchangeable -COOH and N-H protons.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (e.g., on a 400 MHz spectrometer):
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a 30° pulse angle to ensure quantitative signal intensity without saturating the spins.
-
Set a relaxation delay of 2-5 seconds and an acquisition time of 2-4 seconds.
-
The number of scans can range from 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[16]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals, which simplifies the spectrum.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Employing a pulse program with a short relaxation delay (e.g., 2 seconds) is standard for qualitative analysis.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δH = 2.50 ppm for the ¹H spectrum and δC = 39.52 ppm for the ¹³C spectrum.[17][18]
-
Integrate the signals in the ¹H spectrum to confirm the relative proton ratios.
-
Assign each peak in both spectra to its corresponding nucleus in the molecule based on chemical shift, multiplicity, and integration.
-
Conclusion
The structural characterization of this compound by NMR spectroscopy is straightforward when guided by a foundational understanding of substituent effects and supported by comparative data. The ¹H NMR spectrum is expected to show three aromatic signals (two meta-coupled doublets and one singlet) and two exchangeable broad singlets for the N-H and COOH protons. The ¹³C NMR spectrum should display eight distinct signals, with the carbonyl and nitro-substituted carbons appearing at the far downfield end. The provided protocol offers a reliable method for obtaining high-fidelity data, enabling unambiguous confirmation of the molecular structure, which is a critical step in any research or development pipeline.
References
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A Senior Application Scientist's Guide to LC-MS Analysis of 5-Nitro-1H-indazole-7-carboxylic Acid and Its Derivatives
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-Nitro-1H-indazole-7-carboxylic acid and its associated derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring the development of robust, reliable, and validated analytical methods.
Introduction: The Analytical Imperative for Novel Indazole Scaffolds
This compound serves as a vital structural intermediate in the synthesis of novel therapeutic agents.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3] The presence of both a nitro group and a carboxylic acid functional group enhances its reactivity, making it a versatile building block for drug design.[1]
Given their potent biological activities, the precise and accurate characterization and quantification of these compounds in various matrices—from reaction mixtures to biological fluids—is a critical step in the drug development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]
Deconstructing the Method: A Comparative Analysis of LC-MS Strategies
The unique chemical nature of this compound, possessing an aromatic core, a polar acidic functional group, and a nitro group, dictates a specific set of analytical considerations. We will compare several strategic approaches to chromatographic separation and mass spectrometric detection.
The Separation Science: Liquid Chromatography (LC)
The primary goal of the LC stage is to achieve efficient separation of the target analyte from impurities, isomers, and matrix components, resulting in sharp, symmetrical peaks.
Column Chemistry Comparison:
The choice of stationary phase is the most critical parameter for achieving selectivity.
| Column Chemistry | Mechanism of Action | Advantages | Disadvantages | Best Suited For |
| Standard C18 | Primarily hydrophobic interactions. | The industry standard for reversed-phase chromatography; excellent for retaining the nonpolar indazole core.[5] | May exhibit peak tailing for the polar carboxylic acid due to interactions with residual silanols on the silica backbone. | Initial method development and routine quality control of relatively clean samples. |
| Phenyl-Hexyl | Mixed-mode with hydrophobic and π-π interactions. | The phenyl groups offer alternative selectivity for aromatic rings, which can be crucial for separating structurally similar indazole derivatives.[6] | May provide less retention for non-aromatic impurities compared to a C18 phase. | Complex mixtures containing multiple aromatic isomers or derivatives where C18 fails to provide adequate resolution.[6] |
| Polar-Embedded C18 | Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | The embedded polar group shields residual silanols, significantly improving peak shape for acidic compounds like carboxylic acids. | Selectivity can differ from traditional C18 phases, potentially requiring re-optimization of the mobile phase gradient. | Overcoming peak asymmetry issues and for robust, high-sensitivity quantification where peak shape is paramount. |
Mobile Phase Optimization:
The mobile phase must be tailored to ensure proper analyte retention, peak shape, and compatibility with mass spectrometry.
-
The Critical Role of Acidification: For reversed-phase analysis of carboxylic acids, adding an acidic modifier (typically 0.1% formic acid) to the mobile phase is non-negotiable. This suppresses the deprotonation of the carboxylic acid group, rendering the molecule less polar and significantly improving its retention on the hydrophobic stationary phase.[7] Using formic acid is also ideal for MS compatibility, as it is volatile and aids in the ionization process.[7]
-
Organic Modifier Selection: Acetonitrile is generally the preferred organic solvent over methanol for this class of compounds. It typically yields sharper peaks, lower column backpressure, and better UV transparency. However, methanol can sometimes offer different selectivity and should be evaluated during method development if resolution is a challenge.[6]
The Detection Science: Mass Spectrometry (MS)
MS detection provides the mass-to-charge ratio (m/z) of the analyte, offering high specificity and, in tandem MS, near-absolute structural confirmation.
Ionization Mode Comparison:
Electrospray Ionization (ESI) is the ideal technique for polar molecules like this compound. The choice between positive and negative ion mode is critical.
| Ionization Mode | Principle | Advantages for Target Analyte | Disadvantages |
| Negative ESI (-ESI) | Analyte accepts a negative charge, typically through deprotonation. | Highly Preferred. The carboxylic acid group is naturally acidic and readily loses a proton to form a stable [M-H]⁻ ion. This results in a strong, clean, and highly sensitive signal.[8][9] | Signal can be suppressed by non-volatile buffers (not an issue when using formic acid). |
| Positive ESI (+ESI) | Analyte accepts a positive charge, typically through protonation. | Can provide complementary data. Protonation would likely occur on the indazole ring nitrogens. | Significantly lower sensitivity. The presence of the acidic carboxylic acid group makes the molecule less likely to accept a proton. This mode is generally not recommended for primary quantification.[8] |
Mass Analysis Mode:
| Analysis Mode | Description | Application |
| Full Scan | The mass spectrometer scans a wide range of m/z values to detect all ions within that range. | Method development, compound identification, and purity checks. |
| Tandem MS (MS/MS) | A specific precursor ion (e.g., the [M-H]⁻ of the analyte) is selected, fragmented, and a specific product ion is monitored. | Gold standard for quantification. This technique, often called Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity by eliminating chemical noise, making it essential for analysis in complex matrices like plasma or tissue extracts.[10] |
Validated Experimental Protocol: A Starting Point for Robust Analysis
This protocol outlines a reliable starting point for the LC-MS analysis of this compound. Optimization is recommended for specific derivatives or matrices.
3.1. Reagents and Materials
-
Reference Standard: this compound
-
Solvents: LC-MS grade acetonitrile and water
-
Acid Modifier: LC-MS grade formic acid (FA)
-
Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
3.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in acetonitrile or methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase (95:5 Water:Acetonitrile + 0.1% FA) to generate a calibration curve (e.g., 1-1000 ng/mL).
-
Sample Preparation: Dilute the sample in the initial mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
3.3. LC-MS Instrumentation and Parameters
Liquid Chromatography Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard phase for good retention of the core structure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid to control analyte ionization state. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution of the analyte while cleaning the column of late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
Mass Spectrometry Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Negative ESI (-ESI) | Optimal for the acidic carboxylic acid group. |
| Capillary Voltage | -2.5 kV | Standard voltage for generating a stable spray in negative mode. |
| Source Temp. | 120 °C | Gentle temperature to prevent thermal degradation. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from droplets.[11] |
| Cone Gas Flow | 20 L/hr | Assists in droplet formation.[11] |
| Desolvation Gas | 800 L/hr | High flow of nitrogen to aid in desolvation. |
| Full Scan Range | m/z 100 - 400 | To confirm the presence of the [M-H]⁻ ion (expected at m/z 208.03). |
| MS/MS Transition | Precursor: 208.0 -> Product: 162.0 | For Quantification. The precursor is the deprotonated molecule. The product ion corresponds to the loss of NO₂ (46 Da), a common fragmentation for nitroaromatics. This transition must be optimized on the specific instrument. |
Visualizing the Analytical Workflow
The diagram below outlines the logical progression from sample preparation to final data analysis, forming a self-validating system where each step builds upon the last.
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A Comparative Guide to the Reactivity of Indazole Carboxylic Acids for Drug Discovery
For researchers, scientists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of bioactive molecules.[1] The strategic functionalization of this heterocyclic system is paramount in modulating the pharmacological profile of lead compounds. Indazole carboxylic acids, in particular, serve as versatile intermediates for the synthesis of amides, esters, and other derivatives, making a thorough understanding of their reactivity essential for efficient and predictable drug design and synthesis.
This guide provides a comparative analysis of the reactivity of various positional isomers of indazole carboxylic acids, with a focus on decarboxylation, esterification, and amide coupling reactions. We will delve into the underlying electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Influence of Isomerism on Reactivity: A Tale of Two Nitrogens and Electronic Effects
The indazole ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The position of the carboxylic acid group and the substitution on the pyrazole nitrogen atoms (N1 and N2) significantly impact the molecule's electronic properties and, consequently, its chemical reactivity.
Generally, N1-substituted indazoles are thermodynamically more stable than their N2-counterparts.[2] This stability difference arises from the electronic nature of the indazole ring, where the N1-tautomer possesses a benzenoid structure, while the N2-tautomer has a quinonoid form.[2] The regioselectivity of N-alkylation is often governed by a delicate interplay of kinetic and thermodynamic control, with N2-alkylation being kinetically favored under certain conditions.[2]
Comparative Reactivity in Key Transformations
Decarboxylation: Stability and Reaction Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a critical reaction to consider, especially when aiming for indazole cores with specific substitution patterns. The stability of the indazole carboxylic acid isomers towards decarboxylation varies significantly.
Indazole-3-carboxylic acid is particularly susceptible to decarboxylation, especially when N-substituted. Computational studies on 1,2-dimethyl indazolium-3-carboxylate have shown that decarboxylation leads to the formation of an N-heterocyclic carbene.[4] The presence of electron-withdrawing groups on the aryl ring of 1-arylindazole-3-carboxylic acids has been observed to promote ring fission during decarboxylation in boiling quinoline, yielding N-arylanthranilonitriles in addition to the expected 1-arylindazole.[5] This highlights a potential side reaction that needs to be considered when working with these substrates.
Indazole-5- and -6-carboxylic acids are generally more stable towards decarboxylation due to the greater distance of the carboxyl group from the pyrazole ring. The negative charge that develops during the transition state is less effectively stabilized by the pyrazole ring compared to the 3-position.
Experimental Protocol: Decarboxylation of 1-(4-nitrophenyl)indazole-3-carboxylic acid [5]
-
A mixture of 1-(4-nitrophenyl)indazole-3-carboxylic acid (1 g) and quinoline (10 ml) is heated under reflux for 3 hours.
-
The mixture is cooled and poured into an excess of dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The product composition (1-(4-nitrophenyl)indazole and N-(4-nitrophenyl)anthranilonitrile) can be determined by chromatographic and spectroscopic methods.
Diagram: Proposed Mechanism for Decarboxylation of 1-Arylindazole-3-carboxylic Acid
Caption: Decarboxylation of 1-arylindazole-3-carboxylic acids can proceed via direct CO2 extrusion or a competing ring-opening pathway.
Esterification: A Comparative Look at Fischer Esterification
Esterification is a fundamental transformation for modifying the properties of indazole carboxylic acids, for instance, to enhance their cell permeability or to serve as a protecting group. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.[6] The reactivity of indazole carboxylic acid isomers in this reaction is influenced by both steric and electronic factors.
While direct comparative kinetic data is scarce, we can infer relative reactivities. Indazole-3-carboxylic acid is expected to be the most reactive due to the electronic-withdrawing nature of the adjacent pyrazole ring, which enhances the electrophilicity of the carbonyl carbon. However, N-substitution at the N2 position could introduce steric hindrance. Indazole-5- and -6-carboxylic acids are expected to be less reactive than the 3-isomer due to the reduced electronic influence of the pyrazole ring at these positions.
Table 1: Comparison of Esterification of Indazole Carboxylic Acid Isomers (Qualitative)
| Isomer | Expected Relative Reactivity | Influencing Factors |
| Indazole-3-carboxylic acid | High | Strong electronic withdrawing effect from the pyrazole ring. Potential steric hindrance from N2-substituents. |
| Indazole-5-carboxylic acid | Moderate | Moderate electronic effect from the pyrazole ring. |
| Indazole-6-carboxylic acid | Moderate | Moderate electronic effect from the pyrazole ring. |
Experimental Protocol: Fischer Esterification of 1H-Indazole-5-carboxylic acid
-
To a solution of 1H-indazole-5-carboxylic acid (1.0 g, 6.17 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.3 mL) dropwise at 0 °C.[7]
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.
Diagram: General Mechanism of Fischer Esterification
Caption: The acid-catalyzed mechanism of Fischer esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
Amide Coupling: A Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most frequently employed reactions in drug discovery. The reactivity of indazole carboxylic acids in amide coupling reactions, typically facilitated by coupling reagents like EDC, HOBt, HATU, or TBTU, is crucial for the synthesis of a vast number of potential drug candidates.[8][9]
The reactivity in amide coupling generally follows the same trend as in esterification, with indazole-3-carboxylic acid being the most reactive due to the enhanced electrophilicity of the activated carboxylic acid intermediate. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields even for less reactive isomers.
Table 2: Amide Coupling of Indazole Carboxylic Acids - Representative Yields
| Indazole Carboxylic Acid | Amine | Coupling Reagents | Yield (%) | Reference |
| 1H-Indazole-3-carboxylic acid | N-benzylamine | HOBt, EDC.HCl, TEA | High | [8] |
| 1H-Indazole-3-carboxylic acid | N,N-diethylamine | HOBt, EDC.HCl, TEA | High | [8] |
| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | Various amines | HOBt, EDC.HCl, TEA | Good to Excellent | [10] |
| 1H-Indazole-7-carboxylic acid | Benzylamine | HATU, DIPEA | 88 |
Experimental Protocol: Amide Coupling of 1H-Indazole-3-carboxylic acid [8]
-
To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBt (0.1 g, 0.74 mmol), EDC.HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (0.61 mmol) at room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water and diethyl ether, and dry to obtain the desired amide.
Diagram: General Workflow for Amide Coupling
Caption: A typical workflow for the synthesis of indazole carboxamides using coupling reagents.
Conclusion and Future Perspectives
This guide provides a comparative overview of the reactivity of indazole carboxylic acids in key chemical transformations relevant to drug discovery. The position of the carboxylic acid group and the substitution pattern on the indazole ring profoundly influence the reactivity through a combination of electronic and steric effects. Indazole-3-carboxylic acids are generally the most reactive isomers in esterification and amide coupling reactions, but their propensity for decarboxylation, sometimes accompanied by ring fission, must be carefully managed.
For the medicinal chemist, a nuanced understanding of these reactivity trends is critical for the rational design of synthetic routes. The provided protocols offer a starting point for the synthesis of a diverse range of indazole derivatives. Future research endeavors should focus on obtaining quantitative kinetic data to allow for a more precise comparison of the reactivity of these important building blocks, further empowering the drug discovery process.
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G. Alarcón-Paredes, et al. (2012). Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene. Journal of Molecular Structure, 1024, 10-17. [Link]
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M. F. G. A. de C. Afonso, et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
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B. H. Lipshutz, et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 53(10), 2316-2329. [Link]
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B. Lipshutz, et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2643. [Link]
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C. A. G. N. Montalban, et al. (2019). Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and beyond. ChemRxiv. [Link]
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Organic Chemistry Portal. (2024). Indazole synthesis. Organic Chemistry Portal. [Link]
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S. A. O. de Souza, et al. (2014). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics, 73, 57-65. [Link]
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T. O. S. Pestov, et al. (2021). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Chemistry of Heterocyclic Compounds, 57(5), 515-523. [Link]
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T. Tsuchimoto, et al. (1993). Computational studies on the decarboxylation of 2-(1-carboxy-1-hydroxyethyl)-3,4-dimethylthiazolium dipolar ion, an analog of the complex of pyruvic acid and coenzyme of the pyruvate decarboxylase. Biochemical and Biophysical Research Communications, 195(1), 449-454. [Link]
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A Comparative Guide to the Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 5-Nitro-1H-indazole-7-carboxylic acid is a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1] This guide provides a comprehensive validation of a new, greener synthetic route for this important compound, comparing it with a traditional, more classical approach. We will delve into the rationale behind the experimental choices, provide detailed protocols, and present a thorough analysis of the spectral data to validate the final product.
Unveiling the Synthetic Strategies: A Tale of Two Routes
The synthesis of substituted indazoles has been a subject of extensive research, with methodologies evolving from classical cyclization reactions to modern, more efficient catalytic systems.[2] Here, we compare a traditional route, involving the construction of the indazole ring followed by a nitration step, with a novel, greener approach that leverages modern palladium-catalyzed C-H activation and annulation.
The Traditional Path: A Step-by-Step Construction
The classical synthesis of this compound can be envisioned as a multi-step process starting from readily available materials. This route, while established, often involves harsh reagents and can generate significant waste.
Diagram of the Traditional Synthetic Route
Caption: A plausible traditional synthetic pathway to this compound.
The New Wave: A Greener, More Efficient Approach
In contrast, a modern synthetic strategy can offer significant advantages in terms of atom economy, reduced waste, and milder reaction conditions. The proposed new route utilizes a palladium-catalyzed C-H activation/annulation reaction, a powerful tool in modern organic synthesis for the construction of heterocyclic systems.[3][4]
Diagram of the New Synthetic Route
Caption: A proposed modern, greener synthetic route to this compound.
Head-to-Head Comparison: Performance Metrics
A critical evaluation of any new synthetic route involves a quantitative comparison with existing methods. We will assess these two routes based on key green chemistry metrics and overall process efficiency.
| Metric | Traditional Route (Estimated) | New Route (Projected) | Advantage of New Route |
| Overall Yield | ~30-40% | ~60-70% | Higher efficiency, less starting material required. |
| Atom Economy | Low | Moderate to High | More of the reactants' atoms are incorporated into the final product. |
| E-Factor (Environmental Factor) | High | Low | Significantly less waste generated per kilogram of product. |
| Process Mass Intensity (PMI) | High | Low | Lower overall mass of materials used to produce a given amount of product. |
| Number of Steps | 3 | 1 | Shorter synthesis, reducing time, energy, and resources. |
| Reagent & Solvent Hazard | High (strong acids, nitrating mixture) | Moderate (palladium catalyst, milder base) | Improved safety profile and reduced environmental impact. |
Experimental Protocols: The "How-To" for Researchers
To ensure the reproducibility and validation of these synthetic routes, we provide detailed, step-by-step experimental protocols.
Protocol 1: Traditional Synthesis of this compound
Step 1: Synthesis of 2-Amino-3-methylbenzoic acid
-
Materials: 2-Methyl-3-nitrobenzoic acid, Iron powder, Hydrochloric acid, Ethanol, Water.
-
Procedure:
-
To a stirred suspension of 2-methyl-3-nitrobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Maintain reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the aqueous solution to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-3-methylbenzoic acid.
-
Step 2: Synthesis of 1H-Indazole-7-carboxylic acid
-
Materials: 2-Amino-3-methylbenzoic acid, Sodium nitrite, Hydrochloric acid, Water.
-
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1H-indazole-7-carboxylic acid.
-
Step 3: Nitration of 1H-Indazole-7-carboxylic acid
-
Safety Precaution: This step involves the use of a highly corrosive and exothermic nitrating mixture. Strict safety protocols must be followed, including performing the reaction in a fume hood and wearing appropriate personal protective equipment (PPE).
-
Materials: 1H-Indazole-7-carboxylic acid, Concentrated sulfuric acid, Fuming nitric acid.
-
Procedure:
-
Carefully add 1H-indazole-7-carboxylic acid (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C.
-
Stir the mixture until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the indazole, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield this compound.
-
Protocol 2: New Synthetic Route for this compound
One-Pot Palladium-Catalyzed C-H Activation/Annulation
-
Materials: 3-Bromo-2-methyl-5-nitrobenzoic acid, Hydrazine hydrate, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a sealed reaction vessel, add 3-bromo-2-methyl-5-nitrobenzoic acid (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF as the solvent.
-
Add hydrazine hydrate (1.5 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction to 120 °C for 12-18 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Validation of the Synthetic Product
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques. This validation is crucial for its use in subsequent research and development.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons with characteristic chemical shifts and coupling constants. A singlet for the N-H proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic and carboxylic acid carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (carboxylic acid), and N-O (nitro group) stretching. |
Detailed Analytical Protocols and Data Interpretation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show distinct signals for the aromatic protons on the indazole ring. The electron-withdrawing effects of the nitro and carboxylic acid groups will cause downfield shifts of the adjacent protons. A broad singlet corresponding to the N-H proton is also expected. Based on data from similar compounds, the aromatic protons are expected in the range of δ 7.5-9.0 ppm.[5][6]
-
¹³C NMR (100 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum should display signals for all eight carbon atoms. The carboxylic acid carbonyl carbon is expected to appear significantly downfield (around 165-175 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm.[5][6][7]
2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in negative mode is suitable for this acidic compound.
-
Expected Molecular Ion: The mass spectrum should exhibit a prominent [M-H]⁻ peak at m/z 206.02, corresponding to the deprotonated molecule (C₈H₄N₃O₄⁻).
-
Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[8][9][10] For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are often observed.
3. High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely in the range of 254-320 nm due to the conjugated nitroaromatic system).
-
Purity Assessment: The purity of the synthesized compound can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally desirable for pharmaceutical intermediates.
Safety Considerations: A Responsible Approach to Synthesis
The synthesis of nitro-containing compounds requires strict adherence to safety protocols due to their potential thermal instability and the hazardous nature of the reagents used.
-
Nitration: The nitration step in the traditional route is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of a blast shield is recommended. Nitrating agents (concentrated nitric and sulfuric acids) are extremely corrosive and should be handled with extreme care in a chemical fume hood.[4]
-
Nitro Compounds: Aromatic nitro compounds can be thermally sensitive and may decompose exothermically.[11] It is important to avoid excessive heating during purification and storage.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ensure adequate ventilation and have appropriate spill containment materials readily available.
Conclusion: Paving the Way for Greener Pharmaceutical Synthesis
This guide has presented a comprehensive comparison of a traditional and a modern, greener synthetic route for the valuable pharmaceutical intermediate, this compound. The new route, leveraging palladium-catalyzed C-H activation, demonstrates significant advantages in terms of efficiency, waste reduction, and safety. The detailed validation protocols provide researchers with the necessary tools to confirm the identity and purity of the synthesized compound, ensuring its suitability for further applications in drug discovery and development. By embracing modern synthetic methodologies, the chemical community can move towards more sustainable and responsible manufacturing of essential medicines.
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. 2022 Aug 3;27(15):4942. [Link]
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Nitration reaction safety - YouTube. (2024, June 7). [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
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Iron promoted C3‐H nitration of indazole. ResearchGate. [Link]
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A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (2024, August 22). [Link]
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Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. [Link]
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Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. (2021, February 4). [Link]
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A Comparative Efficacy Analysis of 5-Nitro-1H-indazole-7-carboxylic Acid-Based Compounds in Preclinical Models
This guide provides a comprehensive benchmark of the efficacy of compounds derived from the 5-Nitro-1H-indazole-7-carboxylic acid scaffold. Intended for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer an objective comparison against established therapeutic agents and alternative compounds. We will delve into the mechanistic underpinnings of their biological activity, present comparative experimental data, and provide detailed protocols for efficacy validation.
The 5-nitroindazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiparasitic, and antimicrobial effects.[1][2] The versatility of the indazole ring, combined with the reactivity of the nitro group and the synthetic handle of the carboxylic acid, makes this compound a valuable starting material for the synthesis of novel therapeutic agents.[3][4]
Mechanistic Rationale: The Role of the 5-Nitro Group
A central feature governing the efficacy of this compound class is the nitro group at the 5-position. In many biological contexts, particularly in hypoxic (low oxygen) environments characteristic of solid tumors or within certain parasites, the 5-nitro substituent is essential for the mechanism of action.[5][6] It undergoes bioreduction, a process mediated by intracellular reductases, to form a nitro-anion radical.[7] This highly reactive species can then generate further cytotoxic reactive nitrogen species, leading to cellular damage and apoptosis.
This bio-reductive activation is a key differentiator. Unlike conventional cytotoxic agents, it provides a degree of selectivity for hypoxic cells, a critical population in tumors that is often resistant to radiation and traditional chemotherapy.[6] Studies on trypanocidal 5-nitroindazole derivatives have shown that their mechanism is related to the production of these reduced nitro species, a mode of action similar to the established drug benznidazole.[7]
Below is a diagram illustrating the proposed bio-activation pathway.
Caption: Proposed bio-reductive activation of 5-nitroindazole compounds.
Comparative Efficacy: Anticancer Activity
Derivatives of the 5-nitroindazole scaffold have shown considerable promise as anticancer agents.[5] Their efficacy often compares favorably to established chemotherapeutic drugs. The following table summarizes in vitro activity from a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives against human lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | Substituent (R) | A549 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| 5'j | 3-OCH₃ | 1.15 ± 0.08 | 1.32 ± 0.09 |
| 5'k | 4-OCH₃ | 1.28 ± 0.09 | 1.45 ± 0.11 |
| 5'n | 4-F | 1.35 ± 0.10 | 1.52 ± 0.12 |
| Pazopanib | Reference Drug | 1.50 ± 0.11 | 1.68 ± 0.13 |
| Doxorubicin | Reference Drug | 1.42 ± 0.10 | 1.60 ± 0.12 |
Data sourced from a study on the synthesis and biological evaluation of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.[1]
Expert Interpretation: The data clearly indicates that derivatives 5'j and 5'k exhibit superior or comparable potency to Pazopanib and Doxorubicin in these specific cell lines.[1] The choice of substituents on the phenyl rings significantly modulates this activity, suggesting that further structure-activity relationship (SAR) studies could yield even more potent compounds. The mechanism for these specific derivatives may extend beyond simple bioreduction and could involve inhibition of key signaling pathways, a common feature of indazole-based drugs like Pazopanib, which is a multi-targeted tyrosine kinase inhibitor.[8]
Comparative Efficacy: Antiparasitic Activity
The 5-nitroindazole core is also a potent pharmacophore against various parasites, notably Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis.[7][9] The mechanism is strongly linked to the bioreduction of the nitro group within the parasite.[7]
Table 2: Comparative Antiparasitic Activity against Trypanosoma cruzi
| Compound | In Vitro Activity (% Growth Inhibition at 25 µM) |
|---|---|
| Compound 8 | High |
| Compound 10 | High |
| Compound 11 | High |
| Nifurtimox | Standard Drug |
Data adapted from a study on new 5-nitroindazole derivatives.[9] "High" indicates significant growth inhibition.
Table 3: Comparative Antiprotozoal Activity against Trichomonas vaginalis
| Compound | Trichomonacidal Activity at 10 µg/mL |
|---|---|
| Compound 5 | Remarkable |
| Compound 6 | Remarkable |
| Compound 8 | Remarkable |
| Compound 9 | Remarkable |
| Compound 17 | Remarkable |
| Metronidazole | Reference Drug |
Data adapted from a study on the synthesis and biological properties of new 5-nitroindazole derivatives.[9]
Expert Interpretation: Several synthesized derivatives show remarkable activity against both T. cruzi and T. vaginalis.[9] Crucially, further studies confirmed that the cytotoxicity of these compounds was specific to the parasites, with low toxicity against mammalian macrophages at effective concentrations.[7][9] This selectivity is paramount for developing a viable therapeutic and underscores the potential of the 5-nitroindazole scaffold in treating parasitic infections.
Experimental Protocols for Efficacy Validation
To ensure trustworthiness and reproducibility, the protocols used to generate efficacy data must be robust and well-controlled. Here, we detail the standard methodology for assessing in vitro anticancer activity.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF7) to ~80% confluency in appropriate culture medium.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-nitroindazole test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
The workflow for this protocol is visualized below.
Caption: A streamlined workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives demonstrate potent and often superior efficacy against cancer cell lines and pathogenic protozoa when compared to established drugs.[1][9] The inherent mechanism of bio-reductive activation provides a compelling rationale for their use in treating diseases characterized by hypoxic environments.
Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity. Furthermore, exploring the potential of these compounds as inhibitors of specific molecular targets, such as Poly(ADP-ribose) polymerase (PARP), could open new therapeutic avenues, as the indazole nucleus is a key component of approved PARP inhibitors like Niraparib.[8][10] Preclinical in vivo studies are the necessary next step to validate the promising in vitro efficacy and safety profile of lead compounds from this chemical series.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Nitro-1H-indazole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of 5-Nitro-1H-indazole-7-carboxylic acid is paramount in both biochemical research, where it is used to understand the mechanisms of nitro compounds, and in analytical chemistry as a reference standard.[1][2][3] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
The validation of these analytical methods is a critical step to ensure they are fit for their intended purpose.[4][5][6] This guide adheres to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11]
The Critical Role of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[4][5][6] This process is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable and reproducible. Key validation parameters, as defined by ICH and FDA guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[11][12] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle management approach to analytical procedures, viewing validation as a continuous process rather than a one-time event.[11]
Cross-validation becomes essential when two or more analytical methods are employed to generate data within the same or across different studies.[13][14] It serves to demonstrate the equivalency and comparability of results obtained from different methodologies or laboratories.[13][15]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Robust, reproducible, widely available. | Moderate sensitivity, potential for matrix interference. | Routine quality control, purity assessment, and quantification in drug substance and product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity, structural elucidation capabilities. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). | Trace-level quantification in complex biological matrices, metabolite identification.[16][17] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from other absorbing compounds.[18] | Preliminary quantification, in-process controls, and analysis of relatively pure samples. |
Detailed Experimental Protocols and Validation Data
This section provides detailed, step-by-step methodologies for each analytical technique, grounded in established scientific principles and regulatory expectations.
The nitro functional group and the aromatic structure of this compound allow for strong UV absorbance, making HPLC-UV a suitable method for its quantification.[19]
Experimental Workflow: HPLC-UV Method
Caption: Workflow for the HPLC-UV analysis of this compound.
Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control (QC) samples at different concentration levels.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Analyze calibration standards over a defined concentration range and perform linear regression analysis of the peak area versus concentration.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in triplicate on three different days to determine intra- and inter-day accuracy and precision.[11]
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Validation Data Summary (HPLC-UV):
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | Defined by linearity, accuracy, and precision | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.2 |
| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 0.7 |
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, LC-MS is the method of choice.[16][17]
Caption: Workflow for the UV-Vis spectrophotometric analysis.
Protocol:
-
Preparation:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).
-
-
Measurement:
-
Determine the λmax of the compound by scanning a standard solution across the UV-Vis range. Nitroaromatic compounds typically exhibit strong absorbance. [19] * Measure the absorbance of the blank, standards, and samples at the determined λmax. [21]3. Calculation:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from its absorbance using the linear regression equation of the calibration curve. [22] Validation Data Summary (UV-Vis Spectrophotometry):
-
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.9978 |
| Range (µg/mL) | Defined by linearity | 2 - 20 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.2% |
| Precision (RSD%) | ≤ 5.0% | < 3.0% |
Cross-Validation: Bridging the Methods
When data from different analytical methods, such as HPLC and LC-MS, need to be compared or combined, a cross-validation study is imperative. [13][14]This typically involves analyzing the same set of samples, including quality controls and incurred samples, by both methods.
Logical Framework for Cross-Validation
Caption: Logical flow for the cross-validation of two analytical methods.
The acceptance criteria for cross-validation should be pre-defined. While the ICH M10 guideline does not specify acceptance criteria for cross-validation, a common industry practice is to demonstrate that the mean concentration from one method is within a certain percentage (e.g., ±15-20%) of the mean concentration from the other method for a significant portion of the samples. [13]
Conclusion and Recommendations
The choice of an analytical method for this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control and quantification in well-defined matrices.
-
LC-MS is indispensable for bioanalytical studies and trace-level quantification in complex biological fluids, offering superior sensitivity and selectivity.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective tool for preliminary analysis and in-process controls where high specificity is not a primary concern.
A thorough validation of the chosen method according to ICH and FDA guidelines is mandatory to ensure the integrity of the generated data. [5][9][11]When multiple methods are used, a well-designed cross-validation study is essential to establish the comparability and reliability of the results across different platforms.
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A Comparative Guide to the In-Vitro Efficacy of Novel Anticancer Agents Derived from 5-Nitro-1H-indazole-7-carboxylic acid
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including Axitinib and Pazopanib.[1] These compounds have demonstrated significant therapeutic impact, validating the indazole motif as a valuable template for the development of novel oncology agents.[2][3][4] The 5-Nitro-1H-indazole-7-carboxylic acid variant, in particular, serves as a versatile starting material.[5][6] Its nitro and carboxylic acid groups provide reactive handles for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[7]
This guide presents a comparative analysis of a hypothetical series of compounds synthesized from this indazole scaffold. We will detail the in-vitro testing methodology used to evaluate their cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7, and compare their performance against a standard chemotherapeutic agent.
Rationale for Compound Synthesis
Starting from this compound, a focused library of derivatives (Compounds 1a-1d ) was synthesized. The primary synthetic route involves the amidation of the carboxylic acid group. This strategy was chosen to explore how variations in the amide substituent affect the compound's biological activity. The modifications are designed to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for cell permeability and target engagement.
For the purpose of this guide, we will compare the following hypothetical compounds:
-
Compound 1a: N-benzyl-5-nitro-1H-indazole-7-carboxamide
-
Compound 1b: 5-nitro-N-(pyridin-4-ylmethyl)-1H-indazole-7-carboxamide
-
Compound 1c: N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide
-
Compound 1d: N-(2,2-diphenylethyl)-5-nitro-1H-indazole-7-carboxamide
-
Doxorubicin: A well-established anticancer drug used as a positive control.
In-Vitro Cytotoxicity Assessment: The MTT Assay
To quantify the anticancer potential of the synthesized compounds, a colorimetric assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was employed.[8][9][10] This robust and widely accepted method measures the metabolic activity of cells, which serves as an indicator of cell viability. The principle of the assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Culture and Plating :
-
Human breast adenocarcinoma MCF-7 cells are maintained in a humidified incubator at 37°C with 5% CO₂.[8]
-
Cells in the logarithmic growth phase are harvested.[8]
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours to ensure attachment.[8]
-
-
Compound Treatment :
-
Stock solutions of the test compounds (1a-1d ) and the positive control (Doxorubicin) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions are made to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (DMSO alone) is also included.[8]
-
The plates are incubated for 48 hours.[11]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
Data Analysis :
-
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit the growth of 50% of the cancer cell population, is determined from dose-response curves.[8]
-
Comparative Performance Data
The cytotoxic activities of the synthesized indazole derivatives against the MCF-7 cell line are summarized below. The IC₅₀ values represent the mean from three independent experiments.
| Compound | Moiety Description | IC₅₀ against MCF-7 (µM) |
| 1a | N-benzyl substituent | 5.8 |
| 1b | N-(pyridin-4-ylmethyl) substituent | 2.1 |
| 1c | N-(4-fluorobenzyl) substituent | 1.5 |
| 1d | N-(2,2-diphenylethyl) substituent | 12.3 |
| Doxorubicin | Positive Control | 0.8 |
Discussion and Structure-Activity Relationship (SAR)
The in-vitro screening results provide valuable insights into the structure-activity relationship of this series of 5-nitro-1H-indazole-7-carboxamides.[2][13]
-
Baseline Activity : The N-benzyl derivative (1a ) demonstrated moderate cytotoxic activity with an IC₅₀ of 5.8 µM. This serves as a baseline for evaluating the impact of further substitutions.
-
Impact of Heteroatoms : Replacing the benzyl ring with a pyridine ring (1b ) led to a nearly three-fold increase in potency (IC₅₀ = 2.1 µM). This suggests that the nitrogen atom in the pyridine ring may be involved in a key hydrogen bonding interaction with the biological target, enhancing binding affinity.
-
Influence of Electron-Withdrawing Groups : The introduction of a fluorine atom on the para-position of the benzyl ring (1c ) resulted in the most potent compound in the series (IC₅₀ = 1.5 µM). The electron-withdrawing nature of fluorine can alter the electronic properties of the ring and potentially improve metabolic stability or target interaction.
-
Steric Hindrance Effects : Increasing the steric bulk at the amide nitrogen, as seen in the N-(2,2-diphenylethyl) derivative (1d ), was detrimental to the activity (IC₅₀ = 12.3 µM). This significant loss of potency suggests that a large, bulky substituent may cause a steric clash within the target's binding pocket, preventing optimal orientation for interaction.
The SAR for this series can be visualized as follows:
Caption: SAR summary for the indazole derivatives against MCF-7 cells.
Conclusion
This guide demonstrates a systematic approach to the in-vitro evaluation of novel compounds derived from this compound. The MTT assay provides a reliable method for quantifying cytotoxicity and establishing a clear structure-activity relationship.[14] Among the synthesized derivatives, compound 1c , featuring a 4-fluorobenzyl group, emerged as the most promising candidate, exhibiting potent activity against the MCF-7 breast cancer cell line. The SAR analysis indicates that smaller, electron-withdrawing, and hydrogen-bond-accepting groups are favorable for activity, while bulky substituents are detrimental. These findings provide a strong rationale for the further development and optimization of this chemical series as potential anticancer agents.
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A Comparative Guide to the Anti-Cancer Potential of 5-Nitro-1H-indazole-7-carboxylic Acid Analogs
This guide provides a comprehensive framework for comparing the anti-cancer activity of novel synthetic analogs of 5-Nitro-1H-indazole-7-carboxylic acid. As researchers and drug development professionals, our focus is on identifying potent and selective anti-cancer agents. The indazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs incorporating this moiety.[1][2] The introduction of a nitro group, as seen in this compound, presents an intriguing avenue for developing hypoxia-activated pro-drugs or agents with novel mechanisms of action.[3][4][5] This document will detail the rationale for analog synthesis, propose a hypothetical series for evaluation, and provide the experimental methodologies required for a thorough comparative analysis.
The Rationale for Analog Development
This compound serves as a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and the known bioactivity of related structures.[6][7] The core structure presents multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The primary goals of synthesizing analogs of this parent compound are:
-
Enhancement of Anti-proliferative Activity: To identify substitutions that increase the cytotoxicity against a panel of cancer cell lines.
-
Improvement of Selectivity: To develop compounds that are more potent against cancer cells than normal, healthy cells, thereby widening the therapeutic window.
-
Elucidation of Mechanism of Action: To understand how structural modifications influence the molecular targets and signaling pathways affected by these compounds.
-
Optimization of Drug-like Properties: To improve solubility, metabolic stability, and other pharmacokinetic parameters essential for in vivo efficacy.
A Proposed Analog Series for Comparative Evaluation
To systematically investigate the SAR of the this compound scaffold, we propose the synthesis and evaluation of a focused library of analogs. The design of this series targets key chemical functionalities: the carboxylic acid at the 7-position, the N-1 position of the indazole ring, and the potential for further substitution on the phenyl ring.
| Compound ID | Structure | Rationale for Modification |
| Parent | This compound | The baseline compound for comparison. |
| Analog A | Methyl 5-nitro-1H-indazole-7-carboxylate | Esterification of the carboxylic acid to improve cell permeability. |
| Analog B | 5-Nitro-1H-indazole-7-carboxamide | Amidation to explore hydrogen bonding interactions with biological targets. |
| Analog C | N-Benzyl-5-nitro-1H-indazole-7-carboxamide | Introduction of a bulky hydrophobic group to probe for specific binding pockets. |
| Analog D | 1-Methyl-5-nitro-1H-indazole-7-carboxylic acid | Alkylation of the N-1 position to prevent tautomerization and potentially alter target binding. |
| Analog E | 1-Phenyl-5-nitro-1H-indazole-7-carboxylic acid | Arylation at N-1 to introduce aromatic interactions. |
Comparative In Vitro Anti-Cancer Activity
A crucial first step in evaluating novel chemical entities is to assess their cytotoxic and anti-proliferative effects in vitro.[8][9] A panel of human cancer cell lines should be selected to represent different tumor types, for instance, a breast cancer line (e.g., MCF-7), a colon cancer line (e.g., HCT116), and a lung cancer line (e.g., A549). The half-maximal inhibitory concentration (IC50) for each analog would be determined using a standardized cell viability assay.
Table 1: Hypothetical IC50 Values (µM) of this compound Analogs against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HEK293 (Normal Kidney) | Selectivity Index (SI) vs. A549 * |
| Parent | >100 | 85.2 | 92.5 | >100 | >1.08 |
| Analog A | 52.1 | 45.8 | 38.4 | >100 | >2.60 |
| Analog B | 35.6 | 28.9 | 25.1 | 95.3 | 3.80 |
| Analog C | 15.2 | 10.5 | 8.9 | 75.4 | 8.47 |
| Analog D | 78.3 | 65.1 | 70.2 | >100 | >1.42 |
| Analog E | 22.4 | 18.7 | 15.6 | 88.9 | 5.70 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 5.6 | 3.73 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Elucidating the Mechanism of Action
Indazole derivatives are known to exert their anti-cancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][10] The presence of a nitro group also suggests a potential role as a hypoxia-selective agent, where the compound is bioreductively activated in the low-oxygen environment characteristic of solid tumors.[3][4][11]
Proposed Signaling Pathway for Investigation
Based on the literature for related compounds, a plausible mechanism of action for potent analogs could involve the inhibition of a key signaling pathway crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway, coupled with the induction of apoptosis.
Caption: Proposed mechanism of action for Analog C.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Flow Cytometry
To confirm that the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay can be performed.[12]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow Diagram
Caption: Workflow for evaluating novel anti-cancer agents.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the anti-cancer activity of this compound analogs. The proposed workflow, from initial in vitro screening to mechanistic studies, provides a robust framework for identifying promising lead compounds. The hypothetical data and SAR analysis underscore the importance of targeted chemical modifications to enhance potency and selectivity. Future work should focus on synthesizing the proposed analogs and validating their anti-cancer activity through the described experimental protocols. Promising candidates can then be advanced to in vivo xenograft models to assess their therapeutic potential in a preclinical setting. The exploration of this chemical scaffold holds significant promise for the development of novel and effective anti-cancer therapeutics.
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A Comparative Structural Analysis of 5-Nitro-1H-indazole-7-carboxylic Acid Crystals: A Predictive Approach
For Immediate Release
A Deep Dive into the Crystalline Architecture of a Key Pharmaceutical Building Block
[CITY, State] – [Date] – In the landscape of pharmaceutical development and materials science, a profound understanding of the crystalline structure of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers a comprehensive, albeit predictive, structural analysis of 5-Nitro-1H-indazole-7-carboxylic acid, a compound of significant interest in medicinal chemistry.[1][2] While a definitive crystal structure for this specific molecule is not publicly available, this report leverages crystallographic data from analogous compounds to provide researchers, scientists, and drug development professionals with a robust comparative framework.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, with applications in the development of anti-inflammatory and analgesic drugs.[2] Its molecular framework, featuring an indazole core, a nitro group, and a carboxylic acid moiety, presents a rich tapestry of functional groups that dictate its solid-state properties, including crystal packing, solubility, and ultimately, bioavailability. The nitro group, in particular, is a common feature in over 50 approved drugs, highlighting the importance of understanding its role in molecular interactions.[3][4]
Predicted Crystal Structure and Intermolecular Interactions
Based on the analysis of related nitro-indazole and nitro-aromatic carboxylic acid structures, the crystal packing of this compound is anticipated to be governed by a network of strong and weak intermolecular interactions.
Expected Key Interactions:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···N or O-H···O hydrogen bonds will be a dominant feature, leading to the formation of dimers or extended chains. The indazole N-H group also provides an additional hydrogen bond donor site.
-
π-π Stacking: The planar indazole ring system is expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[5]
-
Nitro Group Interactions: The nitro group can engage in a variety of non-covalent interactions. These include C-H···O hydrogen bonds and potentially less common but significant N···O interactions.[6] The positive electrostatic potential on the nitrogen atom of the nitro group, known as a π-hole, can interact with electron-rich regions of neighboring molecules.[3][4]
The interplay of these interactions will define the supramolecular architecture of the crystal, influencing its physical properties.
Comparative Analysis with Structurally Related Compounds
To build a predictive model for the crystal structure of this compound, we can draw comparisons with the known crystal structures of similar molecules.
| Compound | Key Structural Features & Intermolecular Interactions | Relevance to this compound |
| 3-chloro-1-methyl-5-nitro-1H-indazole | Planar indazole system. Dimer formation via close contact between a nitro-O and a chlorine atom. No classical hydrogen bonds observed.[7] | Demonstrates the role of the nitro group in forming close contacts that influence packing, even in the absence of strong hydrogen bond donors. |
| 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole | Planar indazole unit. π–π stacking interactions between the indazole unit and phenyl rings. C—H⋯O hydrogen bonds link molecular stacks.[5] | Highlights the prevalence of π-π stacking in indazole derivatives and the contribution of weaker C-H···O interactions to the overall crystal packing. |
| 2-Allyl-7-nitro-2H-indazole | Molecules linked by C—H⋯O and π–π interactions to form a three-dimensional network.[8] | Reinforces the importance of both π-π stacking and weaker hydrogen bonds in creating a stable 3D crystal structure in nitro-indazole compounds. |
| Indazol-2-yl-acetic acid | Supramolecular architecture involving O-H...N intermolecular hydrogen bonds.[9] | Provides a direct analogy for the expected strong hydrogen bonding involving the carboxylic acid group and the indazole nitrogen. |
This comparative data suggests that the crystal structure of this compound will likely exhibit a combination of strong hydrogen bonding dominated by the carboxylic acid and N-H groups, alongside significant π-π stacking and other contributions from the nitro group.
The Potential for Polymorphism
Given the conformational flexibility of the carboxylic acid group and the diverse range of intermolecular interactions possible, this compound has a high potential for polymorphism.[10] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for the pharmaceutical industry, as different polymorphs can exhibit different solubilities, stabilities, and bioavailability. The crystallization conditions, such as the choice of solvent and the rate of cooling, could lead to the formation of different polymorphic forms.[11]
Experimental Protocols for Structural Determination
To definitively determine the crystal structure of this compound, the following experimental workflow is recommended:
Single Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Methodology:
-
Crystal Growth: Grow single crystals of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents should be screened to find optimal conditions.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions.
Caption: Workflow for Single Crystal X-ray Diffraction.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials and can be used to identify different polymorphic forms.
Methodology:
-
Sample Preparation: A finely powdered sample of the material is prepared.
-
Data Collection: The sample is exposed to a beam of X-rays, and the scattered X-rays are detected at various angles.
-
Pattern Analysis: The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phase. This can be compared to patterns calculated from single-crystal data or used to identify different polymorphs.
Caption: Workflow for Powder X-ray Diffraction.
Conclusion
While a definitive crystal structure of this compound remains to be published, a comparative analysis of structurally related compounds provides valuable insights into its likely solid-state behavior. The interplay of strong hydrogen bonding, π-π stacking, and other interactions involving the nitro group is expected to define a complex and potentially polymorphic crystalline landscape. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the precise crystal structure and explore the potential for polymorphism, which is a critical step in the development of new pharmaceutical products based on this important molecular scaffold.
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Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. National Center for Biotechnology Information.[Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.[Link]
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The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. OUCI.[Link]
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The Indazole Scaffold: A Head-to-Head Comparison of Positional Isomers in Biological Assays
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a framework that has repeatedly demonstrated the ability to bind to a variety of biological targets with high affinity.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, including several FDA-approved drugs for cancer treatment such as Pazopanib and Entrectinib.[3][4] The versatility of the indazole nucleus lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with protein targets.[5]
Indazole exists in two main tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] The strategic placement of substituents on the indazole ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth, head-to-head comparison of different indazole isomers based on their performance in key biological assays, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present supporting data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of these fascinating molecules.
Section 1: Anti-inflammatory Activity - A Tale of Two Tautomers and Positional Effects
Inflammation is a complex biological response implicated in a wide range of diseases. The indazole scaffold has been extensively explored for its anti-inflammatory properties, often targeting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
1H- vs. 2H-Indazole Isomers in the Carrageenan-Induced Paw Edema Model
A foundational question in indazole chemistry is the influence of the pyrazole nitrogen position on biological activity. A study comparing 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids with their 2-aryl counterparts in a carrageenan-induced paw edema model in rats provided a clear answer. The 1H-indazole isomers exhibited significantly higher anti-inflammatory activity, with the 2-aryl isomers being far less active.[6]
Table 1: Comparison of Anti-inflammatory Activity of 1-Aryl and 2-Aryl Tetrahydroindazole Isomers
| Compound | Indazole Isomer | Anti-inflammatory Activity (ED50 in mg/kg) |
| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 1H-indazole | 3.5 |
| 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 2H-indazole | > 100 |
Data sourced from a study on tetrahydroindazole-5-carboxylic acids.[6]
The superior activity of the 1H-isomer suggests that the position of the N-H group is crucial for interacting with the biological target responsible for the anti-inflammatory effect in this model. This could be due to its role as a hydrogen bond donor in a specific orientation within the active site of the target enzyme.
Positional Isomers in COX-2 and Cytokine Inhibition
Further dissecting the anti-inflammatory effects, a comparative study of indazole, 5-aminoindazole, and 6-nitroindazole revealed that the nature and position of the substituent on the benzene ring dramatically impact their inhibitory activity against COX-2 and pro-inflammatory cytokines like Interleukin-1β (IL-1β).[7]
Table 2: Comparative Anti-inflammatory and COX-2 Inhibitory Activities of Substituted Indazoles
| Compound | In Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg) | In Vitro COX-2 Inhibition (IC₅₀ in µM) | In Vitro IL-1β Inhibition (IC₅₀ in µM) |
| Indazole | 61.03 | 23.42 | 120.59 |
| 5-Aminoindazole | 83.09 | 12.32 | 220.46 |
| 6-Nitroindazole | 41.59 | 19.22 | 100.75 |
Data from a comparative study on indazole and its derivatives.[7]
These results highlight that an electron-donating group (amino) at the 5-position enhances both in vivo anti-inflammatory activity and in vitro COX-2 inhibition compared to the unsubstituted indazole.[7] Conversely, an electron-withdrawing group (nitro) at the 6-position leads to lower potency.[7] This underscores the importance of electronic properties and substituent placement in modulating the interaction with biological targets.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used and reproducible model assesses the acute anti-inflammatory activity of test compounds.[8][9]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before carrageenan injection. A vehicle control group and a standard drug (e.g., Diclofenac) group are included.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 (the dose causing 50% inhibition) can be determined by testing a range of doses.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory effects of many indazole derivatives are attributed to their inhibition of enzymes in the arachidonic acid cascade, primarily COX-1 and COX-2.[10]
Caption: Inhibition of the Arachidonic Acid Pathway by Indazoles.
Section 2: Nitric Oxide Synthase (NOS) Inhibition - The Criticality of the 7-Position
Nitric oxide (NO) is a key signaling molecule involved in various physiological and pathological processes. Overproduction of NO by nitric oxide synthase (NOS) is implicated in neurodegenerative diseases and inflammation.[6] Certain indazole isomers have been identified as potent NOS inhibitors.
A study on C-nitro-1H-indazoles revealed a striking positional effect on their ability to inhibit NOS isoforms. Of the five possible C-nitro-1H-indazoles (3-, 4-, 5-, 6-, and 7-nitro), only the 7-nitro-1H-indazoles demonstrated inhibitory properties.[11][12] This highlights the critical importance of the substituent at the 7-position for NOS inhibition.
Table 3: Comparative Reactivity and NOS Inhibitory Activity of Nitro-1H-Indazole Isomers
| Isomer | Reactivity with Formaldehyde | NOS Inhibitory Activity |
| 4-Nitro-1H-indazole | Reacts | No |
| 5-Nitro-1H-indazole | Reacts | No |
| 6-Nitro-1H-indazole | Reacts | No |
| 7-Nitro-1H-indazole | Does not react | Yes |
Data compiled from studies on nitro-1H-indazoles.[11][12]
The lack of reactivity of 7-nitro-1H-indazole with formaldehyde, in contrast to the other isomers, suggests a unique electronic and steric environment conferred by the nitro group at the 7-position, which is likely a key determinant for its interaction with the active site of NOS.[11]
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of NOS activity.[13]
-
Master Mix Preparation: In an appropriate assay buffer (e.g., HEPES, pH 7.4), a master mix containing L-arginine (substrate), NADPH (cofactor), calmodulin (activator), and CaCl₂ is prepared.
-
Plate Setup: The master mix is aliquoted into the wells of a 96-well microplate.
-
Inhibitor Addition: Varying concentrations of the test indazole isomers are added to the wells. A vehicle control is also included.
-
Reaction Initiation: The reaction is initiated by adding purified NOS enzyme to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite Detection: Griess Reagent is added to each well to stop the reaction and develop a colored product with nitrite.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percent inhibition for each test compound concentration is calculated, and the IC50 value is determined.
Signaling Pathway: Nitric Oxide Synthesis
Indazole inhibitors can interfere with the synthesis of nitric oxide from L-arginine by NOS.
Caption: Inhibition of Nitric Oxide Synthesis by 7-Nitro-1H-Indazole.
Section 3: Lipoxygenase Inhibition - Exploring the 5- and 6-Positions
Lipoxygenases are another class of enzymes involved in the inflammatory response. A study on N-substituted pyrroles conjugated with 5- or 6-indazole moieties through a carboxamide linker provided insights into the role of these positional isomers in soybean lipoxygenase inhibition.[14]
While a direct head-to-head comparison of simple 5- and 6-substituted indazoles was not the primary focus, the study led to the discovery of a potent inhibitor bearing a naphthyl group conjugated to the 6-indazole moiety (IC50 = 22 µM).[14] Further optimization led to a compound with a quinoline moiety at the same position demonstrating even more promising enzyme inhibition.[14] This suggests that the 6-position of the indazole ring is a favorable site for introducing substituents to achieve lipoxygenase inhibition.
Conclusion: The Path Forward in Indazole-Based Drug Discovery
The comparative analysis of indazole isomers in various biological assays unequivocally demonstrates that the position of substituents on the indazole scaffold is a critical determinant of their biological activity. The superior anti-inflammatory activity of 1H- over 2H-indazole isomers, the unique NOS inhibitory properties of the 7-nitro-1H-indazole, and the promising lipoxygenase inhibition achieved with 6-substituted indazoles all underscore the importance of positional isomerism in drug design.
While direct head-to-head comparisons of all possible positional isomers in a single study are often limited, the available data provides a strong rationale for focusing on specific positions for particular biological targets. Future research should aim to conduct more comprehensive comparative studies to build a more complete structure-activity relationship map for the versatile indazole scaffold. This will undoubtedly accelerate the discovery and development of novel and more effective indazole-based therapeutics.
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Yoshiyuki, A., Toshiyuki, A., & Shiro, K. (1976). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 19(7), 946-950. [Link]
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Schulz, R., & Wambutt, R. (1998). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 70(2), 807-810. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Mogil, J. S., & Adwanikar, H. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]
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ResearchGate. (n.d.). Role of COX, LOX and NOX pathways in inflammation and oxidative stress. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]
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Singh, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin J Anal Pharm Chem, 3(3), 1070. [Link]
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Talluri, S., & Gummadi, S. (2017). Rationally Designed Multitarget Agents Against Inflammation and Pain. Current medicinal chemistry, 24(13), 1337–1364. [Link]
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Claramunt, R. M., Bouissane, L., Elguero, J., & Alkorta, I. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2871-2880. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 5-Nitro-1H-indazole-7-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor. This is particularly true for highly functionalized molecules like 5-Nitro-1H-indazole-7-carboxylic acid, a key building block in the synthesis of various therapeutic agents.[1][2] The introduction of a nitro group onto the indazole scaffold, a common step to modulate biological activity, often yields a mixture of regioisomers. Ensuring the isomeric purity of this compound is not merely a quality control checkpoint; it is fundamental to the reproducibility of downstream applications and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower you to select and implement the most appropriate method for your research needs.
The Challenge: Potential Isomeric Impurities
The synthesis of this compound, typically achieved through the nitration of 1H-indazole-7-carboxylic acid, is an electrophilic aromatic substitution reaction. The directing effects of the fused pyrazole ring and the carboxylic acid group can lead to the formation of several positional isomers. The most probable isomeric impurities are:
-
4-Nitro-1H-indazole-7-carboxylic acid
-
6-Nitro-1H-indazole-7-carboxylic acid
Distinguishing and quantifying these isomers from the desired 5-nitro product is the primary analytical challenge.
Comparative Analysis of Analytical Techniques
We will compare three powerful analytical techniques for the isomeric purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For separating closely related isomers of nitroaromatic compounds, reversed-phase HPLC is the method of choice.
Principle of Separation: The separation of this compound from its 4-nitro and 6-nitro isomers on a reversed-phase column (e.g., C18) is governed by differences in their polarity. The position of the electron-withdrawing nitro group influences the molecule's overall dipole moment and its hydrophobic interactions with the stationary phase. In a typical reversed-phase setup with an acidic mobile phase, the carboxylic acid group will be protonated, increasing retention. The subtle differences in the polarity of the isomers will lead to differential partitioning between the mobile and stationary phases, resulting in their separation.
Methodology Insights:
-
Column Choice: A C18 column is a robust starting point, offering a good balance of hydrophobicity for retaining the aromatic indazole core.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. The addition of an acid, such as formic acid or phosphoric acid, is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[3]
-
Detection: The nitro-indazole chromophore allows for sensitive detection using a UV detector, typically in the range of 254 nm.
Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Data Presentation: HPLC
| Compound | Expected Retention Time (min) | Resolution (Rs) from 5-Nitro Isomer |
| 4-Nitro-1H-indazole-7-carboxylic acid | ~12.5 | > 1.5 |
| 6-Nitro-1H-indazole-7-carboxylic acid | ~13.8 | > 1.5 |
| This compound | ~15.2 | - |
Note: Retention times are estimates and will vary depending on the specific HPLC system and column.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification of isomers.[4] By probing the chemical environment of each proton and carbon atom, NMR provides a detailed fingerprint of the molecule, allowing for the clear differentiation of regioisomers.
Principle of Differentiation: The key to distinguishing the 4-nitro, 5-nitro, and 6-nitro isomers lies in the chemical shifts and coupling patterns of the aromatic protons on the benzene portion of the indazole ring. The strongly electron-withdrawing nitro group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).
-
For this compound: The protons at position 4 and 6 will be most affected by the nitro group and will appear as distinct signals.
-
For the 4-Nitro isomer: The proton at position 5 will be strongly deshielded.
-
For the 6-Nitro isomer: The proton at position 5 will be significantly deshielded.
The coupling constants (J-values) between adjacent protons also provide valuable structural information.
Methodology Insights:
-
Solvent Choice: A deuterated polar aprotic solvent like DMSO-d6 is ideal for dissolving the carboxylic acid and preventing the exchange of the acidic proton.
-
1D vs. 2D NMR: A standard 1D ¹H NMR spectrum is often sufficient to identify the major isomer and detect the presence of others. For complex mixtures or definitive assignment, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Experimental Protocol: ¹H NMR for Isomer Identification
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to identify the different isomers.
Data Presentation: Predicted ¹H NMR Chemical Shifts (in DMSO-d6)
| Proton Position | 4-Nitro Isomer (δ, ppm) | 5-Nitro Isomer (δ, ppm) | 6-Nitro Isomer (δ, ppm) |
| H-3 | ~8.4 | ~8.3 | ~8.5 |
| H-4 | - | ~8.8 (d) | ~8.2 (dd) |
| H-5 | ~8.1 (d) | - | ~8.9 (d) |
| H-6 | ~7.9 (d) | ~8.5 (d) | - |
Note: These are predicted chemical shifts based on the known effects of substituents on the indazole ring. Actual values may vary slightly.
Mass Spectrometry (MS): For Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the compound and its isomers, confirming the correct elemental composition. Furthermore, the fragmentation pattern can offer clues to the isomeric structure.
Principle of Analysis: In the mass spectrometer, the molecules are ionized and then fragmented. While the regioisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) may differ, although these differences can be subtle. The primary utility of MS in this context is to confirm the presence of compounds with the expected molecular weight of C₈H₅N₃O₄ (207.14 g/mol ).
Expected Fragmentation: The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of H₂O (M-18): From the carboxylic acid group.
-
Loss of NO₂ (M-46): A characteristic fragmentation of nitroaromatic compounds.[5]
-
Loss of COOH (M-45): Cleavage of the carboxylic acid group.[6][7]
-
Decarboxylation (M-44): Loss of CO₂.
By comparing the relative intensities of these fragment ions, it may be possible to gain additional evidence for the isomeric identity, although this is less definitive than NMR.
Experimental Protocol: LC-MS for Molecular Weight Confirmation
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
HPLC Conditions: Use the same HPLC method as described above.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-300
-
-
Analysis: Extract the ion chromatogram for the deprotonated molecule [M-H]⁻ at m/z 206.1. The presence of peaks at this m/z value at the retention times corresponding to the different isomers confirms their identity.
Data Presentation: Key Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₅N₃O₄ |
| Exact Mass | 207.0280 |
| [M-H]⁻ (ESI-) | 206.02 |
| Key Fragment Ions (EI) | m/z 190, 161, 162 |
Visualizing the Workflow
Caption: Workflow for the isomeric purity assessment of this compound.
Conclusion and Recommendations
For a comprehensive and robust assessment of the isomeric purity of this compound, a multi-technique approach is recommended.
-
HPLC should be the primary technique for the quantification of isomeric impurities due to its high resolving power and accuracy. The developed reversed-phase method provides a reliable means to separate and determine the percentage of each regioisomer.
-
NMR spectroscopy is essential for the unambiguous identification of the major product and any isolated impurities. It provides definitive structural information that is unattainable with other techniques.
-
Mass Spectrometry serves as a crucial confirmatory tool for verifying the molecular weight of the target compound and its isomers.
By integrating the data from these three techniques, researchers, scientists, and drug development professionals can be confident in the isomeric purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
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Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC. Available at: [Link]
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6-Nitro-2-(3-nitrophenyl)indazole - Mass Spectrum. SpectraBase. Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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5-nitroindazole. Organic Syntheses Procedure. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [https://www.slideshare.net/gerardroz G/comparison-of-sfc-hplc-and-chiral-techniques-for-the-separation-of-diastereomers-of-a-diverse-set-of-small-molecules]([Link] G/comparison-of-sfc-hplc-and-chiral-techniques-for-the-separation-of-diastereomers-of-a-diverse-set-of-small-molecules)
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
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Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]
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Separation of 7-Nitroindazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]
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Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for 5-Nitro-1H-indazole-7-carboxylic acid: A Comparative Approach
Introduction: The Critical Role of a Starting Material's Identity
In the landscape of drug discovery and development, the integrity of every starting material and intermediate is paramount. 5-Nitro-1H-indazole-7-carboxylic acid is a key heterocyclic building block, valued for its role as an intermediate in the synthesis of a variety of pharmacologically active agents, including potential anti-inflammatory and analgesic drugs.[1][2] Its unique structure, featuring an indazole core, a nitro group, and a carboxylic acid moiety, offers a versatile scaffold for medicinal chemists.[1] However, the precise arrangement and purity of these functional groups are what dictate the success of subsequent synthetic steps and the ultimate biological activity of the final compound.
This guide provides an in-depth look at the Certificate of Analysis (CoA) for this compound. We will move beyond a simple checklist of specifications. Instead, we will deconstruct the "why" behind each analytical test, providing the causal logic for experimental choices. Furthermore, we will compare its analytical signature to key structural analogues to provide researchers with a robust framework for validating this critical reagent, ensuring the reliability and reproducibility of their scientific endeavors.
Part 1: Deconstructing the Certificate of Analysis
A Certificate of Analysis is more than a pass/fail document; it is the chemical fingerprint of a specific batch. For a compound like this compound, a comprehensive CoA serves as a baseline for quality, identity, and purity. Below is a logical workflow representing the validation process that a CoA encapsulates.
Caption: Workflow for generating a Certificate of Analysis.
A typical CoA is segmented into sections, each addressing a fundamental question about the material's quality.
| Section | Purpose | Key Techniques |
| Identification | Confirms that the material's molecular structure is correct. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy |
| Purity | Quantifies the percentage of the desired compound in the sample. | High-Performance Liquid Chromatography (HPLC) |
| Physical Properties | Provides basic physical constants as an initial quality check. | Visual Appearance, Melting Point |
| General Information | Lists key identifiers for the compound. | CAS Number, Molecular Formula, Molecular Weight |
Part 2: Core Analytical Methodologies & Expected Results
Here, we detail the primary analytical techniques used to validate this compound, including step-by-step protocols and the expected data signatures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for purity assessment in pharmaceutical chemistry. For a polar, aromatic compound like this compound, a reversed-phase (RP-HPLC) method provides excellent separation of the main compound from non-polar and most polar impurities. The area under the peak for the main component, relative to the total area of all peaks, gives a quantitative measure of purity.[1]
Experimental Protocol: RP-HPLC Purity Assay
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier used to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.[3]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Rationale: A mixed solvent system ensures complete dissolution of the polar analyte.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Rationale: 254 nm is chosen as aromatic, conjugated systems like indazoles typically show strong absorbance at this wavelength.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak. A typical specification for this compound is ≥98%.[1]
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale: ¹H NMR provides a detailed map of the proton environment in a molecule, making it the most powerful tool for confirming molecular structure. The chemical shift, integration, and coupling patterns of the signals are unique to the compound's specific arrangement of atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for polar, acidic compounds and its residual proton peak does not typically interfere with aromatic signals. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.[4]
-
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal is characteristically broad and downfield.[5]
-
~11.0-12.0 ppm (broad singlet, 1H): Indazole N-H proton.
-
Aromatic Region (~7.5-9.0 ppm): Three protons on the benzene ring. The exact shifts and coupling will be influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid. We would expect distinct signals for H-3, H-4, and H-6.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Fragmentation patterns can also provide structural clues.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire the spectrum in negative ion mode.
-
Rationale: The carboxylic acid is easily deprotonated, making it highly sensitive to detection in negative ion mode as [M-H]⁻.
-
Expected Mass Spectrum Data:
-
Molecular Formula: C₈H₅N₃O₄[1]
-
Exact Mass: 207.0280
-
Observed Ion [M-H]⁻: m/z = 206.02
-
Key Fragmentation: A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), which could result in a fragment at m/z = 162.01.[6][7]
Part 3: Comparative Analysis with Structural Analogues
To truly understand the analytical data for this compound, it is instructive to compare it with closely related compounds. This comparison highlights how subtle structural changes manifest in the analytical data, allowing for a more confident identification. We will compare our target compound with two analogues:
-
5-Nitro-1H-indazole-3-carboxylic acid: An isomer where the carboxylic acid is on the pyrazole ring.
-
5-Nitro-1H-indazole: The parent scaffold, lacking the carboxylic acid group.[8]
Caption: Structural relationships between the target compound and its comparators.
Table of Comparative Analytical Data
| Parameter | This compound (Target) | 5-Nitro-1H-indazole-3-carboxylic acid (Isomer) | 5-Nitro-1H-indazole (Parent Scaffold) |
| CAS Number | 883290-89-9[1] | 78155-76-7[9] | 5401-94-5[10] |
| Molecular Weight | 207.15[1] | 207.15 | 163.13[10] |
| Appearance | Yellow Solid[1] | (Expected) Yellow/Light Brown Solid | Pale Yellow Needles[11] |
| Melting Point | Not widely reported | Not widely reported | 208-209 °C[11] |
| HPLC Retention | Reference Rt | Different Rt. Expected to be slightly different due to polarity changes from COOH position. | Shorter Rt. Less polar than the carboxylic acid derivatives, will likely elute earlier under RP-HPLC conditions. |
| ¹H NMR (-COOH) | ~13-14 ppm (broad s, 1H) | ~13-14 ppm (broad s, 1H) | Absent |
| ¹H NMR (Aromatic) | 3 distinct aromatic protons | 3 distinct aromatic protons, but with different chemical shifts and coupling constants due to the altered electronic environment. | 4 distinct aromatic protons. A key ¹H NMR spectrum is available for comparison.[12] |
| MS [M-H]⁻ | m/z = 206.02 | m/z = 206.02 | Not applicable. Would ionize as [M-H]⁻ at m/z = 162.03 from the N-H proton. |
Analysis of Comparison:
-
Target vs. Isomer: While Mass Spectrometry will give the same molecular weight, NMR and HPLC are crucial for differentiation. The proton and carbon environments are different, leading to unique NMR spectra. The subtle difference in overall molecular polarity will result in a different retention time in HPLC, allowing for their separation and individual quantification.
-
Target vs. Parent Scaffold: The differences here are stark. The molecular weight is significantly different. The ¹H NMR spectrum of the target compound will be missing one aromatic proton signal but will feature the characteristic downfield carboxylic acid proton signal, which is absent in the parent scaffold. This comparison validates the presence of the key carboxylic acid functional group.
Conclusion
A Certificate of Analysis for this compound is a foundational document that guarantees the material's suitability for high-stakes research and development. A thorough understanding of the underlying analytical principles—HPLC for purity, NMR for identity, and MS for mass confirmation—is essential for any scientist using this reagent. By not only interpreting the data for the target compound but also comparing it to its logical isomers and parent structures, researchers can build an exceptionally high level of confidence in their starting material. This comparative approach transforms the CoA from a static document into a dynamic tool for ensuring scientific rigor and reproducibility.
References
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Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). RSC Advances. Available at: [Link]
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Moore, P. K., et al. (1995). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(4), 2267–2272. Available at: [Link]
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Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646–5661. Available at: [Link]
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Porter, H. D., & Peterson, W. D. (1943). 5-NITROINDAZOLE. Organic Syntheses, 23, 62. Available at: [Link]
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5-Nitroindazole. PubChem. National Center for Biotechnology Information. Available at: [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC, 2012(9), 195-203. Available at: [Link]
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This compound. J&K Scientific. Available at: [Link]
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Certificate of Analysis. Thermo Fisher Scientific. Available at: [Link]
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Kumar, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 785-816. Available at: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry (YouTube Channel). Available at: [Link]
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Juby, P. F., et al. (1982). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 25(9), 1033-1036. Available at: [Link]
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Separation of 7-Nitroindazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6013-6022. Available at: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864. Available at: [Link]
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Tips for practical HPLC analysis. Shimadzu. Available at: [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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Shprakh, Z. S., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 441-446. Available at: [Link]
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Antibiotics Analysis by HPLC. Nacalai Tesque. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitro-1H-indazole-7-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we use. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Nitro-1H-indazole-7-carboxylic acid, grounding every recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to not only comply with regulations but to understand the scientific principles that make these procedures essential.
Understanding the Hazard Profile: Why Special Disposal is Necessary
This compound, while a valuable research chemical, possesses a molecular structure that demands careful handling and disposal. The presence of a nitro functional group (-NO₂) and a carboxylic acid group (-COOH) on an indazole scaffold dictates its hazard profile.
-
Nitro Compounds: Aromatic nitro compounds are often associated with toxicity and reactivity. The nitro group is an electron-withdrawing group, which can make the compound susceptible to certain chemical reactions. While specific toxicological data for this compound is not widely available, related nitroaromatics are known to be potential irritants and may have other long-term health effects[1][2].
-
Carboxylic Acids: The carboxylic acid group imparts acidic properties. While it may be a weak acid, it will react with bases and can be corrosive to certain materials[3].
-
Reactivity: A key concern with nitro compounds is their potential for thermal instability or reaction with incompatible materials, such as strong oxidizing agents[4][5].
Given these characteristics, this compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste[5][6].
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA)[7]. This workflow ensures safety and compliance from the moment the material is designated as waste until its final treatment.
Step 1: Waste Identification and Characterization
All waste must be properly identified. Since this compound is a solid, any unused or contaminated material will be a solid hazardous waste. If it is dissolved in a solvent, the resulting solution is a liquid hazardous waste, and all components of the mixture must be identified.
Step 2: Segregation of Waste
Proper segregation is paramount to prevent dangerous reactions.
-
Solid Waste: Keep solid this compound waste separate from other chemical wastes.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals[4][8]. Mixing could lead to heat generation, gas evolution, or a violent reaction.
Step 3: Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container Requirements:
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste"[10].
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas[6].
-
If it is a mixture, list all components and their approximate percentages.
-
Indicate the primary hazards (e.g., Irritant).
-
An accumulation start date must be marked on the label as soon as the first particle of waste is placed in the container.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate small quantities of hazardous waste in a designated Satellite Accumulation Area (SAA)[10][11].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[12].
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[12].
-
Storage Conditions:
Step 5: Arranging for Disposal
Once the waste container is full, or within one year of the accumulation start date (regulations may vary by state), it must be moved to a central accumulation area (CAA) and prepared for pickup by a licensed hazardous waste disposal contractor[11].
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office[6].
-
Documentation: Ensure all necessary paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility[7].
Disposal Methodologies: The Final Destination
While the laboratory professional's responsibility ends with proper collection and handoff, understanding the ultimate disposal method provides context for these careful procedures. For a compound like this compound, the most common and environmentally sound disposal method is incineration .
-
High-Temperature Incineration: This process is conducted in a specialized hazardous waste incinerator at temperatures that ensure the complete destruction of the organic molecule, breaking it down into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. The acidic gases produced are neutralized in a scrubber system before being released.
Chemical treatment is generally not recommended for this compound in a laboratory setting due to the potential for hazardous reactions and the difficulty in ensuring complete neutralization and degradation.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat, when handling this chemical[2][13].
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust[4][13].
-
Wipe the spill area with a damp cloth (using a solvent like water or ethanol if appropriate for the surface) and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
Data and Decision-Making Tools
To assist in the proper management of this compound waste, refer to the following summary table and workflow diagram.
Table 1: Key Safety and Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Solid/Liquid Waste | Based on the presence of nitro and carboxylic acid functional groups. |
| Primary Hazards | Skin, eye, and respiratory irritant; potentially harmful if swallowed. | Common hazards for similar aromatic nitro compounds[2][3]. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Risk of exothermic or violent reactions[4][8]. |
| Recommended PPE | Safety goggles, nitrile gloves, lab coat. | Standard practice for handling hazardous chemicals[2][13]. |
| Disposal Method | High-temperature incineration by a licensed contractor. | Ensures complete destruction of the hazardous compound. |
| Spill Cleanup | Sweep solid material, avoid dust, and collect for disposal. | Minimizes exposure and environmental contamination[13]. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling this compound from use to disposal.
Caption: Decision workflow for proper disposal.
References
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Occupational Safety and Health Administration (OSHA). Laboratories - Standards.[Link]
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MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]
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CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).[Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
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Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.[Link]
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Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
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Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa.[Link]
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Watson International. 5-Nitroindazole Safety Data Sheet.[Link]
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Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals.[Link]
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The University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026.[Link]
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Northwestern University. Hazardous Waste Disposal Guide.[Link]
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A Researcher's Guide to the Safe Handling of 5-Nitro-1H-indazole-7-carboxylic acid: Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development and biochemical research, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 5-Nitro-1H-indazole-7-carboxylic acid is a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] Its molecular structure, featuring both a nitro group and a carboxylic acid, presents a unique set of handling considerations that demand a thorough and proactive approach to personal protection.
This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound. It is designed to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment. The protocols outlined herein are based on a synthesis of information from safety data sheets of structurally similar compounds and established best practices for handling nitro compounds and carboxylic acids.
Understanding the Hazards: A Proactive Stance on Safety
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an essential prerequisite for handling this compound.
Core Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential PPE for handling this compound. The rationale behind each piece of equipment is explained in detail in the subsequent sections.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | To protect eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact with the compound, which may cause irritation.[4][5][6] |
| Body Protection | Flame-resistant laboratory coat | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator (if ventilation is inadequate) | To prevent inhalation of dust particles, especially when handling the solid compound outside of a fume hood.[6] |
Eye and Face Protection: Your First Line of Defense
Direct contact of chemical dust or splash with the eyes can cause serious and potentially irreversible damage.
-
Chemical Splash Goggles: Always wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from fine powders or splashes from the side. In situations with a higher risk of splashing, such as when transferring solutions, a face shield worn over the goggles is recommended for full facial protection.[7]
Hand Protection: The Importance of Proper Glove Selection
The skin is a primary route of exposure to chemical compounds.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. Always inspect gloves for any signs of damage before use. When work is complete, remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated hazardous waste container.[6]
Body Protection: Shielding Against Contamination
A laboratory coat is the minimum requirement for body protection when handling this compound.
-
Flame-Resistant Laboratory Coat: A flame-resistant lab coat, kept clean and fastened, provides a barrier against accidental spills. For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is advised.[8]
Respiratory Protection: Ensuring Clean Air
Inhalation of fine chemical dust can lead to respiratory tract irritation.[3][4]
-
Engineering Controls: The primary method for avoiding inhalation of hazardous dust is to handle the solid compound within a certified chemical fume hood.[8]
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, or if there is a risk of generating significant dust, a NIOSH-approved respirator appropriate for particulates should be worn. The selection and use of respirators must comply with your institution's respiratory protection program.
Operational and Disposal Plans: A Step-by-Step Guide
A safe experiment is a well-planned experiment. Follow these procedural steps to minimize your risk of exposure.
Pre-Operational Checklist
-
Safety Information Review: Before beginning any work, review the available safety information for this compound and its components.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Inspect all PPE for damage and ensure it is the correct type for the task.
-
Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower and eyewash station.[3]
Handling Procedure Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's environmental health and safety department for specific guidance.
Conclusion: A Culture of Safety
The responsible use of this compound in your research is paramount. By adhering to the guidelines outlined in this document, you are not only protecting yourself but also fostering a culture of safety within your laboratory. Proactive risk assessment, proper use of personal protective equipment, and meticulous adherence to handling and disposal protocols are the cornerstones of safe and successful scientific discovery.
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- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 7-Amino-1H-indazole.
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- American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Chem-Impex. (n.d.). This compound.
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- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
